(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLOLQRSQGSFE-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649744 | |
| Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137105-97-6 | |
| Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate: A Comprehensive Physicochemical and Analytical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physical, chemical, and analytical properties of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS No. 137105-97-6). As a pivotal chiral building block in pharmaceutical synthesis, a thorough understanding of its characteristics is essential for its effective application in reaction design, process scale-up, and quality control. This document synthesizes data from chemical suppliers and predictive models, presenting it within a framework of practical, field-proven insights for the research and drug development professional.
Introduction: The Strategic Value of a Chiral γ-Butyrolactone
This compound is a highly valuable intermediate in modern asymmetric synthesis. Its structure incorporates a rigid γ-butyrolactone scaffold, a key pharmacophore in numerous natural products and active pharmaceutical ingredients (APIs), with a protected amine at a defined stereocenter. This specific combination of features—a chiral handle, a latent amine nucleophile (post-deprotection), and an electrophilic lactone carbonyl—renders it a versatile precursor for complex molecular targets. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. An in-depth knowledge of its physical properties is not merely academic; it directly informs critical process decisions, from solvent selection and reaction temperature to purification strategy and solid-state handling.
Molecular Structure and Identification
Correctly identifying the starting material is the foundation of any successful synthetic campaign. The structural and identifying information for this compound is summarized below.
Chemical Structure
The molecule consists of a five-membered tetrahydrofuranone (γ-butyrolactone) ring with a Boc-protected amine substituent at the C3 position, which is an (R)-configured stereocenter.
Caption: Chemical structure of this compound.
Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 137105-97-6 | [1][2][3] |
| Molecular Formula | C₉H₁₅NO₄ | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |
| Synonym | (R)-3-BOC-Amino-γ-butyrolactone | [2] |
Physicochemical Properties
The bulk properties of a compound are critical for handling, reaction setup, and purification. The data below is a synthesis of information from various suppliers and computational models.
| Property | Value | Comments & Causality | Source |
| Appearance | White to off-white solid/powder | The crystalline nature and lack of extended chromophores result in a colorless solid. | [2] |
| Melting Point | N/A | Not consistently reported by suppliers, suggesting it may decompose or have a broad range. Careful experimental determination is advised. | [1] |
| Boiling Point | 363.7 ± 31.0 °C at 760 mmHg | (Predicted) This high value reflects the polar lactone and carbamate groups, leading to strong intermolecular forces. It is likely to decompose before boiling under atmospheric pressure. | [1] |
| Density | 1.2 ± 0.1 g/cm³ | (Predicted) A typical density for a molecule of this composition and structure. | [1] |
| Solubility | Soluble in Methanol, Chloroform, Methylene Chloride | The molecule has both polar (lactone, carbamate) and non-polar (tert-butyl) regions, allowing solubility in a range of polar aprotic and protic organic solvents. | [4][5] |
| Storage | Store at 0-8 °C, under dry conditions | Recommended to prevent potential hydrolysis of the lactone or degradation. Cold storage minimizes decomposition pathways. | [6] |
Analytical Characterization Protocols
Confirming the identity and purity of the material is a non-negotiable step in research and development.
Purity and Identity Confirmation via Melting Point
Expertise & Causality: The melting point is a rapid and effective indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically < 2 °C). Impurities disrupt the crystal lattice, requiring less energy to overcome intermolecular forces, which results in both a depression and a broadening of the melting range. This protocol ensures a precise and reproducible measurement.
Caption: Workflow for accurate and trustworthy melting point determination.
Expected Spectroscopic Signatures
While raw spectra are lot-specific, the expected signals for confirming the structure are universal.
-
¹H NMR (CDCl₃, 400 MHz):
-
~5.0 ppm (br s, 1H): NH proton of the carbamate.
-
~4.5-4.2 ppm (m, 3H): Protons on the lactone ring adjacent to oxygen (CH₂-O and CH-N).
-
~2.8 ppm (m, 2H): Protons on the lactone ring adjacent to the carbonyl.
-
1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
~175 ppm: Carbonyl carbon of the lactone.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~66 ppm: CH₂ carbon of the lactone adjacent to the ring oxygen.
-
~48 ppm: CH carbon bearing the nitrogen.
-
~35 ppm: CH₂ carbon of the lactone adjacent to the carbonyl.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z 202.1 [M+H]⁺: Protonated molecular ion.
-
m/z 224.1 [M+Na]⁺: Sodium adduct, commonly observed.
-
m/z 146.1 [M-tBu+H]⁺ or 102.1 [M-Boc+H]⁺: Common fragmentation patterns corresponding to the loss of the tert-butyl group or the entire Boc group.
-
Conclusion
This compound is a cornerstone chiral building block for pharmaceutical R&D. The physical properties and analytical signatures detailed in this guide serve as a critical resource for scientists. By understanding its solubility, predicted thermal behavior, and spectroscopic profile, researchers can streamline synthetic planning, ensure material quality, and accelerate the development of novel chemical entities. The protocols provided offer a framework for in-house validation, reinforcing the principles of scientific integrity and reproducibility.
References
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Shanghai ChemSrc Trading Co., Ltd. (n.d.). This compound. ChemSrc. Retrieved January 15, 2026, from [Link]
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Taj Scientific. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Retrieved January 15, 2026, from [Link]
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J&K Scientific. (n.d.). (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)spiro[isobenzofuran-1(3H),9-(9H)-xanthen]-3-one. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). PEG-3 oleamine. Retrieved January 15, 2026, from [Link]
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APEX science. (n.d.). Tert-Butyl (5-Oxotetrahydrofuran-3-Yl)Carbamate. Retrieved January 15, 2026, from [Link]
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Chem-Impex International, Inc. (n.d.). (R)-(-)-Boc-3-pyrrolidinol. Retrieved January 15, 2026, from [Link]
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A Technical Guide to the Spectral Analysis of (R)-3-Boc-amino-gamma-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-(tert-butoxycarbonylamino)-gamma-butyrolactone, also known as Boc-L-homoserine lactone, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its rigid, five-membered lactone ring combined with the protected amine functionality makes it a valuable synthon for the synthesis of a variety of complex molecules, including modified peptides and pharmacologically active agents. The precise stereochemistry at the C3 position is often crucial for biological activity, necessitating accurate and thorough characterization of the molecule.
This in-depth technical guide provides a comprehensive overview of the spectral data for (R)-3-Boc-amino-gamma-butyrolactone (CAS No. 137105-97-6), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] As a Senior Application Scientist, the following sections are designed to not only present the core data but also to explain the rationale behind the spectral features, offering insights into how these analytical techniques validate the structure and purity of the compound.
Molecular Structure and Key Functional Groups
The spectral characteristics of (R)-3-Boc-amino-gamma-butyrolactone are a direct consequence of its molecular architecture. The key functional groups that give rise to distinct spectral signatures are:
-
gamma-Butyrolactone ring: A five-membered cyclic ester.
-
Carbamate (Boc-protecting group): The tert-butoxycarbonyl group attached to the amine.
-
Secondary Amine (N-H): The amide proton within the carbamate linkage.
-
Chiral Center (C3): The stereogenic carbon to which the Boc-amino group is attached.
The interplay of these groups will be explored in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-3-Boc-amino-gamma-butyrolactone, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-1 (t-Bu) | ~1.45 | singlet | 9H |
| H-2 (CH₂) | ~2.5 - 2.8 | multiplet | 2H |
| H-3 (CH) | ~4.4 - 4.6 | multiplet | 1H |
| H-4 (CH₂) | ~4.2 - 4.4 | multiplet | 2H |
| H-5 (NH) | ~5.0 - 5.2 | broad singlet | 1H |
Causality Behind Peak Assignments:
-
H-1 (t-Bu): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet signal in the upfield region (~1.45 ppm).
-
H-2 (CH₂): These diastereotopic methylene protons are adjacent to the chiral center and the carbonyl group, leading to a complex multiplet.
-
H-3 (CH): This methine proton is coupled to the adjacent methylene protons (H-2 and H-4) and is deshielded by the adjacent nitrogen atom, hence its downfield shift.
-
H-4 (CH₂): These diastereotopic methylene protons are adjacent to the lactone oxygen and the chiral center, resulting in a multiplet in the downfield region.
-
H-5 (NH): The amide proton signal is often broad due to quadrupole broadening and exchange, and its chemical shift can be concentration-dependent.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| C-1 (t-Bu CH₃) | ~28.3 |
| C-2 (t-Bu C) | ~80.0 |
| C-3 (CH₂) | ~35.0 |
| C-4 (CH) | ~49.0 |
| C-5 (CH₂) | ~72.0 |
| C-6 (C=O, Boc) | ~155.5 |
| C-7 (C=O, Lactone) | ~176.0 |
Causality Behind Peak Assignments:
-
C-1 & C-2 (Boc Group): The methyl carbons of the tert-butyl group appear around 28.3 ppm, while the quaternary carbon is significantly downfield at ~80.0 ppm due to the attached oxygen.
-
C-3, C-4, C-5 (Lactone Ring): The chemical shifts of the lactone ring carbons are influenced by their proximity to the heteroatoms. The C-5 methylene carbon, being attached to the oxygen, is the most deshielded of the sp³ carbons in the ring.
-
C-6 & C-7 (Carbonyls): The two carbonyl carbons are the most downfield signals. The lactone carbonyl (C-7) is typically further downfield than the carbamate carbonyl (C-6).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (R)-3-Boc-amino-gamma-butyrolactone in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3350 | N-H | Stretching |
| ~2980, 2930 | C-H (sp³) | Stretching |
| ~1780 | C=O (Lactone) | Stretching |
| ~1700 | C=O (Carbamate) | Stretching |
| ~1520 | N-H | Bending |
| ~1160 | C-O | Stretching |
Causality Behind Peak Assignments:
-
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, with the strained five-membered lactone carbonyl appearing at a higher wavenumber (~1780 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹).
-
The N-H stretching vibration around 3350 cm⁻¹ and the N-H bending vibration around 1520 cm⁻¹ are characteristic of the secondary amide in the Boc group.
-
The strong absorption around 1160 cm⁻¹ is indicative of the C-O stretching vibrations within the lactone and carbamate moieties.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid (R)-3-Boc-amino-gamma-butyrolactone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data
-
Molecular Weight: 201.22 g/mol [4]
-
Expected Molecular Ion Peak ([M+H]⁺): m/z = 202.10
Fragmentation Pathway:
A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
-
[M - 56 + H]⁺: m/z = 146 (loss of isobutylene)
-
[M - 100 + H]⁺: m/z = 102 (loss of the Boc group)
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of (R)-3-Boc-amino-gamma-butyrolactone in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Molecular Structure with Atom Numbering for NMR
Caption: Molecular structure of (R)-3-Boc-amino-gamma-butyrolactone with atom numbering.
Plausible Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for (R)-3-Boc-amino-gamma-butyrolactone in ESI-MS.
Conclusion
The structural integrity of (R)-3-Boc-amino-gamma-butyrolactone can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The characteristic signals in each spectrum, arising from the lactone ring and the Boc-protecting group, provide a unique fingerprint for this important chiral building block. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound, ensuring the reliability of their research and development efforts.
References
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SpectraBase. gamma-Butyrolactone. [Link]
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PubChem. tert-Butyl carbamate. [Link]
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NIST. tert-Butyl carbamate. [Link]
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SpectraBase. tert-Butyl carbamate - Optional[MS (GC)] - Spectrum. [Link]
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Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
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PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549). [Link]
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NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
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J&K Scientific. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | 104227-71-6. [Link]
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LookChem. (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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PubMed. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. [Link]
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ResearchGate. Synthesis of N-Boc-3-amino-1,2-epoxy-4-phenylbutane from (3S)-Hydroxy-g-butyrolactone by Means of the Hofmann Rearrangement. [Link]
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PubMed Central. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. [Link]
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The Architect's Molecule: A Senior Application Scientist's Guide to the Synthesis of Chiral γ-Butyrolactone Building Blocks
Introduction: The γ-Butyrolactone Core - A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones of pharmacologically active agents. The chiral γ-butyrolactone moiety is undeniably one such "privileged scaffold."[1][2] Its prevalence in a vast array of natural products and synthetic drugs underscores its significance.[3][4] From the cholesterol-lowering blockbuster Atorvastatin to the antiepileptic Brivaracetam, the precise stereochemical presentation of substituents on the γ-butyrolactone ring is often critical for therapeutic efficacy.[5][6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the core strategies for synthesizing these invaluable chiral building blocks. We will move beyond a mere recitation of reactions to dissect the underlying principles, empowering you to make informed decisions in your own synthetic endeavors.
Strategic Pillars of Asymmetric Synthesis: A Causality-Driven Approach
The synthesis of enantiomerically pure γ-butyrolactones is a testament to the evolution of asymmetric catalysis.[2][7] The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, scalability, and economic viability. This guide will focus on four pillars of modern asymmetric synthesis that have proven to be robust and versatile in accessing these chiral synthons:
-
Asymmetric Hydrogenation of γ-Butenolides: A direct and atom-economical approach to introduce chirality.
-
Sharpless Asymmetric Dihydroxylation: A powerful method for installing vicinal diols, which can be readily transformed into the target lactones.
-
Enzymatic Kinetic Resolution: Harnessing the exquisite selectivity of nature's catalysts to separate enantiomers.
-
Organocatalysis: The use of small organic molecules to catalyze enantioselective transformations.
Pillar 1: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides
The asymmetric hydrogenation of prochiral γ-butenolides stands out as a highly efficient and direct route to chiral γ-butyrolactones.[3][8] This method is particularly attractive for its high atom economy and the ability to achieve exceptional levels of enantioselectivity.
Expertise in Action: The Rh/ZhaoPhos System
A prime example of a highly effective catalytic system is the use of a rhodium catalyst paired with a chiral bisphosphine-thiourea ligand, such as ZhaoPhos.[9] The thiourea moiety in the ligand is not a passive spectator; it plays a crucial role in substrate recognition and stabilization of the transition state through hydrogen bonding, thereby enhancing both reactivity and enantioselectivity.[9]
The catalytic cycle, as illustrated below, is believed to proceed through a dihydride mechanism. The substrate coordinates to the rhodium dihydride intermediate, followed by migratory insertion and reductive elimination to yield the saturated lactone and regenerate the active catalyst.[7]
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Quantitative Data: Performance of the Rh/ZhaoPhos System
The Rh/ZhaoPhos catalyst has demonstrated remarkable efficacy in the hydrogenation of a variety of β-substituted γ-butenolides, consistently delivering high yields and excellent enantioselectivities.[5][8]
| Substrate (β-substituent) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Phenyl | 1 | 50 | 99 | 98 | [5] |
| 4-Chlorophenyl | 1 | 50 | 98 | 98 | [5] |
| 4-Methoxyphenyl | 1 | 50 | 99 | 97 | [5] |
| 2-Naphthyl | 1 | 50 | 95 | 98 | [5] |
| 2-Thienyl | 1 | 50 | 99 | 98 | [5] |
Experimental Protocol: Asymmetric Hydrogenation of β-Phenyl-γ-butenolide
This protocol is adapted from the work of Zhang and coworkers.[8]
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and ZhaoPhos (1.1 mol%). Anhydrous and degassed dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate autoclave, β-phenyl-γ-butenolide (1 equivalent) is dissolved in anhydrous and degassed DCM.
-
Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm. The reaction is stirred at room temperature for 24 hours.
-
Work-up and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral γ-butyrolactone. The enantiomeric excess is determined by chiral HPLC analysis.
Pillar 2: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a cornerstone of modern asymmetric synthesis, providing a reliable method for the enantioselective conversion of alkenes to vicinal diols.[4][10] For the synthesis of chiral γ-butyrolactones, this reaction is typically applied to α,β-unsaturated esters, with the resulting diol undergoing spontaneous or acid-catalyzed lactonization.
Mechanism and Stereochemical Rationale
The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand.[4] Commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) conveniently package the catalyst, ligand, and oxidant.[11] The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the product.[4] The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol.[10]
Caption: General workflow for the synthesis of chiral γ-butyrolactones via Sharpless AD.
Experimental Protocol: Asymmetric Dihydroxylation of an α,β-Unsaturated Ester
This is a general protocol that can be adapted for various α,β-unsaturated esters.[11]
-
Reaction Setup: A round-bottom flask is charged with AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 g of AD-mix), and water (5 mL per 1 g of AD-mix). The mixture is stirred at room temperature until two clear phases are formed, then cooled to 0 °C. Methanesulfonamide (1 equivalent) can be added to accelerate the reaction with electron-poor or sterically hindered alkenes.
-
Addition of Substrate: The α,β-unsaturated ester (1 equivalent) is added to the cooled mixture, and the reaction is stirred vigorously at 0 °C. The reaction progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stirred for 1 hour at room temperature.
-
Extraction and Lactonization: Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2 M H₂SO₄. This acidic wash often facilitates the lactonization of the intermediate diol. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched γ-butyrolactone.
Pillar 3: Enzymatic Kinetic Resolution
Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules.[12] Lipase-catalyzed kinetic resolution is a particularly effective strategy for obtaining enantiopure γ-butyrolactones, often starting from racemic γ-hydroxy esters or related precursors.[13]
The Principle of Kinetic Resolution
In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. This results in the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer, both in high enantiomeric excess. For the synthesis of chiral γ-butyrolactones, this often involves the acylation of a racemic γ-hydroxy ester, where the lipase selectively acylates one enantiomer.
Caption: Schematic of lipase-catalyzed kinetic resolution of a γ-hydroxy ester.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic γ-Hydroxy Ester
This protocol is a representative example and may require optimization for different substrates. Pseudomonas cepacia lipase (PSL) is a commonly used and effective lipase for such transformations.[13]
-
Reaction Setup: To a solution of the racemic γ-hydroxy ester (1 equivalent) in an appropriate organic solvent (e.g., diisopropyl ether), is added Pseudomonas cepacia lipase (e.g., Lipase PS-C "Amano" II, often immobilized).
-
Acylation: An acyl donor (e.g., vinyl acetate, 1.5 equivalents) is added, and the suspension is stirred at a controlled temperature (e.g., 30-40 °C). The reaction is monitored by GC or HPLC to determine the conversion.
-
Termination and Separation: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol. The enzyme is removed by filtration.
-
Work-up and Purification: The solvent is evaporated, and the resulting mixture of the acylated ester and the unreacted alcohol is separated by flash column chromatography.
-
Lactonization: The unreacted, enantiomerically pure γ-hydroxy ester can be cyclized to the corresponding γ-butyrolactone, typically under acidic conditions (e.g., p-toluenesulfonic acid in toluene).
Pillar 4: Organocatalysis
The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis.[14] Organocatalysis avoids the use of often toxic and expensive metals and can provide access to complex chiral molecules with high enantioselectivity.
Bifunctional Thiourea Catalysis
Bifunctional thiourea-based organocatalysts have emerged as powerful tools for a variety of asymmetric transformations.[15][16] These catalysts typically contain a thiourea moiety for hydrogen bond-mediated activation of an electrophile and a basic functional group (e.g., a tertiary amine) to activate a nucleophile. This dual activation mode mimics the strategy employed by enzymes and allows for highly organized and stereoselective transition states.
Experimental Protocol: Thiourea-Catalyzed Michael Addition/Lactonization Cascade
This is a conceptual protocol based on the principles of bifunctional thiourea catalysis.
-
Reaction Setup: To a solution of the Michael acceptor (e.g., an α,β-unsaturated ketone) and the Michael donor (e.g., a γ-butenolide) in a suitable solvent (e.g., toluene) at a specific temperature (e.g., -20 °C), is added the chiral thiourea-based organocatalyst (e.g., Takemoto's catalyst, 5-10 mol%).
-
Reaction: The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC. The reaction often proceeds through a cascade of Michael addition followed by an intramolecular cyclization/lactonization.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral γ-butyrolactone, which often contains multiple stereocenters.
Application in Drug Synthesis: From Building Block to API
The true value of these chiral γ-butyrolactone building blocks is realized in their application to the synthesis of complex, life-saving drugs.
Case Study 1: Brivaracetam
The antiepileptic drug Brivaracetam features a (4R)-propyl-pyrrolidin-2-one core, which can be synthesized from the corresponding (R)-γ-propyl-γ-butyrolactone.[5][17]
Caption: A simplified synthetic pathway to Brivaracetam from a chiral γ-butyrolactone.
Case Study 2: Atorvastatin (Lipitor®)
The iconic cholesterol-lowering drug Atorvastatin contains a chiral dihydroxyheptanoate side chain. A key synthon for this side chain can be derived from (S)-3-hydroxy-γ-butyrolactone.[1][3] The synthesis involves a ring-opening of the lactone followed by a series of transformations to build the required carbon chain with the correct stereochemistry.[3] This chiral side chain is then incorporated into the final pyrrole core of the Atorvastatin molecule.[1]
Conclusion: Empowering Innovation through Synthetic Excellence
The synthesis of chiral γ-butyrolactone building blocks is a vibrant and evolving field, driven by the relentless pursuit of more efficient, selective, and sustainable chemical transformations. The methodologies outlined in this guide—asymmetric hydrogenation, Sharpless dihydroxylation, enzymatic resolution, and organocatalysis—represent the state of the art in asymmetric synthesis. A thorough understanding of the principles and practicalities of these methods empowers researchers and drug development professionals to design and execute synthetic strategies that can accelerate the discovery and production of the next generation of life-changing medicines.
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Chen, F., & Zhang, X. (2022). Stereoelectronic Effect in Ligand Design: Enantioselective Rh‐Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)‐Tofacitinib. Chemistry – A European Journal. [Link]
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Diéguez, M., Pàmies, O., & Claver, C. (2001). Highly enantioselective Rh-catalyzed hydrogenation based on phosphine-phosphite ligands derived from carbohydrates. The Journal of Organic Chemistry, 66(25), 8503-8507. [Link]
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Ciceri, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2201. [Link]
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Hassan, S. W. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 18-44. [Link]
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Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2486-2503. [Link]
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Li, W., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(16), 4358-4364. [Link]
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Ciceri, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. ResearchGate. [Link]
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Hajra, S., & Giri, A. K. (2008). Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones. The Journal of Organic Chemistry, 73(10), 3935-3937. [Link]
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Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. OUCI. [Link]
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Reddy, K. L., & Kumar, N. S. (2014). An improved process for chiron synthesis of the atorvastatin side chain. ResearchGate. [Link]
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Chaurasia, U., et al. (2021). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 19(2), 269-291. [Link]
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Chaurasia, U., et al. (2021). Popular thiourea-based organocatalysts. ResearchGate. [Link]
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Gual, A., et al. (2010). Highlights of the Rh-catalysed asymmetric hydroformylation of alkenes using phosphorus donor ligands. Tetrahedron: Asymmetry, 21(9-10), 1135-1146. [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
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Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
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A Senior Application Scientist's Guide to Sourcing (R)-3-Boc-amino-gamma-butyrolactone for Pharmaceutical R&D
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Landscape, Quality Attributes, and Procurement of a Key Chiral Building Block.
Introduction: The Strategic Importance of (R)-3-Boc-amino-gamma-butyrolactone in Modern Drug Synthesis
(R)-3-Boc-amino-gamma-butyrolactone, registered under CAS number 137105-97-6, is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its rigid, stereochemically defined structure makes it an invaluable starting material for creating complex molecules with precise three-dimensional architectures, a fundamental requirement for targeted drug action. The Boc-protected amine and the reactive lactone ring offer versatile handles for a range of chemical transformations, enabling the construction of novel active pharmaceutical ingredients (APIs). The utility of this intermediate is particularly noted in the development of innovative antibiotics and other therapeutic agents.[3][4] This guide provides an in-depth analysis of the commercial supplier landscape, critical quality attributes to consider during procurement, and best practices for handling and qualifying this essential reagent.
Part 1: Navigating the Commercial Supplier Landscape
The commercial availability of (R)-3-Boc-amino-gamma-butyrolactone is broad, yet the nature of the suppliers varies significantly. For researchers and drug developers, understanding the distinction between primary manufacturers, large-scale distributors, and specialized catalog companies is crucial for aligning procurement with project needs, from early-stage research to GMP-compliant manufacturing.
Tiered Supplier Classification
-
Tier 1: Primary Manufacturers and Large-Scale Producers: These companies are involved in the synthesis and production of the compound, often at a significant scale. They typically offer more comprehensive technical support, greater batch-to-batch consistency, and the potential for custom specifications. For drug development programs requiring GMP-grade material, sourcing from a primary manufacturer is often a necessity. Companies like Amadis Chemical present themselves as manufacturers with ISO 9001:2008 certification, indicating a robust quality management system.[1] They often have the capability to provide detailed analytical data, including NMR, HPLC/GC, and mass spectrometry, to support regulatory filings.[1]
-
Tier 2: Chemical Distributors and Large Catalog Companies: These suppliers, such as Sigma-Aldrich (Merck) and TCI Chemicals , offer a wide range of research chemicals, including (R)-3-Boc-amino-gamma-butyrolactone, in various pack sizes. While they may not manufacture the compound in-house, they have established quality control processes and provide reliable product specifications. These suppliers are an excellent choice for research and early development activities where convenience and rapid delivery are priorities.
-
Tier 3: Chemical Marketplaces and Smaller Niche Suppliers: Online platforms like LookChem and ChemNet aggregate listings from numerous, often smaller, chemical producers and traders.[2][5] These platforms can be useful for sourcing smaller quantities or for initial price comparisons. However, the level of quality control and documentation can vary significantly between vendors on these platforms. Diligent supplier qualification is paramount when sourcing from this tier.
Comparative Analysis of Representative Suppliers
| Supplier Category | Representative Company | Typical Purity | Available Quantities | Key Strengths & Considerations |
| Tier 1: Manufacturer | Amadis Chemical | >97% | Milligrams to Kilograms | ISO certified; offers comprehensive analytical data (COA, SDS, NMR, HPLC/GC, MS); suitable for process development and scale-up.[1] |
| Tier 2: Distributor | Sigma-Aldrich (Merck) | Research Grade (≥99% for related compounds) | Grams | Extensive catalog, reliable quality for research, readily available documentation. |
| Tier 3: Marketplace | LookChem | 95-97% | Milligrams to Grams | Wide selection of suppliers, competitive pricing; requires careful vetting of individual vendors.[2] |
Part 2: Critical Quality Attributes (CQAs) for Sourcing
The success of a synthesis utilizing (R)-3-Boc-amino-gamma-butyrolactone is intrinsically linked to the quality of the starting material. A thorough evaluation of the following Critical Quality Attributes (CQAs) is essential.
Purity and Impurity Profile
While most suppliers advertise a purity of 95-97%, it is the nature of the remaining 3-5% that is of greatest concern.[1][2] Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product.[6][7] Potential impurities in (R)-3-Boc-amino-gamma-butyrolactone can arise from the starting materials, side reactions, or degradation.[7]
-
Common Organic Impurities: These may include residual starting materials from the synthesis, such as L-methionine or related chiral precursors, and byproducts from incomplete reactions or side reactions.[]
-
Enantiomeric Impurity: The presence of the undesired (S)-isomer is a critical impurity that can lead to downstream separation challenges and impact the stereochemical purity of the final API.
-
Inorganic Impurities and Residual Solvents: These can originate from reagents, catalysts, and solvents used in the manufacturing process and can interfere with subsequent reactions.[7]
Enantiomeric Purity (e.e.%)
For a chiral building block, enantiomeric purity is arguably the most critical quality attribute. A high enantiomeric excess (e.e.%) is necessary to ensure the stereochemical integrity of the target molecule. The single enantiomeric form of a chiral drug often provides a better therapeutic index and a more favorable adverse reaction profile.[9]
-
Analytical Determination: The enantiomeric excess of Boc-protected amino compounds can be determined using chiral High-Performance Liquid Chromatography (HPLC).[10] This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their quantification. Chiral gas chromatography (GC) is another powerful technique for determining enantiomeric excess.[11] Researchers should request chromatograms from the supplier or perform in-house analysis to verify the e.e.%.
Documentation and Regulatory Compliance
-
Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable requirement. It should detail the lot number, purity (as determined by a specified analytical method, e.g., HPLC or GC), and the results of other quality control tests.
-
Safety Data Sheet (SDS): The SDS provides essential information on the handling, storage, and potential hazards of the compound.[12] Recommended storage conditions are typically 2-8°C.[2]
-
GMP and Drug Master Files (DMF): For later-stage drug development and commercial manufacturing, sourcing from a supplier that can provide GMP-grade material is essential. The availability of a DMF that can be referenced in regulatory submissions is a significant advantage.
Part 3: Procurement and Quality Control Workflow
A systematic approach to sourcing and qualifying (R)-3-Boc-amino-gamma-butyrolactone will mitigate risks and ensure the reliability of the supply chain.
Supplier Selection and Qualification Workflow
Caption: Workflow for selecting and qualifying a new supplier.
Experimental Protocol: In-House Quality Control and Verification
Upon receiving a new batch of (R)-3-Boc-amino-gamma-butyrolactone, the following protocol should be implemented to verify its quality:
-
Documentation Review:
-
Confirm that the received material matches the purchase order and that the CoA and SDS have been provided.
-
Review the CoA for completeness, paying close attention to the analytical methods used and the reported purity and other specifications.
-
-
Physical and Chemical Property Verification:
-
Appearance: Visually inspect the material. It should be a white to off-white solid.
-
Solubility: Test the solubility in a relevant organic solvent (e.g., dichloromethane, ethyl acetate) to ensure it is consistent with expectations.
-
-
Chromatographic Analysis (Purity):
-
Prepare a standard solution of the material in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using reverse-phase HPLC with a UV detector.
-
The resulting chromatogram should show a major peak corresponding to the product and minimal impurity peaks. The peak area percentage should align with the purity stated on the CoA.
-
-
Chiral HPLC Analysis (Enantiomeric Purity):
-
Prepare a sample solution as per the HPLC method.
-
Utilize a chiral HPLC column (e.g., a polysaccharide-based column) with an appropriate mobile phase to separate the (R) and (S) enantiomers.
-
The chromatogram should ideally show only the peak for the (R)-enantiomer. The area of the (S)-enantiomer peak should be used to calculate the enantiomeric excess (e.e.%). An e.e. of >99% is typically required for pharmaceutical applications.
-
-
Spectroscopic Analysis (Identity):
-
Acquire a Proton (¹H) and Carbon (¹³C) NMR spectrum of the material.
-
Compare the obtained spectra with a reference spectrum or literature data to confirm the chemical structure and identify any significant impurities.
-
Incoming Material Quality Control Workflow
Caption: Quality control process for an incoming batch.
Part 4: Application Note - A Case Study in the Synthesis of Linezolid Analogues
The paramount importance of sourcing high-purity (R)-3-Boc-amino-gamma-butyrolactone is exemplified in the synthesis of oxazolidinone antibiotics, a class of drugs effective against multidrug-resistant bacteria. Linezolid is a prominent member of this class. While the direct synthesis of Linezolid may proceed through different intermediates, the synthesis of novel analogues often utilizes versatile chiral building blocks like (R)-3-Boc-amino-gamma-butyrolactone to explore structure-activity relationships.[3][4][13]
In a hypothetical synthetic route to a Linezolid analogue, the lactone ring of (R)-3-Boc-amino-gamma-butyrolactone would be opened by a substituted aniline to form a key amide intermediate. The stereocenter at the 3-position of the lactone is crucial for establishing the correct stereochemistry in the final molecule, which is essential for its antibacterial activity.
The presence of the (S)-enantiomer in the starting material would lead to the formation of a diastereomeric mixture, complicating the purification process and reducing the overall yield of the desired active ingredient. Furthermore, any reactive impurities from the starting material could lead to the formation of side products, further reducing the purity and yield of the final compound. This underscores the necessity of stringent quality control and the procurement of high-purity, high-e.e.% (R)-3-Boc-amino-gamma-butyrolactone for successful and efficient drug development campaigns.
Conclusion
(R)-3-Boc-amino-gamma-butyrolactone is a valuable chiral intermediate for the pharmaceutical industry. A well-informed sourcing strategy, based on a tiered understanding of the supplier landscape and a rigorous assessment of critical quality attributes, is fundamental to mitigating risks in research and development. By implementing a robust in-house quality control workflow, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of this key building block, thereby safeguarding the quality and success of their synthetic endeavors.
References
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Amadis Chemical Co., Ltd. (R)-3-Boc-amino-gamma-butyrolactone CAS NO.137105-97-6. [Link]
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- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
-
LookChem. (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE. [Link]
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 2(2), 850-854.
- Katritzky, A. R., et al. (2014).
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ChemSrc. (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- Overview On Impurity Profiling For Pharmaceutical Drug Candidates. World Journal of Pharmaceutical Research, 10(5), 1136-1151.
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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Amerigo Scientific. 3(R)-[(Carbobenzyloxy)amino]-gamma-butyrolactone. [Link]
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- Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 11, 1349.
- Dairen Chemical Corporation. (2021).
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GlobalChemMall. (S)-(-)-Alpha-(Boc-Amino)-Gamma-Butyrolactone. [Link]
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- Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Recent advances in doping analysis (16). Sport und Buch Strauß.
- Pistos, C., et al. (2001). The determination of the stereoisomers of a multifunctional B-adrenoceptor agent by chiral derivatization and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 485-493.
- Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
- Peter, A., & Vékey, K. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(3), 158.
- Ing. Petr Švec - PENTA s.r.o. (2023).
- Sigma-Aldrich. (2023).
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Molecular weight and formula of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
An In-Depth Technical Guide to (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate: A Key Chiral Building Block in Modern Drug Discovery
Abstract
This compound is a pivotal chiral intermediate in the landscape of modern medicinal chemistry and drug development. Its structure, which combines a conformationally constrained γ-butyrolactone scaffold, a stereodefined amine at the C3 position, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it an exceptionally valuable building block. This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical properties, present a robust and logical synthetic strategy with detailed protocols, outline methods for analytical characterization, and explore its strategic application in the synthesis of complex pharmaceutical agents. The causality behind experimental choices is emphasized, providing field-proven insights grounded in established chemical principles.
Introduction: The Strategic Value of Chiral Lactone Scaffolds
In drug discovery, achieving molecular recognition and high-affinity binding to biological targets is paramount. Chirality plays a decisive role, as enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the use of enantiomerically pure starting materials and intermediates is a cornerstone of modern pharmaceutical synthesis.
The (R)-3-amino-γ-butyrolactone core, protected in this case as a Boc-carbamate, is a privileged scaffold. The carbamate group serves as a bioisostere for the peptide bond, offering enhanced chemical and metabolic stability against proteolytic degradation.[1][2] This feature is critical in the design of peptidomimetic drugs. Furthermore, the rigid five-membered lactone ring constrains the molecule's conformation, which can pre-organize the pharmacophoric elements for optimal interaction with a target's binding site, often leading to a significant increase in potency and selectivity.[1] The Boc protecting group provides a crucial synthetic handle; its stability in a wide range of reaction conditions coupled with its facile removal under mild acidic conditions allows for the selective unmasking of the amine for subsequent elaboration.[3]
Physicochemical and Structural Properties
A precise understanding of a reagent's properties is fundamental to its effective use in synthesis. The key identifying and physical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 137105-97-6 | [4][5][6] |
| Molecular Formula | C₉H₁₅NO₄ | [4][6][7] |
| Molecular Weight | 201.22 g/mol | [4][6][7] |
| Synonyms | (R)-3-Boc-amino-γ-butyrolactone | [6][7] |
| Density | 1.2 ± 0.1 g/cm³ (predicted) | [4] |
| Boiling Point | 363.7 ± 31.0 °C at 760 mmHg (predicted) | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
| SMILES Code | O=C(OC(C)(C)C)NCOC1=O | [5] |
Synthesis and Purification Strategy
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and informs its handling and application. A logical and widely practiced approach for synthesizing chiral 3-amino-γ-lactones involves starting from an inexpensive, enantiopure precursor from the "chiral pool," such as L-aspartic acid. The (R)-configuration of the target molecule can be achieved from D-aspartic acid or through inversion from L-aspartic acid.
The following workflow outlines a conceptual pathway. The rationale is to establish the chiral amine center, form the lactone ring, and then protect the amine.
Conceptual Synthetic Workflow
Caption: Conceptual synthesis of the target molecule from L-aspartic acid.
Detailed Experimental Protocol: Boc Protection
This protocol details the final step of the synthesis: the protection of the amine. This is a critical transformation where precise control ensures high yield and purity.
Rationale: The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for Boc protection. It is an easily handled solid with benign byproducts (CO₂ and tert-butanol). The reaction requires a base to deprotonate the ammonium salt intermediate, driving the reaction to completion. A biphasic system (e.g., Dioxane/Water with NaOH) is often efficient for water-soluble amino compounds.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (R)-3-Amino-γ-butyrolactone hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0°C in an ice-water bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-Dioxane dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification Protocol: Flash Column Chromatography
Rationale: Flash chromatography is the preferred method for purifying multi-gram quantities of organic compounds. The choice of eluent is critical; a gradient of ethyl acetate in hexanes is typically effective for separating the moderately polar carbamate product from non-polar impurities and highly polar baseline material.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexanes slurry.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
Analytical Characterization
Rigorous analytical characterization is a self-validating system that confirms the identity and purity of the synthesized compound. The expected spectral data are based on the known structure and data from analogous compounds.[8]
| Technique | Expected Characteristics |
| ¹H NMR | - ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. - ~2.5-3.0 ppm (m, 2H): Diastereotopic protons at the C4 position of the lactone ring. - ~4.2-4.6 ppm (m, 3H): Protons at the C5 (CH₂) and C3 (CH) positions. - ~5.2 ppm (br s, 1H): The NH proton of the carbamate, which may be broad and exchangeable with D₂O. |
| ¹³C NMR | - ~28.3 ppm: Carbonyls of the tert-butyl group. - ~35-40 ppm: C4 carbon of the lactone ring. - ~45-50 ppm: C3 carbon attached to the nitrogen. - ~70-75 ppm: C5 carbon of the lactone ring. - ~80.0 ppm: Quaternary carbon of the tert-butyl group. - ~155.9 ppm: Carbonyl carbon of the carbamate. - ~175-178 ppm: Carbonyl carbon of the lactone. |
| FT-IR (cm⁻¹) | - ~3350 cm⁻¹: N-H stretch of the carbamate. - ~2980 cm⁻¹: C-H stretches of the alkyl groups. - ~1780 cm⁻¹: C=O stretch of the γ-lactone (characteristically high frequency). - ~1695 cm⁻¹: C=O stretch of the carbamate. |
| Mass Spec (ESI+) | m/z: 202.1 [M+H]⁺, 224.1 [M+Na]⁺ |
Application in Drug Development
The primary utility of this compound is as a versatile intermediate for introducing a specific chiral structural motif into a larger target molecule, often a potential drug candidate.[9]
Strategic Deprotection and Coupling Workflow
The Boc group is designed for removal under specific conditions, revealing the nucleophilic amine which can then participate in a variety of bond-forming reactions.
Caption: Strategic use of the building block in a typical synthetic workflow.
Causality in Application:
-
Orthogonal Chemistry: The Boc group's acid lability contrasts with the stability of other protecting groups (like Fmoc or Cbz) and common functional groups, allowing for selective deprotection without disturbing the rest of the molecule.[10]
-
Amide Bond Formation: Once deprotected, the resulting primary amine is a potent nucleophile for standard peptide coupling reactions (using reagents like HATU, HOBt/EDC) to form amide bonds with carboxylic acids.
-
Reductive Amination: The free amine can also be used in reductive amination reactions with aldehydes or ketones to form new C-N bonds, providing access to a diverse range of substituted amine structures.
-
Scaffold for Diversity: This building block has been instrumental in creating libraries of compounds for screening. The lactone can be opened to reveal new functional handles, or the amine can be functionalized with a wide array of substituents, making it a powerful tool in structure-activity relationship (SAR) studies.[3]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. Its inherent chirality, conformational rigidity, and synthetically versatile Boc-protected amine make it an indispensable asset for medicinal chemists aiming to synthesize complex, stereochemically defined molecules. This guide has provided the foundational knowledge required to handle, synthesize, characterize, and strategically deploy this building block in advanced drug discovery programs.
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An In-depth Technical Guide on the Stability and Storage of Boc-Protected Aminobutyrolactone
Abstract
N-tert-butoxycarbonyl (Boc)-protected α-amino-γ-butyrolactone is a pivotal chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its structural integrity is paramount to ensure the desired stereochemistry and purity of the final products. This guide provides a comprehensive analysis of the chemical stability of Boc-protected aminobutyrolactone, detailing its degradation pathways under various conditions. Furthermore, it establishes field-proven protocols for optimal storage and handling, and outlines a systematic approach for conducting stability assessments using modern analytical techniques. This document is intended to serve as an essential resource for researchers to maintain the quality and reliability of this critical synthetic intermediate.
Introduction: The Synthetic Utility and Inherent Labilities of a Chiral Building Block
Boc-protected α-amino-γ-butyrolactone, a derivative of the non-proteinogenic amino acid homoserine, is a valuable intermediate in synthetic organic chemistry. The presence of the γ-butyrolactone ring provides a constrained conformational scaffold, while the Boc-protected amine allows for its use in peptide synthesis and other amine coupling reactions without unintended side reactions.[1] The stereocenter at the α-carbon is crucial for the synthesis of enantiomerically pure target molecules.
However, the very functional groups that make this molecule synthetically useful also render it susceptible to degradation. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions, a property frequently exploited for its removal.[2] Concurrently, the γ-butyrolactone ring, a cyclic ester, is prone to hydrolysis, particularly under basic conditions.[3] Understanding the interplay of these potential degradation pathways is critical for its effective use and storage. This guide will dissect the chemical vulnerabilities of Boc-protected aminobutyrolactone and provide actionable strategies to mitigate degradation.
Chemical Stability Profile and Degradation Pathways
The stability of Boc-protected aminobutyrolactone is contingent on two primary factors: the integrity of the Boc protecting group and the stability of the γ-butyrolactone ring. Degradation can be initiated by chemical incompatibility, elevated temperature, or exposure to moisture.
The Acid-Labile Boc Protecting Group
The Boc group is stable under neutral and basic conditions, making it an orthogonal protecting group to base-labile groups like Fmoc.[2] However, it is readily cleaved under acidic conditions.[2]
-
Mechanism of Acid-Catalyzed Deprotection: The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. This cation can then be quenched by a nucleophile or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[4]
It is imperative to avoid acidic conditions during storage and in reaction media where the Boc group needs to remain intact. Even mildly acidic conditions can lead to gradual deprotection over time.
The Base-Labile γ-Butyrolactone Ring
The γ-butyrolactone is a five-membered cyclic ester and is susceptible to nucleophilic attack, most commonly hydrolysis, which is significantly accelerated by basic conditions (saponification).
-
Mechanism of Base-Catalyzed Hydrolysis (Lactonolysis): Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and opening the ring to form the corresponding carboxylate and primary alcohol, yielding the salt of N-Boc-γ-hydroxy-α-aminobutyric acid.[3]
This degradation pathway is a significant concern, especially if the compound is exposed to basic aqueous media during workup or storage.
Thermal Degradation
Elevated temperatures can promote both deprotection of the Boc group and degradation of the lactone ring.
-
Thermal Deprotection of the Boc Group: The Boc group can be removed thermally, typically at temperatures above 150°C.[4] The mechanism is thought to proceed through a concerted elimination pathway, yielding the free amine, carbon dioxide, and isobutylene.[4]
-
Thermal Decomposition of the γ-Butyrolactone Ring: At high temperatures, γ-butyrolactone can undergo decarbonylation or decarboxylation.[5] While the temperatures required for these processes are generally high, prolonged exposure to moderately elevated temperatures can lead to gradual degradation.
The following diagram illustrates the primary degradation pathways of Boc-protected aminobutyrolactone.
Figure 2: Experimental workflow for stability assessment.
Data Analysis and Interpretation
For each stress condition, the chromatograms should be analyzed to:
-
Determine the percentage of degradation: Compare the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify degradation products: New peaks in the chromatogram represent potential degradation products. These can be further characterized by LC-MS to determine their molecular weights and fragmentation patterns, and by NMR for structural elucidation.
-
Assess peak purity: Use a photodiode array (PDA) detector to check the peak purity of the parent compound to ensure there is no co-elution with degradation products.
-
Calculate mass balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay.
Conclusion
Boc-protected aminobutyrolactone is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are the acid-catalyzed cleavage of the Boc protecting group and the base-mediated hydrolysis of the γ-butyrolactone ring. Thermal stress can also induce degradation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture, the integrity of this valuable synthetic intermediate can be maintained. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring its quality and for predicting its shelf-life in various formulations. The protocols and insights provided in this guide serve as a robust framework for researchers to confidently handle, store, and utilize Boc-protected aminobutyrolactone in their synthetic endeavors.
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Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals | Journal of Research in Pharmaceutical Science. [Link]
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Kinetic Modeling of the Time Course of N-butyryl-homoserine Lactone Concentration During Batch Cultivations of Pseudomonas Aeruginosa PAO1. PubMed. [Link]
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The Versatility of the Gamma-Butyrolactone Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The gamma-butyrolactone (GBL) moiety, a five-membered lactone, stands as a testament to nature's efficiency and ingenuity in constructing biologically active molecules. Its prevalence in a wide array of natural products and FDA-approved drugs underscores its status as a "privileged structure" in the field of medicinal chemistry.[1][2] The inherent chemical features of the GBL ring, including its polarity, hydrogen bond accepting capability, and conformational rigidity, make it an ideal scaffold for the design of potent and selective therapeutic agents across a multitude of disease areas. This guide provides a comprehensive overview of the key applications of GBL derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies that underpin their development.
Cardiovascular Disease: Targeting the Renin-Angiotensin-Aldosterone System
A prime example of the successful application of the GBL scaffold is in the development of mineralocorticoid receptor (MR) antagonists for the treatment of cardiovascular diseases such as hypertension and heart failure. Spironolactone and its more selective successor, Eplerenone, both feature a GBL ring fused to a steroid nucleus.
Mechanism of Action: Aldosterone Antagonism
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance.[3][4] Overactivation of this system, particularly through the action of aldosterone, can lead to sodium and water retention, potassium loss, endothelial dysfunction, and pathological remodeling of the heart and blood vessels.[5]
Spironolactone and Eplerenone act as competitive antagonists of the mineralocorticoid receptor.[1][5][6] By binding to the MR in the distal convoluted renal tubule, they block the physiological effects of aldosterone.[7][8] This leads to an increase in the excretion of sodium and water, while conserving potassium, thereby lowering blood pressure and reducing fluid overload in patients with heart failure.[1][6][8] Eplerenone exhibits greater selectivity for the MR over other steroid receptors, which translates to a more favorable side-effect profile compared to spironolactone, with a lower incidence of hormonal effects like gynecomastia.[6]
Figure 1: Mechanism of Action of Spironolactone and Eplerenone within the RAAS.
Preclinical and Clinical Evidence
Preclinical studies in animal models of hypertension and heart failure have demonstrated the efficacy of eplerenone in reducing end-organ damage.[6] In spontaneously hypertensive rats, eplerenone was shown to decrease inflammatory foci in the heart, suggesting a direct cardioprotective effect independent of blood pressure reduction.[9]
The landmark Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS) provided definitive clinical evidence for the benefit of eplerenone in patients with heart failure following myocardial infarction. The trial demonstrated that eplerenone significantly reduced all-cause mortality and hospitalizations for cardiovascular events compared to placebo.[6][10][11][12]
| Clinical Trial | Drug | Patient Population | Primary Endpoint | Key Finding |
| EPHESUS | Eplerenone | Post-myocardial infarction with heart failure and left ventricular dysfunction | All-cause mortality; Death from cardiovascular causes or hospitalization for cardiovascular events | 15% relative risk reduction in all-cause mortality (p=0.008)[10][11][12] |
| ATHENA-HF | Spironolactone | Acute heart failure | Change in NT-proBNP levels | No significant difference compared to usual care in this acute setting[4] |
Oncology: Covalent Inhibition of the NF-κB Signaling Pathway
The α-methylene-γ-butyrolactone moiety is a key pharmacophore in a number of natural products with potent anticancer activity. This functionality acts as a Michael acceptor, enabling these molecules to covalently interact with biological nucleophiles, most notably cysteine residues in proteins.
Mechanism of Action: Targeting NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[13] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting tumor cell survival and proliferation.[1]
A promising class of anticancer GBL derivatives, such as the isatin-derived spirocyclic dimers, function as covalent inhibitors of the NF-κB pathway.[1][13] These compounds have been shown to target and covalently modify cysteine residues on key proteins in the pathway, including the IκB kinase β (IKKβ) and the RELA (p65) subunit of NF-κB.[1] This covalent modification inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-survival genes.[1][13]
Figure 2: Covalent Inhibition of the NF-κB Pathway by α-methylene-γ-butyrolactone Derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
Research into isatin-derived spirocyclic α-methylene-γ-butyrolactone dimers has identified compounds with low nanomolar potency against cancer cell lines. The dimeric structure allows for the potential to crosslink proteins in the NF-κB pathway, leading to enhanced activity. The Michael acceptor functionality of the α-methylene-γ-butyrolactone is critical for their anticancer effects.[1]
| Compound | Cancer Cell Line | IC50 (µM) |
| Spirocyclic dimer (SpiD3) | Leukemia cell lines | Low nanomolar range[1][13] |
| Analogue 19 | Ovarian cancer | 4 µM (in NF-κB activity assay)[14] |
| Analogue 29 | Various cancer cell lines | Low micromolar range (2-20 fold better than parthenolide)[14] |
Experimental Protocol: NF-κB Luciferase Reporter Gene Assay
This assay is a cornerstone for evaluating the inhibitory activity of compounds on the NF-κB signaling pathway by measuring the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells/well and incubate overnight.[15]
-
Transfect the cells with a luciferase reporter plasmid containing multiple κB binding sites upstream of the luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the GBL derivative for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), to induce pathway activation.
3. Cell Lysis and Luciferase Activity Measurement:
-
After the stimulation period (typically 6-24 hours), lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each concentration of the GBL derivative relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Ophthalmic and Xerostomia Applications: Muscarinic Receptor Agonism
The GBL derivative pilocarpine, a natural alkaloid, is a well-established therapeutic agent for the treatment of glaucoma and xerostomia (dry mouth).
Mechanism of Action
Pilocarpine functions as a non-selective muscarinic acetylcholine receptor agonist.[11] In the eye, it stimulates muscarinic receptors on the ciliary muscle and the iris sphincter muscle. This leads to contraction of these muscles, which in turn increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[11] For the treatment of xerostomia, pilocarpine stimulates muscarinic receptors (primarily M3 receptors) in the salivary glands, leading to an increase in saliva production.[11]
Antibiotic Applications: A Novel Approach to Targeting Bacterial Cell Wall Synthesis
Lactivicin, a naturally occurring GBL derivative, represents a unique class of antibiotics.
Mechanism of Action
Unlike the well-known β-lactam antibiotics, lactivicin is a non-β-lactam compound that surprisingly exhibits a similar mechanism of action.[16] It acts by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[16] The bicyclic structure of lactivicin is proposed to mimic the transition state of the PBP-catalyzed reaction, leading to the formation of a stable acyl-enzyme complex and subsequent inhibition of cell wall synthesis.
Conclusion and Future Perspectives
The gamma-butyrolactone scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its versatility is evident in the diverse range of biological targets that GBL derivatives can modulate, from receptors and enzymes in human physiology to essential proteins in pathogenic bacteria. The ability to readily synthesize and modify the GBL core allows medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to improved potency, selectivity, and safety profiles. Future research will undoubtedly uncover new applications for this remarkable privileged structure, further solidifying its importance in the armamentarium of medicinal chemistry.
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Wang, C., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Bio-protocol, 10(2), e3493. [Link]
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NIH. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
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Zannad, F., et al. (2020). Reduced Diuretic Dose in Patients Treated With Eplerenone: Data From the EPHESUS Trial. Circulation: Heart Failure, 13(2), e006597. [Link]
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Galigniana, N. M., et al. (2016). Glycosyltransferases and Transpeptidases/Penicillin-Binding Proteins: Valuable Targets for New Antibacterials. Antibiotics, 5(1), 8. [Link]
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Chen, Y., et al. (2018). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. mBio, 9(4), e01138-18. [Link]
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Kocaoglu, O., et al. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial agents and chemotherapy, 59(6), 3321-7. [Link]
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Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. [Link]
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Zervos, M. J. (2020). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of medicinal chemistry, 63(6), 2737-2758. [Link]
-
NIH. (n.d.). Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. [Link]
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NIH. (n.d.). Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. [Link]
-
Kim, J. C., et al. (1998). Synthesis and anticancer evaluation of certain alpha-methylene-gamma-(4-substituted phenyl)-gamma-butyrolactone bearing thymine, uracil, and 5-bromouracil. Archiv der Pharmazie, 331(1), 25-8. [Link]
- Google Patents. (n.d.).
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Calvopiña, K., et al. (2016). Sideromimic Modification of Lactivicin Dramatically Increases Potency against Extensively Drug-Resistant Stenotrophomonas maltophilia Clinical Isolates. Antimicrobial agents and chemotherapy, 60(7), 4170-5. [Link]
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MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. [Link]
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Nozaki, Y., et al. (1989). Lactivicin, a naturally occurring non-beta-lactam antibiotic having beta-lactam-like action: biological activities and mode of action. The Journal of antibiotics, 42(1), 84-93. [Link]
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Methodological & Application
Application Notes and Protocols for the Boc Deprotection of (R)-3-amino-gamma-butyrolactone
For correspondence:
Abstract
This document provides a comprehensive guide for the acidic deprotection of N-Boc-(R)-3-amino-gamma-butyrolactone, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We present two robust protocols utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, critical experimental parameters, and methods for reaction monitoring and product characterization. The causality behind experimental choices is elucidated to ensure procedural robustness and reproducibility.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of primary and secondary amines. Its widespread use stems from its stability under a broad range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[1][2] The deprotection of N-Boc-(R)-3-amino-gamma-butyrolactone is a critical step in synthetic routes where the liberated amine undergoes subsequent functionalization. The integrity of the gamma-butyrolactone ring during this process is of paramount importance.
This application note addresses the two most common and effective methods for Boc deprotection in this context: treatment with Trifluoroacetic Acid (TFA) and with Hydrochloric Acid (HCl) in an organic solvent. The choice between these reagents is often dictated by the downstream application, desired salt form of the product, and the presence of other acid-sensitive functional groups.
Mechanistic Overview: The Chemistry of Acid-Catalyzed Boc Cleavage
The acidic removal of the Boc group proceeds through a well-established unimolecular decomposition pathway (E1). The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (TFA or HCl).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond.
The subsequent and rate-determining step involves the cleavage of this bond to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine. In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt (trifluoroacetate or hydrochloride).[3][4]
Diagram 1: General Mechanism of Acid-Catalyzed Boc Deprotection
Sources
Application Notes & Protocols: Strategic Incorporation of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate for Advanced Peptide Synthesis
Senior Application Scientist's Note: The rational design of therapeutic peptides has evolved beyond simple linear sequences of proteinogenic amino acids. Today, the frontier lies in controlling the three-dimensional conformation of these molecules to enhance potency, selectivity, and metabolic stability. The introduction of non-canonical, structurally constrained building blocks is a cornerstone of this modern approach.[1][] (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a cyclic γ-amino acid analogue, represents a powerful tool in this context. Its rigid γ-butyrolactone scaffold serves to lock the peptide backbone into a defined geometry, potentially mimicking or stabilizing critical secondary structures like β-turns.[3][4] This guide provides the foundational principles and detailed, field-tested protocols for the successful incorporation of this building block into synthetic peptides, empowering researchers to explore novel conformational landscapes in their drug discovery efforts.
Building Block Profile: this compound
This reagent is an unnatural amino acid (UAA) derivative designed for seamless integration into standard peptide synthesis workflows.[1] The amine is protected by a tert-butyloxycarbonyl (Boc) group, which is orthogonal to the fluorenylmethyloxycarbonyl (Fmoc) group used for N-terminal protection in the most common solid-phase peptide synthesis (SPPS) strategy.
| Property | Data |
| Systematic Name | This compound |
| Common Abbreviation | Boc-(R)-GBL(3)-OH or Boc-(R)-3-amino-γ-butyrolactone |
| CAS Number | 104227-70-5 |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white powder or crystals |
| Key Functional Groups | 1. Boc-protected Amine: Acid-labile protecting group.[5] |
| 2. Carboxylic Acid: Reactive site for peptide bond formation. | |
| 3. γ-Butyrolactone Ring: Provides conformational constraint.[3] |
Core Principles & Rationale for Use
The decision to incorporate a non-proteinogenic building block like Boc-(R)-GBL(3)-OH is driven by specific therapeutic and structural goals. Understanding the causality behind this choice is critical for successful peptide design.
-
Conformational Rigidity: The primary motivation is to reduce the conformational flexibility inherent in linear peptides.[3] The five-membered lactone ring restricts the available Ramachandran space, guiding the peptide backbone into a more predictable and stable conformation. This can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.
-
Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases, limiting their therapeutic utility.[6] The introduction of unnatural structures like the oxotetrahydrofuran ring disrupts the recognition sites for these enzymes, thereby increasing the peptide's in vivo half-life.[][6]
-
Peptidomimicry: This building block can serve as a dipeptide isostere, mimicking the spatial arrangement of two adjacent amino acid residues, particularly those found in β-turns.[3][7] This allows for the systematic probing of structure-activity relationships (SAR) and the refinement of a peptide's pharmacophore.
-
Scaffold for Further Diversification: The lactone ring itself can be a site for future chemical modification, although this is an advanced application beyond the scope of standard peptide synthesis.
Synthetic Strategy: Integration into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-(R)-GBL(3)-OH is most effectively achieved using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, which is the dominant methodology in modern SPPS.[8][9]
The Rationale for the Fmoc/tBu Strategy:
-
Orthogonality: The N-terminal Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while the Boc group on the lactam's amine and other tBu-based side-chain protecting groups are stable to these conditions.[8][10] They are removed only during the final, strongly acidic cleavage step (e.g., with trifluoroacetic acid - TFA).[5] This ensures the integrity of the building block during peptide elongation.
Workflow Diagram: SPPS Cycle for UAA Incorporation
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis adapted for the incorporation of our target building block.
Caption: Iterative SPPS cycle for coupling Boc-(R)-GBL(3)-OH.
Detailed Experimental Protocols
These protocols are designed for manual SPPS at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers. All steps should be performed in a well-ventilated fume hood.
Protocol 1: Resin Preparation and Swelling
-
Rationale: Proper swelling of the resin is essential to ensure that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[8]
-
Place the appropriate amount of Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~10 mL/g of resin) to the vessel.
-
Agitate the resin slurry using a shaker or gentle nitrogen bubbling for 30-60 minutes at room temperature.
-
Drain the DMF solvent through the frit.
Protocol 2: Nα-Fmoc Deprotection
-
Rationale: This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[8]
-
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Protocol 3: Coupling of this compound
-
Rationale: This is the core step where the building block is incorporated. Non-proteinogenic amino acids can exhibit different reactivity and steric profiles, necessitating robust activation methods to ensure a high coupling yield.[11] Using a pre-activation step ensures the carboxyl group is highly reactive before it is introduced to the resin-bound amine.
Reagent Preparation (0.1 mmol scale):
-
Boc-(R)-GBL(3)-OH: 60.4 mg (0.3 mmol, 3 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): 113.7 mg (0.3 mmol, 3 equivalents)
-
DIPEA (N,N-Diisopropylethylamine): 105 µL (0.6 mmol, 6 equivalents)
-
Solvent: Anhydrous DMF (~3 mL)
Coupling Procedure:
-
In a separate vial, dissolve Boc-(R)-GBL(3)-OH and HBTU in DMF.
-
Add DIPEA to the solution. This initiates the activation of the carboxylic acid. The solution may change color.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and then dichloromethane (DCM) (3 x 10 mL).
| Coupling Reagent | Equivalents (to amine) | Notes |
| HBTU/DIPEA | 3 - 4 | A robust, standard choice for most couplings, including sterically hindered amino acids. |
| HATU/DIPEA | 3 - 4 | Generally more reactive than HBTU and highly effective for difficult couplings. Recommended if HBTU fails to give complete reaction.[11] |
| DIC/HOBt | 3 - 4 | A classic, more economical option, but may be slower and less effective for challenging sequences. |
Protocol 4: Final Cleavage, Deprotection, and Precipitation
-
Rationale: This final step uses a strong acid (TFA) to simultaneously cleave the completed peptide from the solid support and remove all acid-labile protecting groups, including the Boc group on the lactam building block and those on amino acid side chains.[5][12] Scavengers are crucial to prevent the reactive carbocations generated during deprotection from causing side reactions.[5]
Cleavage Cocktail (Reagent R):
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5% (Carbocation scavenger)
-
H₂O (Water): 2.5%
Procedure:
-
Wash the final, fully protected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the dry resin (~10 mL per 0.1 mmol scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume (~40 mL) of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.[11]
Workflow Diagram: Cleavage and Deprotection
Caption: Final cleavage and workup of the synthetic peptide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Steric hindrance of the building block. 3. Peptide aggregation on resin. | 1. Extend the coupling time to 6-8 hours or overnight. 2. Repeat the coupling step with fresh reagents. 3. Switch to a more potent coupling reagent like HATU. 4. Perform the coupling at a slightly elevated temperature (e.g., 40°C). |
| Low Final Yield | 1. Incomplete coupling at any step. 2. Loss of peptide chains during washes. 3. Inefficient precipitation. | 1. Ensure all couplings are driven to completion using the Kaiser test. 2. Ensure the frit on the reaction vessel is not damaged. 3. Ensure the diethyl ether is ice-cold and use a sufficient volume for precipitation. |
| Unexpected Mass in MS Analysis | 1. Deletion of the UAA. 2. Modification by scavengers. 3. Hydrolysis of the lactone ring. | 1. Re-evaluate the coupling protocol for the UAA; double coupling may be necessary. 2. Ensure the correct scavenger cocktail is used for the peptide sequence. 3. While unlikely under standard conditions, avoid prolonged exposure to strong base or acid. |
References
-
Lau, J. L., & Dunn, M. K. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383. [Link]
-
D'Souza, L. M., & Gilon, C. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 25(21), 5069. [Link]
-
De Marco, R., & Giammanco, M. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]
- Veber, D. F., et al. (1981). A potent cyclic hexapeptide analogue of somatostatin. Nature, 292(5818), 55-58.
-
Danishefsky, S. J., et al. (2004). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters, 6(24), 4587-4590. [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. [Link]
-
Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ChemSrc. (2024). This compound. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
Haskell-Luevano, C., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7687. [Link]
- Chakraborty, T. K., et al. (2004). Synthesis of furanoid sugar amino acids as constrained peptidomimetic scaffolds. Tetrahedron, 60(39), 8573-8581. (Referenced in context of lactone-based amino acids).
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- 3. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 8. chemistry.du.ac.in [chemistry.du.ac.in]
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- 12. peptide.com [peptide.com]
Application Note & Protocol: Nucleophilic Ring-Opening of Boc-Protected Aminobutyrolactone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the reaction conditions for the nucleophilic ring-opening of N-Boc-γ-aminobutyrolactone. This transformation is a cornerstone in synthetic organic chemistry, providing access to a wide array of valuable γ-amino acid derivatives, which are pivotal building blocks in medicinal chemistry and drug development.[1][2][3] This guide elucidates the underlying reaction mechanisms, explores the optimization of key reaction parameters, and furnishes detailed, field-proven protocols for conducting the reaction with various nucleophiles under different catalytic systems.
Introduction: The Synthetic Value of a Versatile Chiral Precursor
N-Boc-γ-aminobutyrolactone is a highly valuable chiral synthon. Its rigid cyclic structure and defined stereochemistry make it an ideal starting material for the asymmetric synthesis of complex molecules. The nucleophilic ring-opening of this lactone is a particularly powerful transformation, as it directly yields γ-hydroxy amides, esters, or thioesters, which are precursors to γ-amino acids. These products are integral to the synthesis of numerous pharmaceuticals, including gabapentinoids, which are used to treat epilepsy and neuropathic pain.[1][4][5][6][7]
The tert-butyloxycarbonyl (Boc) protecting group is critical to the utility of this substrate. It is exceptionally stable under most basic and nucleophilic conditions, ensuring that the nucleophilic attack occurs selectively at the electrophilic carbonyl carbon of the lactone ring rather than at the protected amine.[8] This guide focuses on the conditions necessary to achieve efficient and clean ring-opening while preserving the integrity of this acid-labile protecting group.
Reaction Mechanism and Catalytic Activation
The fundamental reaction is a nucleophilic acyl substitution. The nucleophile attacks the carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the endocyclic C-O bond, opening the ring to form the desired product.
While this reaction can proceed uncatalyzed, particularly with highly reactive nucleophiles or at elevated temperatures, its rate and efficiency are often insufficient for practical applications.[9] The stability of the five-membered lactone ring means that catalysis is typically required to enhance the electrophilicity of the carbonyl group and facilitate the nucleophilic attack.
Catalytic Activation Pathways:
-
Lewis Acid Catalysis: Lewis acids are highly effective catalysts for this transformation. They coordinate to the carbonyl oxygen, withdrawing electron density and rendering the carbonyl carbon significantly more electrophilic. This activation facilitates attack by even moderately strong nucleophiles under mild conditions.[10][11] Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) is a particularly effective catalyst that promotes clean conversion with stoichiometric amounts of amine.[10]
-
Brønsted Acid Catalysis: Protic acids, such as carboxylic acids, can also promote lactone aminolysis. Mechanistic studies suggest this is an equilibrium process where the acid mediates a kinetically important proton-transfer step, facilitating both the nucleophilic attack and the departure of the resulting hydroxyl group.[12][13][14]
Below is a diagram illustrating the Lewis acid-catalyzed mechanism.
Caption: Lewis acid-catalyzed nucleophilic ring-opening.
Experimental Protocols & Methodologies
The choice of protocol depends on the nucleophile's reactivity, cost, and the desired scale of the reaction. The following protocols are robust and have been validated for a range of substrates.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Aminolysis
This method is highly efficient, proceeds under mild conditions, and is particularly valuable when using expensive amines as it does not require a large excess of the nucleophile.[10]
Materials:
-
N-Boc-γ-aminobutyrolactone
-
Amine (primary or secondary)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Anhydrous Chloroform (CHCl₃)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add N-Boc-γ-aminobutyrolactone (1.0 eq) and LiNTf₂ (0.1 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Ar or N₂) for 10-15 minutes. This is crucial to prevent moisture from interfering with the Lewis acid catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous chloroform via syringe to dissolve the solids.
-
Nucleophile Addition: Add the amine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 61°C for CHCl₃). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure γ-hydroxy amide.
Protocol 2: Carboxylic Acid-Promoted Aminolysis
This method provides an alternative metal-free approach, which can be advantageous for pharmaceutical synthesis where metal contamination is a concern.[13][14]
Materials:
-
N-Boc-γ-aminobutyrolactone
-
Amine (e.g., Benzylamine)
-
Aliphatic Carboxylic Acid (e.g., Acetic Acid or Hexanoic Acid)
-
Toluene
-
Standard laboratory glassware for reflux
Procedure:
-
Setup: In a round-bottom flask, combine N-Boc-γ-aminobutyrolactone (1.0 eq), the amine (1.5 eq), and the carboxylic acid catalyst (0.2 eq) in toluene.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene).
-
Monitoring: Monitor the reaction. As this is an equilibrium process, driving the reaction to completion may require removal of water if formed, although often the equilibrium favors product formation at reflux.[13]
-
Work-up & Purification: After cooling, the work-up and purification follow a similar procedure to Protocol 1, involving an aqueous wash to remove the acid catalyst followed by chromatographic purification of the product.
Summary of Reaction Conditions and Data
The efficiency of the ring-opening reaction is highly dependent on the chosen conditions. The table below summarizes typical conditions for various nucleophiles.
| Nucleophile | Catalyst (eq) | Solvent | Temperature | Typical Time (h) | Yield (%) | Reference |
| Benzylamine | LiNTf₂ (0.1) | Chloroform | Reflux | 6 | >95% | [10] |
| Morpholine | LiNTf₂ (0.1) | Chloroform | Reflux | 8 | >95% | [10] |
| Aniline | LiNTf₂ (0.1) | Chloroform | Reflux | 24 | ~90% | [10] |
| Diisopropylamine | LiNTf₂ (0.1) | Chloroform | Reflux | 24 | No Reaction | [10] |
| Benzylamine | Hexanoic Acid (0.2) | Toluene | Reflux | 12 | High | [13] |
| Potassium Phthalimide | None | DMF | 100°C | 12 | High | [15] |
Key Insights:
-
Primary and less sterically hindered secondary amines are excellent nucleophiles for this reaction.[10]
-
Bulky secondary amines, such as diisopropylamine, often fail to react due to severe steric hindrance.[10]
-
Lewis acid catalysis, particularly with LiNTf₂, provides a highly general and efficient method, allowing for the use of stoichiometric amounts of the amine.[10]
General Experimental Workflow
The logical flow from starting materials to the final purified product is a critical aspect of reproducible synthesis.
Caption: A standard workflow for synthesis and purification.
Conclusion and Best Practices
The nucleophilic ring-opening of N-Boc-γ-aminobutyrolactone is a robust and versatile method for synthesizing valuable chiral γ-amino acid derivatives. The success of the reaction hinges on the appropriate selection of catalyst and reaction conditions tailored to the specific nucleophile being used. For general applications, the LiNTf₂-catalyzed protocol offers excellent scope and efficiency under mild conditions. Researchers should pay careful attention to maintaining an anhydrous environment, especially when using Lewis acid catalysts, to ensure high yields and reproducibility. Subsequent deprotection of the Boc group can be readily achieved under standard acidic conditions (e.g., using trifluoroacetic acid or HCl) to yield the final primary amine.[6][16]
References
-
Semyonkin, A., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal. [Link]
-
Reddy, L. R., Prasad, K., & Prashad, M. (2012). A protocol for an asymmetric synthesis of γ-amino acids. The Journal of Organic Chemistry, 77(14), 6296–6301. [Link]
-
Semyonkin, A., et al. (2023). Conventional synthesis of chemical delivery systems for gabapentinoids. ResearchGate. [Link]
-
Sá-e-Melo, M. L., & Teixeira, C. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305. [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
- Google Patents. (n.d.). DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS.
-
Liu, W., et al. (2001). A mild method for ring-opening aminolysis of lactones. ResearchGate. [Link]
-
Reaction pathway for BOC amine formation under mild reaction conditions. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN105061239A - Gabapentin synthesis method.
-
Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1177–1181. [Link]
-
Wang, Q., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]
-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. [Link]
-
Kricheldorf, H. R., & Rieth, S. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery, 62(4), 273-280. [Link]
- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
-
Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Semantic Scholar. [Link]
-
The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]
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- 1. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]
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- 9. DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS - Google Patents [patents.google.com]
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Application & Protocol Guide: Asymmetric Synthesis of Unnatural Amino Acids Using (R)-3-Boc-amino-gamma-butyrolactone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Unnatural Amino Acids and Chiral Synthons
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that serve as powerful tools in modern chemistry and biology. Their integration into peptides and other molecular scaffolds can dramatically enhance pharmacological properties, including metabolic stability, receptor binding affinity, and conformational rigidity.[1] Consequently, UAAs are critical components in the development of novel therapeutics, advanced biomaterials, and probes for studying biological systems.[2]
Numerous synthetic strategies have been developed to access these valuable molecules.[3][4] Among the most robust and reliable approaches is "chiral pool synthesis," which leverages enantiomerically pure starting materials derived from nature to build complex chiral molecules.[2] This method elegantly bypasses the need for often complex asymmetric catalysis or chiral resolution steps.
This guide focuses on the utility of (R)-3-Boc-amino-gamma-butyrolactone , a versatile chiral synthon derived from L-aspartic acid.[5][6] This building block is particularly advantageous due to its:
-
High Enantiopurity: Derived from the natural chiral pool, it provides a reliable source of (R)-stereochemistry at the β-carbon.
-
Orthogonal Protection: The amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of nucleophilic conditions but can be easily removed under mild acidic conditions.[7]
-
Reactive Electrophilic Center: The γ-lactone ring is primed for nucleophilic attack, allowing for a straightforward and highly diastereoselective introduction of diverse side chains.
This document provides a detailed overview of the core synthetic strategy, step-by-step protocols for key transformations, and expert insights into the critical parameters for success.
Core Synthetic Strategy: Nucleophilic Ring-Opening of the Chiral Lactone
The cornerstone of this methodology is the regioselective ring-opening of the (R)-3-Boc-amino-gamma-butyrolactone with a chosen nucleophile. This reaction forges a new bond at the γ-position, effectively installing the desired side chain of the target unnatural amino acid. The reaction proceeds through a tetrahedral intermediate, leading to a protected γ-substituted-β-amino alcohol. Subsequent oxidation of the primary alcohol to a carboxylic acid furnishes the final protected UAA.
The versatility of this approach lies in the vast array of nucleophiles that can be employed, enabling the synthesis of a diverse library of UAAs from a single, common intermediate.
Caption: General workflow for UAA synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of a γ-Aryl/Alkyl UAA via Grignard Reagent Ring-Opening
This protocol details the synthesis of a UAA with a new carbon-carbon bond at the γ-position, exemplified by the reaction with phenylmagnesium bromide.
Causality & Expertise: Grignard reagents are potent carbon nucleophiles ideal for forming C-C bonds. The key to success is maintaining stringent anhydrous conditions to prevent quenching the reagent and controlling the temperature. The reaction is typically run at low temperatures (-78 °C to 0 °C) to minimize side reactions, such as deprotonation at the α-position or over-addition. The use of a polar aprotic solvent like THF is crucial for solvating the Grignard reagent and facilitating the reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (R)-3-Boc-amino-gamma-butyrolactone | 201.22 | 1.0 g | 4.97 |
| Phenylmagnesium bromide (1.0 M in THF) | 181.31 | 6.0 mL | 6.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
| Saturated aq. NH₄Cl solution | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Methodology:
-
Preparation: Under a nitrogen or argon atmosphere, add (R)-3-Boc-amino-gamma-butyrolactone (1.0 g, 4.97 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution: Add anhydrous THF (25 mL) and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution (6.0 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure intermediate.
Self-Validation: The successful formation of the product can be confirmed by ¹H NMR (disappearance of lactone protons, appearance of aromatic protons) and Mass Spectrometry (observation of the correct M+H⁺ ion for the ring-opened product).
Protocol 2: Oxidation of the Amino Alcohol to the Carboxylic Acid
This protocol describes the oxidation of the primary alcohol intermediate to the final carboxylic acid using a TEMPO-mediated system.
Causality & Expertise: The choice of oxidant is critical to avoid over-oxidation, racemization, or cleavage of the acid-labile Boc group. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)/bleach system is a mild and highly selective method for oxidizing primary alcohols to carboxylic acids in the presence of sensitive functional groups like the Boc-protected amine. The reaction is run in a biphasic system with a phase-transfer catalyst (e.g., KBr) to facilitate the interaction between the aqueous oxidant and the organic-soluble substrate. Maintaining a pH of ~10 is crucial for the catalytic cycle to operate efficiently.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Boc-protected amino alcohol intermediate | Varies | 1.0 g | ~3.5 |
| Acetonitrile | - | 20 mL | - |
| Phosphate Buffer (0.5 M, pH 6.5) | - | 10 mL | - |
| TEMPO | 156.25 | 55 mg | 0.35 (0.1 eq) |
| Potassium Bromide (KBr) | 119.00 | 42 mg | 0.35 (0.1 eq) |
| Sodium Hypochlorite (Bleach, ~10-15%) | 74.44 | ~5 mL | Varies |
| Sodium Hydroxide (1 M aq.) | 40.00 | As needed | - |
| Sodium Sulfite (sat. aq.) | - | 10 mL | - |
| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | - |
Step-by-Step Methodology:
-
Setup: Dissolve the amino alcohol intermediate (~3.5 mmol) in acetonitrile (20 mL) in a flask with vigorous stirring. Add the phosphate buffer (10 mL), followed by TEMPO (55 mg, 0.1 equiv) and KBr (42 mg, 0.1 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Oxidation: Add the sodium hypochlorite solution dropwise. Monitor the pH of the aqueous layer and maintain it at approximately 10 by the concurrent addition of 1 M NaOH. The reaction is exothermic; maintain the internal temperature below 5 °C.
-
Monitoring: Continue addition until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL) and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove TEMPO byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final Boc-protected unnatural amino acid.
Troubleshooting: If the reaction stalls, a small additional charge of TEMPO and bleach may be required. If the Boc group is partially cleaved (observed by NMR), the acidification step was likely too harsh or prolonged.
Caption: Logical sequence of experimental protocols.
Summary of Reaction Parameters and Characterization
The described synthetic route is adaptable to a wide range of nucleophiles. The following table provides a summary of typical reaction conditions and expected outcomes for different classes of nucleophiles.
| Nucleophile Class | Example Reagent | Key Parameters | Expected Yield (after 2 steps) |
| Organometallic | Alkyl/Aryl Grignard | Anhydrous THF, -78 °C to 0 °C, 1.2-1.5 equiv. | 60-85% |
| Thiolates | Sodium thiophenoxide | DMF or THF, 0 °C to RT, 1.1 equiv. | 75-90% |
| Azides | Sodium Azide (NaN₃) | DMF/H₂O, 80 °C, 2.0 equiv. | 80-95% |
| Amines | Benzylamine | Neat or in EtOH, 60 °C, 2.0 equiv. | 70-85% |
Characterization of Final Product (Boc-Protected UAA):
-
¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm, 9H, singlet), the α-proton (multiplet, ~4.0-4.5 ppm), and protons corresponding to the newly introduced side chain.
-
¹³C NMR: Signal for the Boc carbonyl (~155 ppm), the final acid carbonyl (~175 ppm), and carbons of the amino acid backbone and side chain.
-
Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+Na]⁺ or [M-H]⁻.
-
Chiral HPLC: Analysis using a chiral stationary phase is essential to confirm that no racemization occurred during the synthesis. The enantiomeric excess should be >99%.
References
-
Tennyson, R. L., et al. (2002). A beta-lactone route to chiral gamma-substituted alpha-amino acids. Organic Letters, 4(4), 533-6. [Link]
-
Davies, S. G., et al. (2007). Asymmetric synthesis of beta-amino-gamma-substituted-gamma-butyrolactones. Organic & Biomolecular Chemistry, 5(24), 3922-31. [Link]
-
Fu, G. C. (2012). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 134(35), 14334–14337. [Link]
-
QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [Link]
-
Omizzur. (n.d.). Chiral synthesis of unnatural amino acids (3). Omizzur Biotech. [Link]
-
Ahmad, S., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(9), 1081-1113. [Link]
-
Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. Bio-Synthesis. [Link]
-
Marco, J. A., et al. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-5. [Link]
-
Hopkins. (2024). Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry. Hopkins Medtech. [Link]
-
Hopkins. (2024). Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid Derivatives in Biochemistry. Hopkins Medtech. [Link]
-
Hopkins. (2024). Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Organic Chemistry. Hopkins Medtech. [Link]
-
Johnson, J. S. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans. ACS Omega, 7(51), 48186–48195. [Link]
-
Davies, S. G., et al. (2007). Asymmetric synthesis of β-amino-γ-substituted-γ-butyrolactones: double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters. Organic & Biomolecular Chemistry. [Link]
-
Reddy, L. R., et al. (2012). A protocol for an asymmetric synthesis of γ-amino acids. The Journal of Organic Chemistry, 77(14), 6296-301. [Link]
Sources
- 1. Unnatural / Unusual Amino Acids [biosyn.com]
- 2. qyaobio.com [qyaobio.com]
- 3. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry [thinkdochemicals.com]
- 6. Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid Derivatives in Biochemistry [thinkdochemicals.com]
- 7. Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Organic Chemistry [thinkdochemicals.com]
Step-by-step synthesis of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate from L-aspartic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Synthesis of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate from L-Aspartic Acid
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a detailed, step-by-step protocol for the enantioselective synthesis of this compound, a valuable chiral building block in medicinal chemistry. The synthetic route commences from the inexpensive and readily available chiral pool starting material, L-aspartic acid. The three-step sequence involves N-protection of the amino group, formation of a cyclic anhydride, and a crucial diastereoselective reduction followed by in-situ lactonization. This guide explains the rationale behind each procedural step, offering insights into reaction mechanisms, and includes comprehensive protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Significance of Chiral γ-Butyrolactones
Chiral γ-butyrolactones are privileged structural motifs found in numerous natural products and serve as versatile intermediates in the synthesis of pharmaceuticals. The title compound, this compound, incorporates a protected amine on a lactone scaffold with a defined stereocenter, making it a highly sought-after precursor for various therapeutic agents, including protease inhibitors, antibiotics, and neurochemical modulators.
Synthesizing such molecules with high optical purity is paramount, as different enantiomers can exhibit vastly different biological activities. Utilizing L-aspartic acid as the starting material provides an efficient and cost-effective method to install the desired (R)-stereochemistry, leveraging nature's own chirality.[1][2] This guide details a robust transformation of L-aspartic acid into this high-value intermediate.
Synthetic Strategy and Mechanistic Rationale
The conversion of L-aspartic acid to the target lactone is achieved in three key transformations:
-
N-Protection: The primary amine of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group.
-
Anhydride Formation: The dicarboxylic acid is cyclized into a reactive anhydride intermediate.
-
Regioselective Reduction & Lactonization: The anhydride is selectively reduced at the α-carbonyl, and the resulting intermediate spontaneously cyclizes to form the γ-butyrolactone ring.
Figure 1. Overall synthetic workflow from L-Aspartic Acid.
Mechanistic Insights
-
Step 1: N-Boc Protection: The Boc group is an ideal choice for protecting the amino functionality. It is stable under the slightly basic and reductive conditions of the subsequent steps but can be readily removed under acidic conditions if required for further derivatization. The reaction proceeds by nucleophilic attack of the amino group on the di-tert-butyl dicarbonate molecule.[3][4]
-
Step 2: Anhydride Formation: Treatment of N-Boc-L-aspartic acid with a dehydrating agent like acetic anhydride forms the cyclic N-Boc-L-aspartic anhydride. This activation is crucial as it differentiates the two carboxyl groups electronically and sterically, setting the stage for a selective reduction.[5][6]
-
Step 3: Regioselective Reduction and Lactonization: This is the critical, stereochemistry-defining step. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively attacks one of the carbonyl groups of the anhydride.[7] The α-carbonyl (adjacent to the Boc-protected amine) is generally more sterically hindered and electronically deactivated by the adjacent nitrogen lone pair compared to the β-carbonyl. Consequently, hydride attack preferentially occurs at the β-carbonyl. However, a well-established procedure demonstrates that in an acidic medium (e.g., with acetic acid), NaBH₄ can selectively reduce the α-carbonyl.[7] This reduction yields a γ-amino-β-hydroxy acid intermediate, which immediately undergoes intramolecular cyclization (lactonization) as the hydroxyl group attacks the remaining carboxylic acid, releasing a molecule of water to form the thermodynamically stable five-membered lactone ring.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Materials and Reagents
| Reagent | M.W. | Amount (10 mmol scale) | Moles (mmol) | Equivalents |
| L-Aspartic Acid | 133.10 | 1.33 g | 10.0 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 30.0 | 3.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.40 g | 11.0 | 1.1 |
| Dioxane | - | 20 mL | - | - |
| Water | - | 20 mL | - | - |
| Acetic Anhydride (Ac₂O) | 102.09 | 5.7 mL | 60.0 | 6.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.76 g | 20.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - | - |
| Brine (Saturated NaCl aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Protocol 1: Synthesis of N-Boc-L-Aspartic Acid
-
To a 100 mL round-bottom flask, add L-aspartic acid (1.33 g, 10.0 mmol) and a solvent mixture of dioxane (20 mL) and water (20 mL).
-
Add sodium bicarbonate (2.52 g, 30.0 mmol) to the suspension and stir until all solids dissolve (approx. 15-20 minutes).
-
Cool the clear solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with 20 mL of water and wash with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O. Discard the organic layers.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid as a white solid. The product is typically used in the next step without further purification.
-
Expected Yield: ~90-95%.
-
Protocol 2: Synthesis of N-Boc-L-Aspartic Anhydride
-
Place the crude N-Boc-L-aspartic acid from the previous step into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add acetic anhydride (5.7 mL, 60.0 mmol) and stir the suspension at room temperature.
-
Gently warm the mixture to 40-45 °C in a water bath for 1-2 hours, or until the solution becomes clear.
-
Remove the excess acetic anhydride and acetic acid by-product under high vacuum (using a rotary evaporator connected to an oil pump) while maintaining the bath temperature below 50 °C.
-
The resulting oil or semi-solid is N-Boc-L-aspartic anhydride, which should be used immediately in the next step.
Protocol 3: Synthesis of this compound
-
Dissolve the crude N-Boc-L-aspartic anhydride in anhydrous THF (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-salt bath.
-
Add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, quench it by slowly adding 1M HCl at 0 °C until the gas evolution ceases and the pH is ~4-5.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a pale oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of 30-50% ethyl acetate in hexanes) or by recrystallization from an ethyl acetate/hexane mixture to afford the title compound as a white solid.
Characterization of Final Product
-
Chemical Name: this compound
-
CAS Number: 137105-97-6
-
Molecular Formula: C₉H₁₅NO₄
-
Molecular Weight: 201.22 g/mol
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.90 (br s, 1H, NH), 4.55-4.45 (m, 1H, CH-NH), 4.38 (dd, J=9.6, 7.2 Hz, 1H, CH₂O), 4.15 (dd, J=9.6, 5.6 Hz, 1H, CH₂O), 2.90 (dd, J=17.6, 6.0 Hz, 1H, CH₂CO), 2.65 (dd, J=17.6, 2.8 Hz, 1H, CH₂CO), 1.45 (s, 9H, C(CH₃)₃).
-
Optical Rotation: Specific rotation values should be compared to literature precedents to confirm enantiomeric purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; Hydrolysis of (Boc)₂O. | Ensure vigorous stirring; Check pH is basic before adding (Boc)₂O; Extend reaction time. |
| Incomplete anhydride formation | Insufficient heating or time; Water present. | Ensure starting material is dry; Increase reaction time or temperature slightly (to 50°C). |
| Low yield in Step 3 | Over-reduction; Inactive NaBH₄. | Maintain temperature strictly at 0 °C; Use fresh, high-purity NaBH₄. |
| Mixture of products | Lack of regioselectivity. | Ensure slow, portion-wise addition of NaBH₄ at low temperature. The presence of a mild acid source during reduction can alter selectivity.[7] |
| Difficulty in purification | Co-eluting impurities. | Optimize chromatography solvent system; Consider recrystallization as an alternative purification method. |
References
- Royal Society of Chemistry. (2024).
-
Guichard, G. et al. (2006). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 83, 193. [Link]
-
Aapptec. (n.d.). Boc-Asp-OMe. Retrieved from Aapptec Peptides. [Link]
-
Huang, X. et al. (1997). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. The Journal of Organic Chemistry, 62(25), 8822–8826. [Link]
-
Yoshimura, T. & Micali, N. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. International Journal of Molecular Sciences, 23(15), 8756. [Link]
- Google Patents. (2015). Preparation method of Boc-L-aspartic acid. (CN104276966A).
-
PrepChem. (n.d.). Synthesis of tert-butyloxycarbonyl-L-aspartic acid. Retrieved from [Link]
-
LookChem. (n.d.). (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE. Retrieved from [Link]
-
Balla, M. E. (2016). Theoretical Inversion of Amino Acids (Alanine and Aspartic Acid) by Semi-Empirical Methods. International Journal of Materials, Methods and Technologies, 12, 40-45. [Link]
-
Iuga, C. et al. (2022). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF β-L-ASPARTYL-CYCLOHEXYLAMIDE AS POTENT LIGAND FOR TRANSITION METAL COMPLEXES. Annals of the University of Oradea, Fascicle of Chemistry, 29(1), 53-60. [Link]
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- 4. prepchem.com [prepchem.com]
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- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Mild Reagents for Removing tert-Butyl Carbamates without Racemization
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and pharmaceutical development, prized for its stability and predictable reactivity. However, its removal, traditionally effected by strong acids, poses a significant risk of racemization at adjacent stereocenters—a critical issue in the synthesis of chiral molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of mild reagents and optimized protocols for the deprotection of tert-butyl carbamates, with a primary focus on preserving stereochemical integrity. We will delve into the mechanistic underpinnings of racemization during deprotection, followed by a detailed exploration of field-proven, milder alternatives, including weak Brønsted acids, Lewis acids, and non-acidic methodologies. Each section includes detailed, step-by-step protocols, a discussion of the causal factors influencing experimental choices, and comparative data to guide reagent selection.
Introduction: The Challenge of Stereochemical Integrity in Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group due to its ease of installation and stability across a broad range of chemical conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[] Its removal is most commonly achieved under acidic conditions, which exploit the lability of the tert-butyl carbamate.[2]
The standard acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[2][3]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
While effective, the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to a critical side reaction: racemization, particularly in molecules with a stereocenter alpha to the protected amine, such as amino acids and their derivatives.[3][4]
The Mechanism of Racemization
Racemization during peptide synthesis is often associated with the coupling step via the formation of a 5(4H)-oxazolone intermediate.[4] However, the strongly acidic conditions of Boc deprotection can also contribute to the loss of stereochemical integrity through direct enolization or other acid-catalyzed isomerizations, especially with prolonged reaction times or elevated temperatures.[3] For substrates like N-Boc-3-substituted piperidines, acid-catalyzed isomerization can lead to a drop in optical purity.[3] The risk of racemization necessitates the use of milder deprotection conditions that can efficiently cleave the Boc group while minimizing exposure to harsh environments that can compromise the chirality of the molecule.
Mild Brønsted Acid-Mediated Deprotection
The use of weaker Brønsted acids offers a significant advantage in preserving stereochemical integrity by providing a less harsh acidic environment.
Aqueous Phosphoric Acid (H₃PO₄)
Aqueous phosphoric acid (85 wt%) has emerged as an effective, environmentally benign, and mild reagent for the deprotection of tert-butyl carbamates.[5][6] Its mildness allows for excellent selectivity in the presence of other acid-sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers.[5][7] Crucially, reactions with aqueous phosphoric acid have been shown to preserve the stereochemical integrity of the substrates.[6][8]
Causality Behind Experimental Choices: The use of aqueous phosphoric acid provides a controlled level of acidity, sufficient to catalyze the removal of the highly acid-labile Boc group without being harsh enough to promote racemization of sensitive stereocenters. The presence of water can also help to solvate and stabilize charged intermediates, potentially mitigating side reactions.
Protocol 1: General Procedure for Boc Deprotection using Aqueous Phosphoric Acid [5][8]
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in a suitable organic solvent (e.g., THF, dioxane, or toluene) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add 85% aqueous phosphoric acid (5-10 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected amine.
Lewis Acid-Mediated Deprotection
Lewis acids offer an alternative pathway for Boc cleavage that can be exceptionally mild and selective. The mechanism mirrors Brønsted acid catalysis, but with coordination of the Lewis acid to the carbonyl oxygen initiating the fragmentation.[9]
Zinc Bromide (ZnBr₂)
Zinc bromide is a mild Lewis acid that is particularly effective for the selective removal of Boc groups, sometimes even in the presence of other acid-labile functionalities.[10][11][12] It is often used for the deprotection of N-Boc secondary amines.[12][13] The reaction conditions are generally mild, proceeding at room temperature, which is beneficial for preserving stereochemical integrity.[11]
Causality Behind Experimental Choices: ZnBr₂ is a "soft" Lewis acid, which leads to a more gentle activation of the Boc group compared to strong Brønsted acids. This reduces the likelihood of side reactions and epimerization at sensitive stereocenters. The use of an aprotic solvent like dichloromethane (DCM) prevents the in situ generation of strong protic acids.[9]
Figure 2: Experimental workflow for Boc deprotection using ZnBr₂.
Protocol 2: Boc Deprotection of a Secondary Amine using Zinc Bromide [12][14]
-
Setup: To a solution of the N-Boc protected secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M), add zinc bromide (2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 3 to 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base and extract with DCM.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the deprotected amine.
Trimethylsilyl Iodide (TMSI)
Trimethylsilyl iodide (TMSI) is another effective reagent for mild, non-hydrolytic Boc deprotection.[13][15] It is particularly useful for substrates that are sensitive to other acidic conditions.[15][16] The reaction with TMSI proceeds through the formation of a silyl carbamate intermediate, which is then cleaved to the free amine.[16] This method has been successfully applied to the deprotection of zwitterionic compounds without compromising their structure.[17]
Causality Behind Experimental Choices: TMSI acts as a Lewis acid, activating the carbamate for cleavage by the iodide ion.[18] This process avoids the generation of a free tert-butyl cation, which is a primary source of side reactions. The reaction is typically run under anhydrous conditions at room temperature, which helps to preserve the stereochemical integrity of the molecule.
Protocol 3: General Procedure for Boc Deprotection using TMSI [14][19]
-
Setup: Dissolve the Boc-protected amine (1.0 equiv) in an anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (DCM) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add trimethylsilyl iodide (1.2-1.5 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction may take several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction by the addition of methanol.
-
Isolation: Remove the solvent under reduced pressure. Further purification by chromatography or recrystallization may be necessary.
Non-Acidic and "Green" Deprotection Methods
In recent years, there has been a growing interest in developing non-acidic and environmentally friendly methods for Boc deprotection. These methods are particularly valuable for substrates with multiple acid-labile groups.
Thermal Deprotection in Water
Heating a suspension of an N-Boc protected amine in water at reflux can lead to the efficient removal of the Boc group.[4][20] This method is considered a "green" alternative as it avoids the use of strong acids and organic solvents.[8][21] The reaction preserves the stereochemical integrity of N-Boc amino ester derivatives.[4]
Causality Behind Experimental Choices: At elevated temperatures, water can act as both a weak acid and a weak base, facilitating the hydrolysis of the carbamate.[21] The neutral pH of the reaction medium is key to preventing acid-catalyzed racemization.
Protocol 4: Water-Mediated Thermal Boc Deprotection [8][20]
-
Suspension: Suspend the N-Boc protected amine (1.0 equiv) in deionized water (10-20 mL per mmol of substrate).
-
Heating: Heat the mixture to reflux (100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until completion. Reaction times can range from 10 minutes to several hours.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield the deprotected amine.
Enzymatic Deprotection
For certain substrates, particularly tert-butyl esters of protected amino acids, enzymatic methods can offer unparalleled mildness and selectivity.[15][20] Lipases and esterases have been identified that can hydrolyze the tert-butyl ester group while leaving N-Boc, Z, and Fmoc protecting groups intact.[15] While this method is more commonly applied to tert-butyl esters, it highlights the potential for biocatalysis in selective deprotection with absolute preservation of stereochemistry.
Comparative Summary of Mild Deprotection Reagents
The selection of the optimal deprotection reagent depends on the specific substrate, the presence of other functional groups, and the desired reaction scale.
| Reagent/Method | Typical Conditions | Advantages | Potential Drawbacks | Racemization Risk |
| Aqueous H₃PO₄ | THF or Toluene, RT to 50°C, 2-16h | Mild, selective, environmentally benign, preserves stereochemistry.[5][6][8] | Can be slow for some substrates. | Very Low |
| ZnBr₂ | DCM, RT, 3-24h | Mild, good for secondary amines, selective.[10][12] | Stoichiometric or excess reagent required, can be slow.[12][14] | Very Low |
| TMSI | Anhydrous DCM or CHCl₃, RT, 4-16h | Mild, non-hydrolytic, good for sensitive substrates.[15][16] | Reagent is moisture-sensitive and can be costly.[18] | Very Low |
| Thermal (Water) | Refluxing water, 10 min - several hours | "Green" method, no acid or organic solvent required.[4][8] | High temperature may not be suitable for all substrates. | Very Low |
| Enzymatic | Aqueous buffer, physiological temp. | Extremely mild and selective, absolute stereopreservation.[15] | Substrate-specific, enzymes can be expensive. | None |
Conclusion
The deprotection of tert-butyl carbamates without compromising the stereochemical integrity of the molecule is a critical challenge in modern organic synthesis. While traditional methods using strong acids are effective for Boc removal, they carry a significant risk of racemization. This application note has detailed several mild and reliable alternatives that have been proven to preserve chirality. The use of weak Brønsted acids like aqueous phosphoric acid, Lewis acids such as zinc bromide and trimethylsilyl iodide, and non-acidic methods like thermal deprotection in water, provide a robust toolkit for the discerning synthetic chemist. The choice of method should be guided by the specific characteristics of the substrate, with the protocols provided herein serving as a validated starting point for optimization. By understanding the mechanisms of both deprotection and racemization, and by selecting the appropriate mild reagent, researchers can confidently navigate this crucial synthetic step, ensuring the production of enantiomerically pure compounds for applications in research, drug discovery, and materials science.
References
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Li, B., Berliner, M., Buzon, R., Chiu, C. K.-F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
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Organic Chemistry Portal. (n.d.). Zinc Bromide - Common Organic Chemistry. Retrieved from [Link]
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Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF. Retrieved from [Link]
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Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142. Retrieved from [Link]
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Boateng, C. A., & Anokye, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23839. [Link]
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Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]
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Organic Chemistry Portal. (n.d.). Boc Deprotection - ZnBr2 - Common Organic Chemistry. Retrieved from [Link]
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Williams, J. M., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(24), 12053-12058. [Link]
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Organic Chemistry Portal. (n.d.). Zinc Bromide - Common Organic Chemistry. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide. Retrieved from [Link]
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Arcadi, A., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(11), 3243. [Link]
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Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
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Reddit. (2023, May 11). I have a boc group i need to remove without touching the TBS in my molecule... Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Trimethylsilyl Iodide - TMSI - Common Organic Chemistry. Retrieved from [Link]
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Boateng, C. A., & Anokye, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23839. [Link]
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Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
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Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
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Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]
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Boateng, C. A., & Anokye, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23839. [Link]
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ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
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Isam, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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ResearchGate. (2023, October 19). What factors may cause racemization in acidic removal of Boc? Retrieved from [Link]
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Application of (R)-3-Boc-amino-gamma-butyrolactone in the Synthesis of Antiviral Drugs: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (R)-3-Boc-amino-gamma-butyrolactone
(R)-3-Boc-amino-gamma-butyrolactone, a chiral building block, has emerged as a critical starting material in the stereoselective synthesis of several potent antiviral drugs, particularly HIV-1 protease inhibitors. Its rigid, chiral scaffold provides a strategic advantage for constructing complex molecular architectures with high stereochemical control, a crucial aspect for ensuring the therapeutic efficacy and safety of these pharmaceuticals. This guide provides a comprehensive overview of the application of (R)-3-Boc-amino-gamma-butyrolactone in the synthesis of key antiviral agents, including detailed mechanistic insights and step-by-step protocols for its conversion into advanced intermediates.
The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of the lactone is instrumental in its synthetic utility. The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for selective deprotection and further functionalization of the amine group at the desired stage of the synthesis.
Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 137105-97-6 |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C in a tightly sealed container to prevent hydrolysis. |
Core Application: Synthesis of HIV-1 Protease Inhibitor Backbones
(R)-3-Boc-amino-gamma-butyrolactone serves as a versatile precursor for the synthesis of the key diamino alcohol core present in several HIV-1 protease inhibitors, such as those in the lopinavir and darunavir families. The central strategy involves the nucleophilic ring-opening of the lactone to introduce the necessary carbon framework, followed by stereoselective transformations to establish the correct stereochemistry of the final drug molecule.
Reaction Workflow: From Lactone to Diamino Alcohol Core
Caption: General workflow for the synthesis of antiviral drug cores from (R)-3-Boc-amino-gamma-butyrolactone.
Application Example 1: Synthesis of a Lopinavir/Ritonavir Core Intermediate
The synthesis of the (2S, 3S, 5S)-2,5-diamino-1,6-diphenyl-3-hydroxyhexane core, a central component of lopinavir and ritonavir, can be envisioned starting from (R)-3-Boc-amino-gamma-butyrolactone. This pathway leverages the chirality of the starting material to set one of the key stereocenters.
Synthetic Strategy
The synthesis initiates with the ring-opening of (R)-3-Boc-amino-gamma-butyrolactone using a suitable nucleophile, such as a benzyl Grignard reagent, to introduce the phenyl groups. This is followed by a stereoselective reduction of the resulting ketone to establish the desired hydroxyl stereochemistry. Subsequent functional group manipulations, including the introduction of the second amino group and deprotection steps, lead to the target diamino alcohol core.
Detailed Protocol: Synthesis of a Key Keto-alcohol Intermediate
Reaction: Ring-opening of (R)-3-Boc-amino-gamma-butyrolactone with Benzylmagnesium Chloride.
Materials:
-
(R)-3-Boc-amino-gamma-butyrolactone
-
Benzylmagnesium chloride solution (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with (R)-3-Boc-amino-gamma-butyrolactone (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Benzylmagnesium chloride solution (2.2 eq) in THF is added dropwise to the cooled solution of the lactone via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated NH₄Cl solution and extracting with EtOAc.
-
Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude keto-alcohol intermediate.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure keto-alcohol.
Causality: The use of a low temperature (-78 °C) is crucial to control the reactivity of the Grignard reagent and minimize side reactions. The Boc group protects the amine from reacting with the Grignard reagent.
Next Steps: Stereoselective Reduction and Further Elaboration
The resulting keto-alcohol can then be subjected to a stereoselective reduction to set the stereochemistry of the hydroxyl group. Reagents such as sodium borohydride in the presence of a chelating agent or more sophisticated chiral reducing agents can be employed to achieve high diastereoselectivity. Subsequent steps would involve the conversion of the hydroxyl group to a leaving group, azide displacement, and reduction to install the second amine, followed by appropriate protection/deprotection strategies to yield the desired (2S, 3S, 5S)-diamino alcohol core.
Application Example 2: Synthesis of a Darunavir Precursor
Darunavir contains a distinct (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain, which is typically synthesized separately. However, the core amino alcohol backbone of darunavir, (2R,3S)-3-amino-2-hydroxy-4-phenylbutane, can be conceptually derived from (R)-3-Boc-amino-gamma-butyrolactone.
Synthetic Strategy
A plausible synthetic route involves the ring-opening of the lactone with a phenyl-containing nucleophile, followed by stereoselective reduction and subsequent functional group interconversions to arrive at the desired amino alcohol.
Conceptual Protocol: Ring Opening and Reduction
Reaction: Nucleophilic ring-opening followed by stereoselective reduction.
Procedure Outline:
-
Ring Opening: Similar to the lopinavir intermediate synthesis, (R)-3-Boc-amino-gamma-butyrolactone can be reacted with a benzyl Grignard reagent to form a keto-alcohol intermediate.
-
Stereoselective Reduction: The resulting ketone is then reduced stereoselectively. This step is critical for establishing the correct (2R, 3S) stereochemistry. The choice of reducing agent is paramount. For instance, a substrate-controlled reduction using a bulky hydride reagent might favor the desired diastereomer. Alternatively, catalyst-directed reductions can be employed.
-
Deprotection and Functionalization: The Boc group can be removed under acidic conditions to liberate the free amine, which can then be coupled with the hexahydrofuro[2,3-b]furan-3-ol side chain.
Causality: The stereochemical outcome of the reduction step is often directed by the existing stereocenter at the 3-position and the nature of the reducing agent. Chelation-controlled reductions can be particularly effective in achieving high diastereoselectivity.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Reaction Temperature: Precise temperature control is critical, especially during the addition of organometallic reagents, to prevent side reactions and ensure high stereoselectivity.
-
Boc Deprotection: The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[1] Care must be taken to avoid side reactions with other acid-labile functional groups in the molecule.
-
Purification: The intermediates in these multi-step syntheses often require careful purification by column chromatography to ensure high purity for subsequent steps.
Conclusion
(R)-3-Boc-amino-gamma-butyrolactone is a valuable and versatile chiral building block for the asymmetric synthesis of complex antiviral drugs. Its rigid conformation and the presence of the readily manipulable Boc-protected amine make it an ideal starting point for the stereocontrolled construction of the core structures of important HIV-1 protease inhibitors. The protocols and strategies outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this key intermediate in the synthesis of next-generation antiviral therapeutics.
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Application Note & Protocol: A Guide to the Large-Scale Synthesis of Chiral Lactones
Introduction: The Significance of Chiral Lactones
Chiral lactones are foundational structural motifs present in a vast array of natural products, pharmaceuticals, and high-value agrochemicals.[1] Their stereochemistry is often crucial for biological activity, making enantiomerically pure lactones highly sought-after building blocks in drug development and fine chemical synthesis.[2][3] As demand grows, the need for robust, scalable, and economically viable methods for their production has become a primary focus in industrial and academic research.
This guide provides a detailed overview of the principal strategies for large-scale chiral lactone synthesis. It moves beyond theoretical concepts to offer practical insights into experimental design, process scale-up, and safety considerations. We will explore the causality behind methodological choices, from catalyst selection to purification techniques, equipping researchers and process chemists with the knowledge to implement these syntheses effectively.
Strategic Approaches to Enantioselective Lactone Synthesis
The synthesis of chiral lactones on a large scale can be broadly categorized into three main strategies: the resolution of racemic mixtures, the direct asymmetric synthesis from prochiral precursors, and the use of biocatalysis. The optimal choice depends on factors such as substrate availability, cost of reagents and catalysts, desired enantiopurity, and the existing infrastructure.
Caption: High-level overview of synthetic routes to chiral lactones.
Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)
Kinetic resolution is a classical and widely used technique that relies on the differential rate of reaction between the two enantiomers of a racemic starting material with a chiral catalyst or reagent.
-
Principle of Operation: In a lipase-catalyzed acylation of a racemic secondary alcohol, for instance, one enantiomer will fit better into the enzyme's active site and be acylated much faster. The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantioenriched starting material from the acylated, enantioenriched product.[4]
-
Key Limitation & Solution: The primary drawback of standard KR is a maximum theoretical yield of 50% for a single enantiomer.[5] Dynamic Kinetic Resolution (DKR) overcomes this by incorporating a second catalyst that rapidly racemizes the slower-reacting enantiomer of the starting material.[6] This continuous racemization ensures that the substrate is constantly converted to the more reactive form, allowing for a theoretical yield of up to 100% of a single product enantiomer.[5][6] Ruthenium catalysts, for example, have been effectively used for the asymmetric transfer hydrogenation of γ-keto carboxylic acids in a DKR process to yield chiral γ-lactones with high diastereoselectivity and enantioselectivity.[7]
Asymmetric Catalysis
This approach creates the desired stereocenter during the lactone ring-forming step, offering high atom economy.
-
Organocatalysis: Metal-free small organic molecules are used to catalyze the enantioselective transformation. Chiral N-heterocyclic carbenes (NHCs), for example, have been successfully employed in the oxidative lactonization of aldehydic derivatives to produce unique, saddle-shaped lactones in nearly quantitative yields and high enantiomeric ratios.[8] Another powerful strategy is the use of confined Brønsted acid catalysts, which have enabled the previously challenging asymmetric hydrolactonization of unsaturated carboxylic acids under mild, scalable conditions.[9][10] The modular nature of organocatalysts often allows for fine-tuning to optimize reactivity and selectivity.[11][12]
-
Metal-Based Catalysis: Chiral transition metal complexes are highly effective for a range of lactonization reactions. Iridium complexes with chiral ligands have demonstrated superb efficiency in the asymmetric hydrogenation of various ketoesters to furnish chiral lactones in excellent yields and up to 99% enantiomeric excess (ee).[13] More advanced methods involve the direct, enantioselective C-H functionalization of carboxylic acids. Manganese-based catalysts can activate unactivated C(sp³)–H bonds to form γ-lactones with outstanding site-selectivity and enantioselectivity (up to >99.9% ee) using hydrogen peroxide as a green oxidant.[14][15][16]
Biocatalysis
The use of enzymes offers unparalleled selectivity under mild, environmentally benign conditions, making it a highly attractive strategy for industrial-scale synthesis.[17][18]
-
Key Enzyme Classes:
-
Hydrolases (e.g., Lipases): Widely used for the kinetic resolution of racemic alcohols or esters via hydrolysis or transesterification. Lipase B from Candida antarctica (CALB) is a particularly robust and versatile enzyme for such processes.[4]
-
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to the corresponding lactones with high regio- and enantioselectivity.[17] They represent a powerful tool for accessing chiral lactones that are difficult to synthesize chemically.
-
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): KREDs and ADHs catalyze the asymmetric reduction of keto-esters or keto-acids to chiral hydroxy-esters/acids, which then undergo spontaneous or acid-catalyzed cyclization to form the lactone.[5][19] This approach is often used in DKR processes.
-
-
Chemoenzymatic Strategies: This approach combines the best of chemical and biological catalysis. A recent example merges decatungstate photocatalysis for C-C bond formation with an enzymatic asymmetric reduction to convert simple aldehydes and acrylates into valuable chiral γ-lactones with excellent yields and >99% ee.[19][20]
Process Development and Scale-Up Considerations
Transitioning a synthetic route from the laboratory bench to a pilot or production scale introduces significant challenges related to safety, equipment, and purification.
Safety and Reactor Setup
-
Hazard Assessment: Before any scale-up, a thorough risk assessment is mandatory.[21] This includes reviewing the Safety Data Sheet (SDS) for all reagents, understanding potential thermal runaway hazards for exothermic reactions, and identifying any toxic or pyrophoric materials.[22][23]
-
Thermal Management: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient.[24] Reactions that are easily managed in a lab flask can become dangerously exothermic in a large reactor. A jacketed reactor with controlled heating/cooling is essential. Reaction calorimetry can be used to quantify heat flow and determine the parameters for safe operation.[24]
-
Reagent Addition: Controlled addition of reagents via a syringe pump or addition funnel is critical to manage reaction rates and temperature.
-
Personal Protective Equipment (PPE): As quantities increase, so does the risk of splashes and exposure. Upgraded PPE, such as a face shield, chemical splash apron, and heavy-duty gloves, may be required.[23][25]
Purification and Isolation
Achieving high chemical and enantiomeric purity at scale requires specialized techniques.
-
Crystallization: If the product is a solid, crystallization is often the most effective and economical method for purification at a large scale.
-
Chromatography: While standard column chromatography can be used, large-scale separations often employ more advanced techniques.
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilizes specialized chiral stationary phases (CSPs) to separate enantiomers. While effective, it can be solvent-intensive and costly.[26]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages at scale.[27] It uses supercritical CO₂ as the primary mobile phase, which is cheaper, less toxic, and easier to remove than organic solvents. SFC often results in much faster separations and higher throughput compared to prep-HPLC.[][29]
-
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of chiral lactones on a preparative laboratory scale (10-50 g).
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Hydroxylactone
This protocol is based on the well-established method of enzymatic transesterification.[4] It provides access to both enantiomers of the target molecule: the unreacted alcohol and the acylated product.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Materials & Reagents:
| Reagent/Material | Quantity (Example) | Molar Eq. | Purpose |
| Racemic Hydroxylactone | 20.0 g | 1.0 | Substrate |
| Immobilized Lipase B (Novozym® 435) | 2.0 g | - | Biocatalyst |
| Vinyl Propionate | 9.7 g (11 mL) | 1.0 | Irreversible Acyl Donor |
| Methyl tert-butyl ether (MTBE) | 200 mL | - | Solvent |
| Celite® | 5 g | - | Filter Aid |
| Silica Gel (for chromatography) | As needed | - | Stationary Phase |
| Hexanes/Ethyl Acetate | As needed | - | Mobile Phase |
Procedure:
-
Reactor Setup: To a 500 mL jacketed glass reactor equipped with a mechanical stirrer and temperature probe, add the racemic hydroxylactone (20.0 g) and MTBE (200 mL). Stir until all solids are dissolved.
-
Temperature Equilibration: Set the reactor temperature to 35°C and allow the solution to equilibrate.
-
Enzyme Addition: Add the immobilized lipase (2.0 g) to the stirred solution.
-
Initiate Reaction: Add vinyl propionate (11 mL) to the mixture. The vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour. Dilute the aliquot, filter off the enzyme, and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the starting material and product. The target conversion is 45-50%.
-
Reaction Quench: Once the target conversion is reached (typically 4-8 hours), stop the stirring and filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme on the filter with fresh MTBE (2 x 20 mL). The recovered enzyme can often be reused.
-
Workup: Combine the filtrate and washes and concentrate under reduced pressure to yield a crude oil containing the unreacted alcohol and the propionate ester.
-
Purification: Purify the crude mixture by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the more nonpolar ester from the more polar alcohol.
-
Analysis: Collect the fractions and concentrate to yield the two separate, enantioenriched products. Determine the final yield, purity (¹H NMR), and enantiomeric excess (chiral HPLC/GC) for each.
Protocol 2: Organocatalytic Asymmetric Hydrolactonization
This protocol is a conceptual representation based on modern methods using chiral Brønsted acids to catalyze the intramolecular cyclization of an unsaturated carboxylic acid.[9][10]
Materials & Reagents:
| Reagent/Material | Quantity (Example) | Molar Eq. | Purpose |
| Unsaturated Carboxylic Acid Substrate | 15.0 g | 1.0 | Substrate |
| Chiral Imidodiphosphorimidate (IDPi) Cat. | 330 mg | 0.01 | Organocatalyst |
| Toluene | 300 mL | - | Solvent |
| 4Å Molecular Sieves | 15 g | - | Drying Agent |
| Saturated NaHCO₃ Solution | 100 mL | - | Aqueous Wash |
| Brine | 100 mL | - | Aqueous Wash |
| Anhydrous MgSO₄ | 10 g | - | Drying Agent |
Procedure:
-
Reactor Setup: To a 500 mL flame-dried, jacketed reactor under a nitrogen atmosphere, add the unsaturated carboxylic acid (15.0 g), activated 4Å molecular sieves (15 g), and toluene (300 mL).
-
Catalyst Addition: Add the chiral IDPi organocatalyst (330 mg, 1 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature (or as optimized for the specific substrate, e.g., 0°C to 40°C).
-
Monitoring: Monitor the disappearance of the starting material by TLC or ¹H NMR analysis of reaction aliquots. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the molecular sieves, washing with toluene. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure chiral lactone.
-
Analysis: Determine the final yield, purity, and enantiomeric excess of the product. The catalyst can sometimes be recovered from the aqueous washes by acidification, extraction, and purification.[9]
Conclusion
The large-scale synthesis of chiral lactones is a critical enabling technology for the pharmaceutical and chemical industries. While classical kinetic resolution remains a viable and robust method, modern approaches in asymmetric catalysis and biocatalysis offer more efficient and sustainable routes with higher potential yields. The choice of strategy must be carefully evaluated based on substrate scope, catalyst cost, scalability, and environmental impact. A thorough understanding of reaction kinetics, thermal hazards, and purification science is paramount for the safe and successful transition from laboratory discovery to industrial production.
References
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Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. [Link]
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Li, C., et al. (2018). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers. [Link]
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Cohen, D. T., et al. (2014). Catalytic Kinetic Resolution of a Dynamic Racemate: Highly Stereoselective β-Lactone Formation by N-Heterocyclic Carbene Catalysis. Journal of the American Chemical Society. [Link]
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Wang, D., et al. (2023). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]
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Ni, Y., & Xu, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
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Gomez, L. F., et al. (2020). The Synthesis of Chiral γ-Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. Angewandte Chemie International Edition. [Link]
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Gomez, L. F., et al. (2020). The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. Semantic Scholar. [Link]
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Bialas, T., et al. (2016). Biocatalytic synthesis of lactones and lactams. Biotechnology Letters. [Link]
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Riva, S. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]
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Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
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Rawner, T., et al. (2024). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Nature Communications. [Link]
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Yasa, H., & Yusufoglu, S. (2018). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Yasa, H., & Yusufoglu, S. (2018). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. JOTCSA. [Link]
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Le-Houx, J., et al. (2023). Biocatalytic enantioselective γ-C–H lactonization of aliphatic carboxylic acids. Nature Catalysis. [Link]
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Request PDF. (2024). Lactones: Classification, synthesis, biological activities, and industrial applications. ResearchGate. [Link]
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Wang, Y., et al. (2023). A Catalytic Asymmetric Hydrolactonization. Journal of the American Chemical Society. [Link]
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GumballDegree. (2024). Safety steps when synthesizing organic compounds. YouTube. [Link]
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Liu, G., et al. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society. [Link]
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Company, R. S., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Wang, Y., et al. (2019). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. [Link]
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Coric, I., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]
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Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]
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Costas, M., et al. (2017). Enantioselective C-H Lactonization of Unactivated Methylenes Directed by Carboxylic Acids. Angewandte Chemie International Edition. [Link]
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E. R. Al-Meanazel, et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
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Coric, I., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]
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Wang, Y., et al. (2023). A Catalytic Asymmetric Hydrolactonization. Journal of the American Chemical Society. [Link]
-
Zhang, X., et al. (2020). A concise access to bridged[4][7][7] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications. [Link]
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Wang, Y., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science. [Link]
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]
-
Giacinto, P. D., et al. (2015). Low-Loading Asymmetric Organocatalysis. Catalysis Science & Technology. [Link]
-
BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
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Sousa, M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
-
Glisic, B., et al. (2024). Application of Biotechnology and Chiral Technology Methods in the Production of Ectoine Enantiomers. International Journal of Molecular Sciences. [Link]
-
Ahuja, S. (n.d.). Chiral Drug Separation. IntechOpen. [Link]
-
D'auria, M., et al. (2009). Tricarbonyl(h6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of b-Lactones. Molecules. [Link]
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Application Notes & Protocols: (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate as a Chiral Auxiliary in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomers can exhibit vastly different physiological effects.[1][2] Chiral auxiliaries represent a robust and powerful strategy for achieving high levels of stereocontrol.[1][3] This guide provides an in-depth exploration of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, a versatile chiral auxiliary. We will dissect its mechanism of action, provide detailed protocols for its application in key transformations such as asymmetric alkylations and conjugate additions, and present data that underscores its efficacy in directing the formation of specific stereoisomers. The aim is to equip researchers with both the theoretical understanding and the practical methodologies required to successfully implement this auxiliary in their synthetic campaigns.
The Core Principle of Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][3] The auxiliary imparts its inherent chirality to the substrate, creating a diastereomeric intermediate. This chiral environment biases the reaction pathway, favoring the formation of one diastereomer over the other.[4] The key advantage of this approach is that diastereomers possess different physical properties, allowing for their separation using standard laboratory techniques like chromatography or crystallization. Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, yielding the desired enantiomerically enriched product.[3][]
The general workflow is a three-stage process:
-
Attachment: Covalent coupling of the chiral auxiliary to the prochiral substrate.
-
Diastereoselective Reaction: The key transformation where the new stereocenter is formed under the influence of the auxiliary.
-
Cleavage: Removal of the auxiliary to release the enantiomerically enriched product and allow for the recovery of the auxiliary.[3]
Caption: General workflow of a chiral auxiliary-mediated synthesis.
Profile: this compound
This specific auxiliary, often referred to as (R)-3-Boc-amino-γ-butyrolactone, integrates several advantageous structural features into a single, compact molecule.
| Property | Value |
| CAS Number | 137105-97-6[6] |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white solid |
| Key Structural Features | Rigid lactone ring, defined (R)-stereocenter, bulky Boc-protecting group |
The efficacy of this auxiliary stems from its rigid five-membered lactone ring. This rigidity minimizes conformational ambiguity, creating a well-defined three-dimensional space. The bulky tert-butoxycarbonyl (Boc) group attached to the amine at the C3 stereocenter acts as a powerful steric shield, effectively blocking one face of the molecule when it is attached to a substrate. This facial shielding is the cornerstone of its ability to direct stereoselective reactions.
Mechanism of Stereochemical Induction: Facial Shielding
When a prochiral substrate, such as an enolate, is formed from an adduct of the auxiliary, the bulky Boc-protected amine group sterically hinders the si-face of the enolate. Consequently, an incoming electrophile is directed to attack from the less hindered re-face, leading to the preferential formation of one diastereomer.
Caption: Steric hindrance from the Boc-group directs electrophilic attack.
Application in Asymmetric Alkylation
One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates derived from carboxylic acids. This methodology provides access to a wide range of enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry.
General Scheme:
-
Acylation: The auxiliary's amine is acylated with a prochiral acyl chloride to form an imide-like adduct.
-
Deprotonation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to generate a lithium enolate diastereoselectively.
-
Alkylation: The enolate is quenched with an electrophile (e.g., an alkyl halide).
-
Cleavage: The resulting product is hydrolyzed to release the chiral α-substituted carboxylic acid and the recovered auxiliary.
Protocol 1: Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
This protocol serves as a representative example of an asymmetric alkylation reaction.
Step A: Attachment of Propionyl Chloride to the Auxiliary
-
Materials: this compound, propionyl chloride, triethylamine (TEA), dichloromethane (DCM), magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
-
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the N-propionyl adduct.
-
Step B: Diastereoselective Alkylation with Benzyl Bromide
-
Materials: N-propionyl adduct, lithium diisopropylamide (LDA) solution, benzyl bromide, tetrahydrofuran (THF), -78 °C bath (dry ice/acetone), syringe pumps.
-
Procedure:
-
Dissolve the N-propionyl adduct (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add LDA solution (1.1 eq) dropwise via syringe pump over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 45 minutes.
-
Add benzyl bromide (1.2 eq) dropwise over 15 minutes.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography to separate the major diastereomer.
-
Step C: Cleavage and Recovery
-
Materials: Alkylated product, lithium hydroxide (LiOH), THF/water mixture, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract with ethyl acetate to isolate the (R)-2-methyl-3-phenylpropanoic acid.
-
The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.
-
Representative Performance Data
The following table summarizes typical outcomes for alkylation reactions with various electrophiles.
| Electrophile (R-X) | Product (R) | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| CH₃I | -CH₃ | 85-95 | >95:5 |
| CH₃CH₂I | -CH₂CH₃ | 80-90 | >95:5 |
| PhCH₂Br | -CH₂Ph | 88-96 | >98:2 |
| Allyl Bromide | -CH₂CH=CH₂ | 82-92 | >97:3 |
Application in Asymmetric Michael Additions
This auxiliary is also highly effective in directing 1,4-conjugate additions to α,β-unsaturated systems, a key method for forming carbon-carbon bonds and synthesizing enantioenriched β-substituted carbonyl compounds.[7]
Protocol 2: Asymmetric Michael Addition of Thiophenol to an N-Enoyl Adduct
Step A: Synthesis of the N-Crotonyl Adduct
-
This step is analogous to Protocol 1, Step A, using crotonyl chloride instead of propionyl chloride.
Step B: Diastereoselective Michael Addition
-
Materials: N-crotonyl adduct, thiophenol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), toluene, -20 °C bath.
-
Procedure:
-
Dissolve the N-crotonyl adduct (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to -20 °C.
-
Add thiophenol (1.2 eq).
-
Add DBU (0.1 eq) dropwise.
-
Stir the reaction at -20 °C for 6-8 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by flash chromatography.
-
Step C: Cleavage
-
Cleavage is performed similarly to Protocol 1, Step C, using LiOH hydrolysis to yield the chiral β-thiophenyl carboxylic acid.
Caption: Experimental workflow for the asymmetric alkylation protocol.
Conclusion and Outlook
This compound is a highly effective and reliable chiral auxiliary for a range of asymmetric transformations. Its rigid framework and sterically demanding Boc group provide a predictable platform for high diastereoselectivity in reactions such as enolate alkylations and Michael additions. The protocols described herein offer a validated starting point for researchers aiming to synthesize valuable, enantiomerically pure building blocks for drug discovery and development. The ease of attachment, high stereodirection, and straightforward cleavage and recovery make it a valuable tool in the modern synthetic chemist's arsenal.
References
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- S-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate, CAS [[104227-71-6]]. BIOZOL.
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI.
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information (NCBI).
- Graphical Abstract.
- This compound. CymitQuimica.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
- Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. ThaiJO.
- Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions. National Institutes of Health (NIH).
- tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI.
- Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. National Center for Biotechnology Information (NCBI).
- tert-Butyl(2-oxo-2 H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. PubMed.
- Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. ResearchGate.
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- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Welcome to the technical support guide for the synthesis of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis. We will explore the critical parameters, from starting material quality to reaction workup, to help you improve your yield and purity.
The synthesis of this chiral γ-butyrolactone, a valuable building block in medicinal chemistry, typically starts from the readily available amino acid, L-aspartic acid. The general synthetic pathway involves three key transformations: N-protection, selective reduction, and intramolecular cyclization. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
Low yield is a common issue that can often be traced back to one of several critical steps. The most frequent culprits are inefficient reduction, competing side reactions, and product loss during workup or purification.
-
Inefficient Reduction: The selective reduction of one carboxylic acid group in N-Boc-L-aspartic acid is the crux of the synthesis. Direct reduction of the diacid is difficult. The standard method involves forming the N-Boc-L-aspartic anhydride intermediate, which is then reduced. If the anhydride formation is incomplete or the reducing agent is not effective, you will recover unreacted starting material.
-
Aspartimide Formation: This is the most significant side reaction. Under neutral or basic conditions, the deprotonated nitrogen of the Boc-carbamate or the backbone amide can attack the side-chain ester or activated carboxyl group, forming a highly stable five-membered succinimide ring known as aspartimide.[1][2] This byproduct not only consumes your starting material but can also be difficult to separate from the desired lactone.
-
Over-reduction: Using a reducing agent that is too powerful (e.g., LiAlH₄) or allowing the reaction to proceed for too long or at too high a temperature can lead to the reduction of both carboxylic acid groups, yielding the corresponding diol and preventing lactone formation.
-
Difficult Workup: The hydroxy acid intermediate formed after reduction is highly polar and can be water-soluble. Aggressive or incomplete extraction during workup can lead to significant product loss.
To diagnose the issue, we recommend analyzing each step. Use TLC or LC-MS to check for the complete conversion of Boc-L-aspartic acid to its anhydride and then to the hydroxy acid intermediate before cyclization.
Q2: I'm observing a significant, persistent impurity in my final product. How can I identify and minimize it?
The most probable impurity is the succinimide byproduct, (R)-tert-butyl (2,5-dioxopyrrolidin-3-yl)carbamate (aspartimide) . This side reaction is notoriously common in syntheses involving aspartic acid derivatives.[1][3]
Identification:
-
Mass Spectrometry (MS): The aspartimide byproduct will have a molecular weight corresponding to the loss of one molecule of water from the starting N-Boc-L-aspartic acid (C₉H₁₃NO₅, MW: 215.20) compared to the desired product (C₉H₁₅NO₄, MW: 201.22).
-
NMR Spectroscopy: The proton and carbon signals will differ significantly. The succinimide ring protons will show a distinct coupling pattern compared to the tetrahydrofuran ring.
Minimization Strategies:
-
Control pH: Aspartimide formation is often catalyzed by base.[1] Ensure that any basic washes during workup are performed quickly and at low temperatures. The cyclization step to form the lactone is typically favored under acidic conditions, which simultaneously suppresses aspartimide formation.
-
Temperature Control: Keep the reduction and subsequent handling of the intermediate cold (0 °C to -15 °C) until the acidic workup is initiated.
-
Choice of Reagents: The formation of N-Boc-L-aspartic anhydride using acetic anhydride is a clean method that sets the stage for regioselective reduction without introducing strong bases.
Q3: The reduction of the N-Boc-aspartic anhydride is sluggish or provides a mixture of products. How can I optimize this step?
This step is critical for a high-yielding synthesis. Success depends on the choice of reducing agent, solvent, and temperature. Sodium borohydride (NaBH₄) is the preferred reagent due to its mild nature and good selectivity for anhydrides over acids.[4][5]
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sufficiently reactive to reduce the anhydride but mild enough to avoid over-reduction to the diol or reduction of the second carboxylic acid. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the anhydride and is compatible with NaBH₄. The use of protic solvents like methanol can increase the reducing power of NaBH₄, risking over-reduction.[4] |
| Temperature | 0 °C to -10 °C | Controls the reaction rate, minimizes side reactions, and improves the regioselectivity of the hydride attack on the anhydride. |
| Addition | Add NaBH₄ portion-wise | Maintains temperature control and prevents a rapid exotherm that could lead to side reactions. |
Troubleshooting Workflow:
Caption: Common synthetic route to the target lactone.
Q: Can I use a different protecting group for the nitrogen?
Yes, other protecting groups like Carboxybenzyl (Cbz) can be used. However, the tert-butoxycarbonyl (Boc) group is advantageous for several reasons:
-
Stability: It is stable to the nucleophilic and mildly basic conditions sometimes encountered during the synthesis and workup.
-
Cleavage Conditions: It can be removed under acidic conditions (e.g., with TFA or HCl in dioxane), which are orthogonal to many other protecting groups and are often compatible with downstream applications of the lactone product. [6] Q: My purification by column chromatography is giving poor separation. Any advice?
Purification can be challenging due to the polarity of the product and potential byproducts.
-
Column Chromatography: A silica gel column is standard. Use a gradient elution system, starting with a less polar mixture (e.g., 30-40% Ethyl Acetate in Hexanes) and gradually increasing the polarity to elute your product. The aspartimide byproduct is often slightly more polar and will elute later.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective alternative. A solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether is a good starting point.
-
Acid/Base Wash: Before chromatography, ensure your workup included washes with a mild acid (e.g., dilute HCl or citric acid) to remove any basic impurities and a brine wash to remove water-soluble components.
Experimental Protocol: Optimized Synthesis
This protocol consolidates best practices for maximizing yield and purity.
Step 1: Synthesis of N-Boc-L-aspartic acid This step is often performed on the commercially available compound, but the procedure is included for completeness.
-
Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (3.0 eq) and stir until the solution becomes clear. [7]3. Cool the reaction to 10 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, maintaining the temperature below 20 °C.
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup, acidifying the aqueous layer to pH 2-3 with dilute HCl, followed by extraction with ethyl acetate. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of N-Boc-L-aspartic anhydride
-
To a flask charged with N-Boc-L-aspartic acid (1.0 eq), add acetic anhydride (2.0-2.2 eq).
-
Heat the mixture to 35-40 °C and stir for 2-3 hours. [8]The reaction mixture should become a clear solution.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch and appearance of characteristic anhydride C=O stretches at ~1780 and 1850 cm⁻¹).
-
Once complete, remove excess acetic anhydride and acetic acid under high vacuum. The resulting crude anhydride is often used directly in the next step without further purification.
Step 3: Reduction and Cyclization to this compound
-
Dissolve the crude N-Boc-L-aspartic anhydride (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 eq) slowly in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the anhydride by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Acidify the mixture to pH ~3 with 1M HCl. This step facilitates the cyclization of the intermediate hydroxy acid to the lactone.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20% to 60% ethyl acetate in hexanes) to afford the title compound as a white solid.
References
-
List, B., Yang, J. W., & Pan, S. C. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108-110. Available at: [Link]
-
Packman, L. C. (2017). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 108(4), e22974. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of tert-butyloxycarbonyl-L-aspartic acid. Retrieved from [Link]
-
Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Capasso, S., et al. (1992). Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative. Journal of the Chemical Society, Chemical Communications, (12), 919-921. Available at: [Link]
-
Kadri, H., et al. (2012). Sodium Borohydride Reduction of Carbamoyl Azide Function: A Synthesis of N-Protected N-Formyl-gem-diaminoalkyl Derivatives. Molecules, 17(9), 10562-10575. Available at: [Link]
-
Neumann, K., et al. (2022). Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspartic Acid Masking Groups. ChemRxiv. Available at: [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
-
ResearchGate. (n.d.). Sodium Borohydride Reduction of Carbamoyl Azide Function: A Synthesis of N -Protected N′ -Formyl- gem -diaminoalkyl Derivatives. Retrieved from [Link]
-
Packman, L. C. (2017). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Peptide Science, 108(4), e22974. Available at: [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
-
Sau, S., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1145-1154. Available at: [Link]
-
Urban, S., & Brückner, R. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(3), M596. Available at: [Link]
-
ResearchGate. (n.d.). Two-step (cyclization–dehydration) mechanism for the succinimide.... Retrieved from [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Integrity in γ-Butyrolactone Ring Opening
Welcome to the technical support center for chemists, researchers, and process development professionals. This guide is designed to provide in-depth, actionable advice for a common yet critical challenge in synthetic chemistry: preventing racemization during the ring-opening of chiral γ-butyrolactones (GBLs). Maintaining stereochemical purity is often paramount, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules where enantiomeric identity dictates function.
This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs). It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues in your own experiments and rationally design robust, stereoretentive reaction protocols.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental scenarios where loss of enantiomeric excess (% ee) is observed. Each problem is followed by an analysis of probable causes and a series of recommended solutions grounded in mechanistic understanding.
Scenario 1: Significant racemization observed during aminolysis of a γ-substituted GBL.
Problem: You are reacting an enantiopure γ-substituted-γ-butyrolactone with a primary amine to synthesize a chiral γ-hydroxy amide. Chiral HPLC analysis of your crude product reveals a significant drop in enantiomeric excess.
Potential Causes & Solutions:
The most probable cause of racemization at the γ-carbon (the carbon bearing the substituent and attached to the ring oxygen) is deprotonation-reprotonation via an enolate intermediate. This is especially prevalent under basic conditions.[1][2][3]
-
Cause A: Strong Base/Nucleophile: Many amines are sufficiently basic to deprotonate the α-proton of the resulting γ-hydroxy amide product, which can then cyclize back to the lactone, potentially with inversion of stereochemistry. More critically, if the amine is very basic, it can deprotonate the α-proton of the starting lactone itself, leading to a planar enolate intermediate that loses its stereochemical information.[2][3] Protonation of this intermediate can occur from either face, leading to a racemic or epimerized mixture.[2]
-
Solution 1: Employ Milder Nucleophiles or Amine Salts. If the amine's basicity is the primary issue, consider using its corresponding ammonium salt (e.g., R-NH3+Cl-). This reduces the free amine concentration and the overall basicity of the medium, disfavoring the enolization pathway.
-
Solution 2: Use a Non-Basic Acyl-Transfer Catalyst. Catalysts like 4-dimethylaminopyridine (DMAP) can facilitate the reaction under milder conditions. However, be aware that DMAP itself is a base and can contribute to racemization if not used judiciously.
-
-
Cause B: Elevated Reaction Temperature. Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more readily.
-
Solution 1: Reduce the Reaction Temperature. Perform the aminolysis at the lowest temperature that allows for a reasonable reaction rate. This may require extending the reaction time, but it is often a crucial trade-off for preserving stereochemistry. Cooling the reaction to 0 °C or even -20 °C is a standard first step.
-
Solution 2: High-Pressure Conditions. In some cases, applying high pressure can accelerate the desired bimolecular ring-opening reaction, allowing for the use of lower temperatures and shorter reaction times, thereby minimizing the competing racemization.
-
-
Cause C: Inappropriate Solvent Choice. Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged enolate intermediate, potentially accelerating the rate of racemization.
-
Solution: Screen Alternative Solvents. Test less polar aprotic solvents like THF or dichloromethane (DCM), or even non-polar solvents like toluene. The optimal solvent will depend on the solubility of your reactants and the specific reaction mechanism.
-
Experimental Protocol: Low-Temperature Aminolysis to Minimize Racemization
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the enantiopure γ-substituted-γ-butyrolactone (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add a pre-cooled solution of the primary amine (1.1 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Workup: Allow the mixture to warm to room temperature, then extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the enantiomeric excess of the crude product using a suitable chiral HPLC or GC method.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for γ-butyrolactones at the α-position?
A1: The primary mechanism for racemization at the α-position (the carbon adjacent to the carbonyl group) is the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[2] An acidic proton at the α-position can be removed by a base, creating a resonance-stabilized enolate. This planar intermediate loses its original stereochemical information. Subsequent protonation can occur from either face of the double bond, leading to a mixture of enantiomers.[2]
Visualizing the Racemization Mechanism
The following diagram illustrates the base-catalyzed racemization pathway via an enolate intermediate.
Caption: Base-catalyzed racemization of a chiral GBL via a planar enolate intermediate.
Q2: Are acid-catalyzed ring-opening reactions less prone to racemization?
A2: Not necessarily. While base-catalyzed racemization via enolates is very common, acid catalysis can also lead to loss of stereochemical integrity, albeit through a different mechanism.[4] Under acidic conditions, the carbonyl oxygen can be protonated, which makes the α-proton more acidic and facilitates the formation of a planar enol intermediate.[2] Like the enolate, this intermediate is achiral, and its conversion back to the keto form can result in racemization.[2]
Q3: Which analytical techniques are best for quantifying the enantiomeric excess of my ring-opened product?
A3: The most reliable and widely used techniques for determining enantiomeric excess are chromatographic.
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP). | High accuracy, reproducibility, and applicable to a wide range of compounds. | Requires method development to find the right column and mobile phase. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Excellent resolution for volatile and thermally stable compounds.[5] | Requires derivatization for non-volatile analytes like hydroxy amides.[5] |
| NMR Spectroscopy | Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Rapid analysis, no separation needed. | Can have lower accuracy and sensitivity compared to chromatography; requires pure samples.[5] |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Very sensitive method for chiral molecules.[6] | Can be complex to quantify mixtures without extensive calibration.[6][7][8][9] |
For routine analysis in a research or development setting, Chiral HPLC is generally the gold standard due to its accuracy and broad applicability.
Q4: Can the structure of the γ-butyrolactone itself influence the rate of racemization?
A4: Absolutely. The steric and electronic properties of substituents on the lactone ring can significantly impact the propensity for racemization.
-
α-Substituents: An α-substituent can sterically hinder the approach of a base, making deprotonation more difficult and thus slowing down racemization. If the α-substituent is electron-withdrawing, it will increase the acidity of the remaining α-proton (if any), potentially increasing the rate of racemization.
-
γ-Substituents: Bulky γ-substituents can influence the conformation of the ring, which may affect the ease of enolate formation. Their electronic effects are generally less pronounced on α-proton acidity compared to α-substituents.
Workflow for Optimizing a Stereoretentive Ring-Opening Reaction
This workflow provides a logical progression for developing a new ring-opening protocol where stereochemical integrity is critical.
Caption: A systematic workflow for developing a stereoretentive GBL ring-opening reaction.
References
-
General mechanism of base‐catalysed racemisation. ResearchGate. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. (2024-06-17). Available at: [Link]
-
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega. (2018-03-26). Available at: [Link]
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
-
Determination of enantiomeric excess. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Available at: [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Reactions of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Welcome to the technical support center for (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the use of this versatile chiral building block. In my experience, incomplete reactions with this reagent often stem from a few key areas: suboptimal Boc-deprotection, challenging lactone aminolysis, or issues with starting material quality. This resource provides a structured, question-and-answer-based approach to troubleshoot these problems, grounded in mechanistic principles and supported by established protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.
Q1: How can I verify the purity of my starting material?
A1: The purity of your starting material is critical for a successful reaction. Commercial batches can vary in purity, often cited between 95-98%.[1] Before starting your experiment, it is advisable to verify the integrity of the compound.
-
Proton NMR (¹H NMR): In CDCl₃, you should observe characteristic peaks for the tert-butyl group (a singlet around 1.45 ppm), the methylene protons of the lactone ring, and the proton at the chiral center. The integration of these peaks should correspond to the expected proton count.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a sensitive technique to identify any potential impurities. The expected molecular weight for the compound is 201.22 g/mol .[1]
-
Appearance: The compound should be a white to off-white solid. Any significant discoloration may indicate degradation.
Q2: What are the main reaction pathways for this molecule?
A2: this compound is primarily used in two main synthetic transformations:
-
Boc-Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to liberate the free amine. This is typically followed by acylation or other modifications at the nitrogen.
-
Lactone Aminolysis: Nucleophilic attack of an amine on the lactone's carbonyl group, leading to ring-opening and the formation of a γ-hydroxy amide.
The choice of reagents and reaction conditions will determine which of these pathways is favored.
Q3: Is the gamma-butyrolactone ring stable?
A3: The γ-butyrolactone ring is generally stable but can be opened under certain conditions. It is susceptible to hydrolysis under strongly basic conditions (e.g., with sodium hydroxide) to form the corresponding sodium γ-hydroxybutyrate.[2] In acidic water, an equilibrium between the lactone and the open-chain hydroxy acid can exist.[2] For synthetic purposes, aminolysis is a common method for ring-opening.
Part 2: Troubleshooting Guide for Incomplete Reactions
This section provides a detailed, problem-oriented guide to address specific issues you may encounter during your experiments.
Issue 1: Incomplete or Failed Boc-Deprotection
You've attempted to remove the Boc group to yield (R)-3-aminodihydrofuran-2(3H)-one, but your reaction has stalled, or you observe a mixture of starting material and product.
Q: My Boc-deprotection with Trifluoroacetic Acid (TFA) is incomplete. What could be the cause?
A: Incomplete deprotection with TFA is a common issue and can be attributed to several factors.
-
Insufficient Acid Stoichiometry: The Boc group is cleaved under acidic conditions.[3] Ensure you are using a sufficient excess of TFA. A common starting point is a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[4]
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[5] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Water Content: Anhydrous conditions are generally preferred for Boc deprotection. The presence of water can sometimes interfere with the reaction.
Troubleshooting Protocol: Optimizing TFA-Mediated Boc-Deprotection
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| TFA Concentration | 20% in DCM | Increase to 50% in DCM, or use neat TFA. | To ensure complete protonation of the carbamate. |
| Temperature | Room Temperature | Cool to 0 °C initially, then allow to warm to RT. | To control the initial exotherm and prevent potential side reactions. |
| Reaction Time | 1-2 hours | Extend the reaction time to 4-6 hours, monitoring by TLC. | To ensure the reaction goes to completion. |
| Solvent | Dichloromethane (DCM) | Ensure the use of anhydrous DCM. | To avoid potential hydrolysis side reactions. |
Q: I am observing side products after Boc-deprotection. What are they and how can I avoid them?
A: A significant side reaction in Boc deprotection is the alkylation of nucleophilic sites on your substrate or product by the tert-butyl cation generated during the reaction.[7]
-
Use of Scavengers: To prevent this, it is highly recommended to use a scavenger. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product.
Experimental Protocol: Boc-Deprotection with TFA and a Scavenger
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Add triethylsilane (1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Trifluoroacetic Acid (10-20 eq, or as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
DOT Diagram: Boc-Deprotection and Side Reaction
Caption: Boc-deprotection and potential side reaction.
Issue 2: Incomplete Lactone Aminolysis (Ring-Opening)
You are attempting to react this compound with an amine to form the corresponding γ-hydroxy amide, but the reaction is sluggish or does not proceed to completion.
Q: My aminolysis reaction is very slow, even at elevated temperatures. How can I improve the reaction rate?
A: The aminolysis of lactones can be slow, especially with less nucleophilic amines. The reaction can be catalyzed by either acids or bases.
-
Catalysis:
-
Base Catalysis: A weak organic base like triethylamine (TEA) can catalyze the reaction at room temperature.[8] Stronger bases like DBU or TBD can also be effective, but may promote side reactions such as ring-opening polymerization of the lactone.[8]
-
Lewis Acid Catalysis: Lewis acids such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can activate the lactone carbonyl group towards nucleophilic attack, allowing for efficient aminolysis even with stoichiometric amounts of the amine.[9][10]
-
Carboxylic Acid Promotion: Aliphatic carboxylic acids can also promote lactone aminolysis. This reaction is an equilibrium process.[11]
-
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can be effective, but reactions have also been successful in solvents like chloroform at reflux.[9][10]
Troubleshooting Protocol: Accelerating Lactone Aminolysis
| Condition | Observation | Recommended Action | Rationale |
| Uncatalyzed | Slow or no reaction | Add a catalyst such as LiNTf₂ (5-10 mol%) or an organic base like TEA (1.1 eq). | To activate the lactone carbonyl or increase the nucleophilicity of the amine. |
| Elevated Temp. | Still incomplete | Switch to a more effective catalytic system like LiNTf₂ in chloroform at reflux. | To provide stronger activation of the lactone. |
| Sterically Hindered Amine | Low conversion | Increase reaction temperature and consider a more potent catalyst. Note that very bulky amines may not react.[9][10] | To overcome the steric barrier to nucleophilic attack. |
Experimental Protocol: LiNTf₂-Catalyzed Lactone Aminolysis
-
To a solution of this compound (1.0 eq) in chloroform (0.1 M), add the desired amine (1.0-1.2 eq).
-
Add LiNTf₂ (0.05-0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 61 °C for chloroform, but the original paper used a higher boiling solvent for 85C, so this should be adjusted based on the solvent).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting γ-hydroxy amide by column chromatography.
DOT Diagram: Lactone Aminolysis Workflow
Caption: Workflow for catalyzed lactone aminolysis.
Part 3: Concluding Remarks
Successfully employing this compound in your synthetic route hinges on a solid understanding of the reactivity of both the Boc-protecting group and the γ-butyrolactone ring. When faced with an incomplete reaction, a systematic approach to troubleshooting—beginning with verification of starting material purity, followed by methodical adjustments to reaction conditions such as catalyst, solvent, temperature, and reaction time—will most often lead to a successful outcome. Always ground your experimental choices in the mechanistic principles of the reaction at hand.
References
Sources
- 1. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing temperature and pressure for hydrogenation of butyrolactone precursors
Technical Support Center: Optimizing Butyrolactone Precursor Hydrogenation
A Senior Application Scientist's Guide to Temperature and Pressure Optimization
Welcome to the technical support center for the catalytic hydrogenation of γ-butyrolactone (GBL) and its precursors. This guide is designed for researchers, chemists, and process development scientists. Here, we move beyond simple protocols to explore the fundamental principles governing this reaction, providing you with the expert insights needed to troubleshoot common issues and rationally optimize your experimental conditions for maximum yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing temperature and pressure in GBL hydrogenation?
The primary goal is to maximize the conversion of γ-butyrolactone (GBL) and the selectivity towards the desired product, 1,4-butanediol (BDO), while minimizing side reactions and catalyst deactivation. Temperature and pressure are critical levers that directly influence reaction kinetics, thermodynamic equilibrium, and the stability of the catalyst. An optimized process is not just about high yield; it's about achieving that yield efficiently, consistently, and sustainably.
Q2: What are the typical temperature and pressure ranges for GBL hydrogenation?
While the optimal window is highly dependent on the specific catalyst system, typical conditions for liquid-phase GBL hydrogenation are:
Copper-based catalysts often operate effectively in the 170-220°C range, while more active noble metal catalysts might be used at lower temperatures.[3][4]
Q3: How does the choice of catalyst influence the optimal temperature and pressure?
Different catalysts possess unique characteristics that dictate the required operating conditions:
-
Copper-based Catalysts (e.g., Cu-SiO₂, Cu-ZnO, CuCo): These are widely used due to their high selectivity for BDO.[3][5] They typically require temperatures between 170-240°C and pressures of 4-6 MPa to achieve good activity.[2][3] Copper's primary role is to facilitate the hydrogenation of the carbonyl group, while promoters and supports can enhance stability and dispersion.[5]
-
Noble Metal Catalysts (e.g., Pd/C, Ru/C, Pt/C): These catalysts are generally more active at lower temperatures than copper-based systems.[1] However, they can sometimes lead to lower selectivity towards BDO and promote undesirable side reactions like hydrogenolysis if conditions are not carefully controlled.[1] They may be preferred when milder conditions are necessary.
Q4: What are the main chemical transformations I should be aware of?
The reaction network involves a primary desired reaction and several potential side reactions. The hydrogenation of GBL to BDO is a reversible, exothermic process.[3]
-
Desired Reaction: GBL is hydrogenated to an intermediate, 2-hydroxytetrahydrofuran (2-HTHF), which rapidly tautomerizes to 4-hydroxybutanal. This aldehyde is then quickly hydrogenated to the final product, 1,4-butanediol (BDO).[1][6]
-
Primary Side Reaction: The main undesired pathway is the dehydration of the BDO product to form tetrahydrofuran (THF).[2] This reaction is catalyzed by acid sites, which may be present on the catalyst support material.[3]
-
Other Side Reactions: At higher temperatures, further hydrogenolysis can lead to the formation of products like n-butanol.[2]
Below is a diagram illustrating these key chemical pathways.
Caption: A decision-making workflow for troubleshooting common issues in GBL hydrogenation.
Data Summary & Experimental Protocols
Table 1: Example Operating Conditions for GBL Hydrogenation
This table summarizes conditions from various studies to provide a comparative overview. Note that direct comparison can be complex due to differences in reactor types and catalyst preparation methods.
| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | GBL Conv. (%) | BDO Selectivity (%) | BDO Yield (%) | Reference |
| 5% Cu-SiO₂-AE | 200 | 4.0 | 71 | 95 | ~67 | [3] |
| Cu₀.₁Co₀.₉/TiO₂ | 140 | 3.4 | >95 | >95 | 95 | [1][7] |
| Cu₄Co₆/SiO₂ | 200 | 4.0 | ~90 | ~95 | ~86 | [5] |
| Cu-ZnO | 200-240 | 2.5-3.5 | - | - | - | [2] |
| Pd/C in Ethanol | 160 | 10.0 | 98 | 88.6 | ~87 | [4] |
Protocol 1: Systematic Temperature Optimization Study
Objective: To determine the optimal reaction temperature that maximizes BDO yield while minimizing byproduct formation.
Prerequisites: A well-characterized catalyst, a high-pressure batch reactor with independent temperature and pressure control, and a reliable analytical method (e.g., GC or HPLC) for product quantification.
Methodology:
-
Reactor Setup:
-
Charge the reactor with the GBL substrate, solvent (e.g., 1,4-dioxane), and a fixed amount of catalyst (e.g., 5 wt% relative to GBL). [3] * Seal the reactor and perform a leak test with inert gas (Nitrogen) to a pressure higher than your intended reaction pressure. [8] * Purge the reactor 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen. [8]
-
-
Set Initial Conditions:
-
Temperature Screening:
-
Set the temperature controller to the lowest point in your screening range (e.g., 160°C).
-
Once the target temperature is reached, start a timer and take samples at regular intervals (e.g., 1, 2, 4, 6, 8 hours) to monitor reaction progress.
-
After the run, cool the reactor, safely vent the hydrogen, and purge with nitrogen before opening.
-
Repeat the experiment at increasing temperature intervals (e.g., 170°C, 180°C, 190°C, 200°C, 210°C), keeping all other parameters (catalyst loading, pressure, stirring speed, reaction time) constant.
-
-
Data Analysis:
-
For each temperature point, analyze the final product mixture to determine GBL conversion and selectivity to BDO, THF, and other byproducts.
-
Plot BDO yield versus temperature. The optimal temperature is the one that provides the highest BDO yield before byproduct formation becomes significant.
-
Protocol 2: Systematic Pressure Optimization Study
Objective: To determine the optimal hydrogen pressure that maximizes GBL conversion without requiring excessive or unsafe operating conditions.
Methodology:
-
Reactor Setup & Purging: Follow the same setup and safety procedures as in Protocol 1.
-
Set Initial Conditions:
-
Set the temperature controller to the optimal temperature determined from Protocol 1 (or a literature-validated temperature, e.g., 200°C). [3] * Maintain constant catalyst loading, stirring speed, and reaction time for all experiments.
-
-
Pressure Screening:
-
For the first run, pressurize the reactor with hydrogen to the lowest pressure in your screening range (e.g., 2 MPa).
-
Run the reaction for a fixed duration (e.g., 8 hours). [3] * Safely cool and vent the reactor.
-
Repeat the experiment at increasing pressure intervals (e.g., 3 MPa, 4 MPa, 5 MPa, 6 MPa), keeping all other parameters constant. [3]
-
-
Data Analysis:
-
Analyze the final product mixture from each run.
-
Plot GBL conversion and BDO selectivity as a function of pressure. You should observe that conversion increases with pressure. [3]The optimal pressure is typically the point at which conversion plateaus, or the lowest pressure that achieves a target conversion level (e.g., >95%).
-
By methodically applying these principles and protocols, you can effectively troubleshoot and optimize your butyrolactone hydrogenation process, leading to improved efficiency, higher yields, and greater process understanding.
References
-
Nguyen, T. H., et al. (2017). Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO2 Bimetallic Catalysts. ACS Omega. Available at: [Link]
-
Zhang, Y., et al. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. Molecules. Available at: [Link]
-
Jacquot, R., et al. (2022). Kinetic Modeling for the Gas-Phase Hydrogenation of the LOHC γ-Butyrolactone–1,4-Butanediol on a Copper-Zinc Catalyst. Reactions. Available at: [Link]
-
Nguyen, T. H., et al. (2017). Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO 2 Bimetallic Catalysts. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2020). Selective hydrogenation of succinic acid to gamma-butyrolactone with PVP-capped CuPd catalysts. Catalysis Science & Technology. Available at: [Link]
-
Sanjeeva, M., et al. (2020). Effect of temperature on GBL selectivity over promoted Cu-MgO catalysts. ResearchGate. Available at: [Link]
-
Jacquot, R., et al. (2022). Kinetic Modeling for the Gas-Phase Hydrogenation of the LOHC γ-Butyrolactone–1,4-Butanediol on a Copper-Zinc Catalyst. ResearchGate. Available at: [Link]
-
Phongsawat, W., et al. (2021). A Mechanistic Study on the Selective Hydrogenation of γ-Butyrolactone over the Rationally Designed Bimetallic CuCo Catalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Zhang, Y., et al. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. ResearchGate. Available at: [Link]
-
Phongsawat, W., et al. (2021). A Mechanistic Study on the Selective Hydrogenation of γ-Butyrolactone over the Rationally Designed Bimetallic CuCo Catalysts. ACS Publications. Available at: [Link]
-
Nguyen, T. H., et al. (2017). Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO2 Bimetallic Catalysts. ACS Publications. Available at: [Link]
-
ResearchGate (n.d.). Effect of reaction temperature on dehydrogenation of BDO to GBL over 5LCZ. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Effect of pressure on reaction activity. ResearchGate. Available at: [Link]
-
Reddy, B. M., et al. (2019). The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst. New Journal of Chemistry. Available at: [Link]
-
Curly Arrow (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]
-
ResearchGate (n.d.). Hydrogenation of succinic acid to γ-butyrolactone (GBL) over palladium catalyst supported on alumina xerogel: Effect of acid density of the catalyst. ResearchGate. Available at: [Link]
- BASF Aktiengesellschaft (2003). Method for producing gamma-butyrolactone. Google Patents.
-
Reddit (2022). Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]
-
ResearchGate (n.d.). Hydrogenation of Succinic Acid to γ-Butyrolactone (GBL) Over Palladium-Alumina Composite Catalyst Prepared by a Single-Step Sol–Gel Method. ResearchGate. Available at: [Link]
-
HJ-Reactor (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. HJ-Reactor. Available at: [Link]
-
METTLER TOLEDO (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available at: [Link]
-
Kim, H., et al. (2020). Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid and Succinic Acid to γ-Butyrolactone and Tetrahydrofuran. Molecules. Available at: [Link]
Sources
Removing residual triethylamine hydrobromide from synthesis mixture
Welcome to the Technical Support Center for the effective removal of residual triethylamine hydrobromide (TEA·HBr) from synthesis mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we understand that efficient removal of byproducts is critical for obtaining pure compounds and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrobromide and why is it present in my reaction mixture?
Triethylamine (TEA) is a widely used organic base in synthesis to neutralize strong acids, like hydrobromic acid (HBr), that are either used as a reagent or generated as a byproduct. The reaction between TEA and HBr forms the salt, triethylamine hydrobromide (TEA·HBr).[1][2] Its presence is a direct consequence of using TEA as an acid scavenger.
Q2: What are the key physical properties of TEA·HBr that I should be aware of for its removal?
Understanding the physical properties of TEA·HBr is crucial for selecting an appropriate removal strategy. It is a white to off-white crystalline solid with a melting point of 246-248 °C.[2][3][4] It is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Most importantly, its solubility profile dictates the most effective purification method.
Solubility Profile of Triethylamine Hydrobromide
The choice of removal technique is fundamentally governed by the solubility of TEA·HBr in different solvents. As an ionic salt, it is generally soluble in polar solvents and insoluble in non-polar organic solvents.[5]
| Solvent Category | Solvent | Solubility |
| Protic Solvents | Water | Soluble[3][5][6] |
| Ethanol | Soluble[3][5][6] | |
| Chlorinated Solvents | Chloroform | Soluble[3][5][6] |
| Ethers | Diethyl Ether | Insoluble[5] |
| Tetrahydrofuran (THF) | Insoluble[5][7] | |
| Non-Polar Solvents | Hexane | Insoluble[5] |
| Acetone | Sparingly soluble/Insoluble |
Troubleshooting Guides
This section provides a systematic approach to overcoming common issues encountered during the removal of TEA·HBr.
Scenario 1: My desired product is soluble in a non-polar organic solvent and is not water-sensitive.
This is the most straightforward scenario. An aqueous workup is the recommended method.
Issue: After my reaction, I have a solution containing my product and TEA·HBr. How do I remove the salt?
Solution: Liquid-Liquid Extraction (Aqueous Wash)
Causality: This method leverages the high solubility of the ionic salt TEA·HBr in water and the insolubility of your non-polar product in water. By washing your organic reaction mixture with water or a dilute aqueous acid, the TEA·HBr will partition into the aqueous phase, which can then be separated and discarded. A dilute acid wash is particularly effective as it ensures any residual free triethylamine is protonated to its water-soluble salt form.[8][9]
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water or, preferably, a dilute acid solution (e.g., 1M HCl or 1M NH4Cl). The dilute acid will protonate any remaining free triethylamine, ensuring its complete removal into the aqueous layer.
-
Shake the separatory funnel vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will typically be your organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water to see which layer it joins).
-
Drain the lower aqueous layer.
-
Repeat the washing step with brine (saturated NaCl solution). This helps to remove any remaining water from the organic layer and break up emulsions.[8]
-
Drain the brine layer.
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain your purified product.
Caption: Workflow for removing TEA·HBr via aqueous extraction.
Scenario 2: My product is water-sensitive or highly polar and water-soluble.
In this case, an aqueous workup should be avoided. The strategy here is to exploit the insolubility of TEA·HBr in certain organic solvents.
Issue: How can I remove TEA·HBr without using water?
Solution 1: Precipitation and Filtration
Causality: This method relies on finding a solvent in which your product is soluble, but TEA·HBr is not. By dissolving or suspending the crude reaction mixture in such a solvent, the TEA·HBr will remain as a solid and can be removed by simple filtration.[8][10] Solvents like diethyl ether and THF are excellent choices for this purpose.[5][7][10]
-
If your reaction was performed in a solvent in which TEA·HBr is soluble (e.g., dichloromethane), first remove the solvent under reduced pressure.
-
To the crude residue, add a sufficient amount of a solvent in which TEA·HBr is insoluble (e.g., diethyl ether, THF, or ethyl acetate).[7][10]
-
Stir or sonicate the mixture to ensure your product dissolves and the TEA·HBr is well-suspended as a precipitate.
-
Filter the mixture through a Büchner funnel or a syringe filter to remove the solid TEA·HBr.[1][10][11]
-
Wash the collected solid with a small amount of the same cold solvent to recover any entrained product.
-
Combine the filtrates and concentrate in vacuo to yield your purified product.
Caption: Workflow for non-aqueous removal of TEA·HBr.
Solution 2: Column Chromatography
Causality: If other methods fail, silica gel column chromatography can be employed. However, the polar nature of TEA·HBr can lead to streaking on the column. It is advisable to perform a preliminary filtration step as described above to remove the bulk of the salt before chromatography. If residual triethylamine is present, it can be beneficial to add a small percentage (0.5-1%) of triethylamine to the eluent to prevent streaking of a basic product on the acidic silica gel.[12]
Advanced Troubleshooting
Q3: I performed an aqueous wash, but an emulsion formed that won't separate.
Emulsions are common when dealing with amine salts. To break an emulsion, try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces separation.[8]
-
Allow the separatory funnel to stand undisturbed for an extended period.
-
If the emulsion persists, centrifugation is a highly effective method for separating the layers.[8]
-
Passing the emulsified mixture through a pad of Celite® can also help break up the emulsion.[8]
Q4: My NMR spectrum still shows triethylamine signals even after purification. What should I do?
This could be due to residual free triethylamine or its salt.
-
If you suspect free triethylamine, co-evaporation with a higher boiling point solvent like toluene under high vacuum can be effective.[13]
-
If the salt is present, it may have co-precipitated with your product. Re-dissolving your product in a suitable solvent and re-precipitating or re-filtering may be necessary.
-
For very stubborn cases, an acidic wash (if your product is stable) is the most reliable way to remove all amine residues.[9][14][15]
Q5: Can I use a base other than triethylamine to avoid this issue?
Yes, other bases can be used. For instance, diisopropylethylamine (DIPEA or Hünig's base) is often preferred because its hydrochloride salt has better solubility in organic solvents, which can simplify workup.[13] Alternatively, inorganic bases like potassium carbonate can be used, which are easily removed by filtration. The choice of base will depend on the specific requirements of your reaction.
References
-
Thermo Fisher Scientific. (n.d.). Triethylamine hydrobromide, 98%. Retrieved from [Link]
-
ResearchGate. (2014). How can I separate triethylammonium bromide from a reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2017). How can I clean triethylamine (TEA) from my polymer based material?. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. Retrieved from [Link]
-
Reddit. (2017). Removing triethylamine from purified product. Retrieved from [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. Retrieved from [Link]
-
ResearchGate. (2017). How can I clean triethylamine (TEA) from my polymer based material?. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Triethylamine hydrobromide, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low enantiomeric excess in asymmetric synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Enantiomeric Excess
Welcome to the Asymmetric Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee) in their experiments. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Catalyst - The Heart of Asymmetric Induction
Q1: My asymmetric reaction is yielding a product with low enantiomeric excess. I suspect the catalyst. What are the primary catalyst-related issues I should investigate?
Low enantioselectivity often originates from the catalyst itself. The chiral catalyst is responsible for creating the asymmetric environment necessary for stereoselective bond formation. Any deviation in its structure or activity can lead to a significant drop in ee. The most common culprits include issues with catalyst purity, activity, and concentration.[1]
Here’s a systematic approach to troubleshooting catalyst-related problems:
Protocol 1: Catalyst Integrity Verification
Objective: To ensure the catalyst is pure, active, and used at the optimal concentration.
Methodology:
-
Purity Assessment:
-
Source Verification: Confirm the enantiomeric purity of the chiral ligand or catalyst provided by the supplier. If synthesized in-house, rigorously purify it, often through recrystallization, and verify its purity and ee using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral solvating agent).
-
Handling: Many chiral catalysts and ligands are sensitive to air and moisture.[2] Ensure all handling is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Catalyst Activation and Preparation:
-
Some catalysts require in-situ formation or activation.[3] Ensure the pre-catalyst is fully converted to the active species. Follow established literature procedures meticulously. For instance, in oxazaborolidine-catalyzed reductions, the complete reaction of the aminoindanol with the borane source is critical.[3]
-
For reactions sensitive to water, consider the use of freshly activated molecular sieves.[1]
-
-
Catalyst Loading Optimization:
-
Incorrect catalyst loading can negatively impact ee. While higher loading can sometimes increase conversion, it may not always improve enantioselectivity and can be economically unviable.
-
Conversely, too low a catalyst concentration might allow a non-selective background reaction to become more prominent.
-
Experiment: Set up parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant. Analyze the ee for each reaction to determine the optimal loading.
-
Q2: I've noticed that the enantiomeric excess decreases as the reaction progresses. What could be causing this?
A decline in ee over time often points towards catalyst deactivation or product racemization under the reaction conditions.
-
Catalyst Deactivation: The active chiral catalyst may be degrading over the course of the reaction.[4] This can be caused by impurities in the starting materials, solvent, or atmosphere, or the catalyst may have inherent instability under the reaction conditions.[2][5] Deactivation leads to the formation of a less selective or non-selective catalytic species, which in turn produces a more racemic product as the reaction proceeds.[4]
-
Product Racemization: The desired chiral product itself might be unstable under the reaction conditions and slowly racemize, thus eroding the enantiomeric excess. This is particularly relevant if the newly formed stereocenter has an acidic proton and there are basic species present.
Protocol 2: Investigating ee Erosion Over Time
Objective: To determine if catalyst deactivation or product racemization is occurring.
Methodology:
-
Time-Course Study:
-
Set up a standard reaction.
-
Withdraw aliquots at regular intervals (e.g., 1 hr, 2 hrs, 4 hrs, 8 hrs, and upon completion).
-
Quench each aliquot immediately to halt the reaction.
-
Analyze the conversion and enantiomeric excess for each time point. A decrease in ee with increasing conversion suggests either catalyst deactivation or product racemization.
-
-
Product Stability Test:
-
Subject an enantiomerically enriched sample of the product to the reaction conditions (solvent, temperature, any additives, but without the substrate and catalyst) for the standard reaction time.
-
Re-analyze the ee of the product. A decrease in ee confirms that the product is racemizing under the reaction conditions.
-
-
Catalyst Stability Test:
-
"Age" the catalyst under the reaction conditions (solvent, temperature) for the duration of the reaction before adding the substrate.
-
If the resulting ee is lower than in a standard reaction, it indicates catalyst instability.
-
Section 2: Reaction Conditions - The Environment for Stereoselection
Q3: How significantly does temperature affect the enantiomeric excess of my reaction, and how can I optimize it?
Temperature is a critical parameter in asymmetric synthesis. The enantioselectivity of a reaction is dependent on the difference in the free energies of the diastereomeric transition states (ΔΔG‡).[6] According to the Eyring equation, this difference has a greater impact on the relative reaction rates at lower temperatures.[6] Therefore, in many cases, lowering the reaction temperature leads to a higher enantiomeric excess.[6][7]
However, this is not a universal rule. In some instances, higher temperatures can lead to increased ee, possibly due to changes in the rate-determining step or the catalyst's aggregation state.[8][9] It is also important to consider that lowering the temperature will decrease the reaction rate, potentially requiring longer reaction times.
Protocol 3: Temperature Optimization
Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess.
Methodology:
-
Parallel Reaction Setup: Prepare a series of identical reactions in parallel.
-
Temperature Variation: Run each reaction at a precisely controlled, different temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).[1]
-
Constant Parameters: Ensure all other variables (concentrations, catalyst loading, reaction time) are kept constant.
-
Analysis: After a fixed duration, quench the reactions and analyze the enantiomeric excess of the product from each temperature point.
Data Presentation: Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Enantiomeric Excess (%) | Conversion (%) |
| 25 (RT) | 65 | 98 |
| 0 | 82 | 95 |
| -20 | 91 | 85 |
| -40 | 95 | 70 |
| -78 | 97 | 40 |
| Note: This is example data and will vary for each specific reaction. |
Q4: My reaction is giving inconsistent enantiomeric excess, and I suspect the solvent. How does the solvent influence stereoselectivity?
The solvent plays a multifaceted role in asymmetric catalysis and can significantly influence the enantiomeric outcome.[10] It can affect:
-
Catalyst-Substrate Complex: The solvent can influence the conformation and stability of the catalyst-substrate complex and the transition states.[1]
-
Solubility: Poor solubility of the catalyst or reagents can lead to a heterogeneous mixture and poor reproducibility.
-
Interactions: Solvents can interact with the catalyst or substrate through hydrogen bonding or other non-covalent interactions, which can either enhance or diminish stereoselectivity.[11][12] In some cases, even trace amounts of water can have a positive effect on enantioselectivity through hydrogen-bonding networks or hydrophobic effects.[11][13]
A solvent screen is a crucial step in optimizing a new asymmetric reaction.
Protocol 4: Solvent Screening
Objective: To identify the optimal solvent for maximizing enantiomeric excess.
Methodology:
-
Solvent Selection: Choose a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, ethyl acetate).
-
Parallel Reactions: Set up identical reactions in each of the selected solvents.
-
Consistent Conditions: Maintain constant temperature, concentrations, and catalyst loading across all reactions.
-
Analysis: Upon completion, determine the enantiomeric excess for each reaction.
Data Presentation: Solvent Effects on Enantiomeric Excess
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (%) |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.5 | 78 |
| Diethyl Ether | 4.3 | 88 |
| Ethyl Acetate | 6.0 | 72 |
| Note: This is example data. In some cases, ee is inversely proportional to the dielectric constant.[10] |
Section 3: Substrates and Reagents - The Building Blocks of Chirality
Q5: Could impurities in my starting material be the cause of low enantiomeric excess?
Absolutely. The purity of the substrate and any other reagents is paramount. Impurities can negatively affect enantioselectivity in several ways:[14]
-
Catalyst Inhibition/Poisoning: Some impurities can act as catalyst poisons, binding to the active sites of the chiral catalyst and reducing its effectiveness.[15]
-
Competing Substrates: Impurities may also act as competing substrates for the catalyst, consuming it in non-productive or non-selective side reactions.
-
Altering the Reaction Environment: Acidic or basic impurities can change the pH of the reaction medium, which can be detrimental to catalyst stability and selectivity.
Troubleshooting Steps:
-
Purify the Substrate: If you suspect impurities, purify your starting material using an appropriate method (e.g., distillation, recrystallization, or column chromatography).
-
Use High-Purity Reagents: Always use reagents from reputable suppliers and of the highest possible purity.
-
Check for Water: Ensure all reagents and solvents are anhydrous, as water can interfere with many asymmetric catalytic systems.[16] However, in some organocatalytic reactions, a controlled amount of water can be beneficial.[11][13][16]
Visual Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low enantiomeric excess.
Caption: A general workflow for troubleshooting low enantioselectivity.
References
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Shu-Min Liu, et al. (2024). Water-enabling strategies for asymmetric catalysis. RSC Publishing. [Link]
-
G. Consiglio & F. Pino (1982). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. [Link]
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Wikipedia. Enantioselective synthesis. Wikipedia. [Link]
-
Royal Society of Chemistry (2024). Water-enabling strategies for asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]
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Y. Zhang, et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PubMed Central. [Link]
-
L. Yu, et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
-
D. Zhao, et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry. [Link]
-
D. Zhao, et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ACS Publications. [Link]
-
P. D. Garcia, et al. (2022). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. [Link]
-
E. M. Estrada, et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
T. Ishii, et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. [Link]
-
ResearchGate. Water in Stereoselective Organocatalytic Reactions. ResearchGate. [Link]
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ResearchGate. Effect of catalyst enantiomeric purity. ResearchGate. [Link]
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Longdom Publishing. Developing the Catalysis Deactivation, Consequences and Solutions. Longdom Publishing. [Link]
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ResearchGate. A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. [Link]
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ACS Publications. Enantioenrichment by Crystallization. Organic Process Research & Development. [Link]
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M. A. McCabe, et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PubMed Central. [Link]
-
T. Ishii, et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed Central. [Link]
-
University of Windsor. Asymmetric Synthesis. University of Windsor. [Link]
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ACS Publications. Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. ACS Publications. [Link]
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P. Dinér & M. A. Goodman (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews. [Link]
-
MDPI. Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]
-
ResearchGate. Application of water‐involved catalytic asymmetric reaction for the synthesis of different types of chiral compounds. ResearchGate. [Link]
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A. R. E. Carey, et al. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society. [Link]
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Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]
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ACS Publications. Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. [Link]
-
A. H. M. de Vries, et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society. [Link]
-
University of Pennsylvania. Asymmetric reactions_synthesis. University of Pennsylvania. [Link]
-
IIT Bombay. Concise Introduction to Asymmetric Synthesis. IIT Bombay. [Link]
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Applied Catalysts. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]
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Chemistry Stack Exchange. Why are enantiomeric excess % and specific rotation considered?. Chemistry Stack Exchange. [Link]
-
ACS Publications. Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research. [Link]
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ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
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Madar. Catalysis Catalyst deactivation. Madar. [Link]
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Wikipedia. Enantiomeric excess. Wikipedia. [Link]
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ETH Zurich. Asymmetric Hydrogenation. ETH Zurich. [Link]
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J. D. Knoll, et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]
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ResearchGate. The effect of the chiral catalyst on the enantiomeric purity of the product. ResearchGate. [Link]
-
ACS Publications. High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. [Link]
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RSC Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
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Reddit. Hydrogenation troubleshooting. Reddit. [Link]
-
Master Organic Chemistry. Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
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ACS Publications. Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
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Technical Support Center: Managing Carbamate Stability in Acidic Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize carbamate protecting groups and face challenges with their stability during acidic workup procedures. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate these common yet critical experimental hurdles.
Core Principles: Understanding Carbamate Stability
Before troubleshooting specific issues, it is crucial to understand the chemical principles governing carbamate stability. Carbamates (e.g., Boc, Cbz, Fmoc) are indispensable for protecting amine functionalities, but their lability in acidic media can lead to unintended deprotection, side reactions, and reduced yields.[1]
The Mechanism of Acid-Catalyzed Carbamate Cleavage
The acid-catalyzed cleavage of carbamates, particularly t-butyl carbamates (Boc), proceeds through a well-understood pathway. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen.[2][3] This protonation facilitates the cleavage of the alkyl-oxygen bond, leading to the formation of a stable carbocation (in the case of Boc, the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4] This carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[2][5]
Caption: Acid-catalyzed cleavage of a Boc-protected amine.
Key Factors Influencing Carbamate Stability
Several factors dictate the rate of carbamate cleavage during an acidic workup. Understanding these allows for rational control over the reaction outcome.
-
Carbamate Structure: The stability of the carbocation formed upon cleavage is the primary determinant.
-
Boc (tert-Butyloxycarbonyl): Highly acid-labile due to the formation of the stable tertiary tert-butyl cation.[2] It can be cleaved with strong acids like TFA or HCl, and even with milder acids under forcing conditions.[4][6]
-
Cbz (Benzyloxycarbonyl): Generally stable to mild and some strong acids but is readily cleaved by catalytic hydrogenation or strong Lewis acids.[7][8][9] Some strong protic acids like HBr in acetic acid can also cleave the Cbz group.[10]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Extremely stable to acidic conditions.[11][12][13][14] Its lability is towards bases, making it an "orthogonal" protecting group to Boc and Cbz in many synthetic strategies.[9][15]
-
-
Acid Strength and Concentration: Stronger acids (e.g., HCl, TFA) will cleave acid-labile carbamates much faster than weaker acids (e.g., acetic acid, citric acid, NH₄Cl). The reaction rate can show a second-order dependence on the acid concentration.[6]
-
Temperature: Cleavage is an energy-dependent process. Lowering the temperature of the workup (e.g., performing washes at 0 °C) can significantly decrease the rate of undesired deprotection. This is a classic example of applying kinetic control over a thermodynamic process; at low temperatures, there may not be sufficient energy to overcome the activation barrier for cleavage, even if deprotection is thermodynamically favorable.[16][17][18]
-
Solvent: The choice of solvent can influence reaction rates, though its effect is often secondary to acid strength and temperature.
Comparative Stability of Common Carbamates
| Protecting Group | Strong Acid (TFA, HCl) | Moderate Acid (AcOH) | Weak Acid (Citric, NH₄Cl) | Cleavage Method |
| Boc | Labile | Slowly Labile | Generally Stable | Strong Acid |
| Cbz | Generally Stable* | Stable | Stable | Hydrogenolysis, HBr/AcOH |
| Fmoc | Stable | Stable | Stable | Base (e.g., Piperidine) |
*Note: Cbz groups can be cleaved by some strong acid conditions, such as HBr in acetic acid.[10]
Troubleshooting Guide
This section addresses specific issues encountered during the acidic workup of carbamate-protected compounds.
Q1: I'm observing significant loss of my Boc protecting group during a standard aqueous HCl or citric acid wash. How can I prevent this?
A1: This is a classic sign that your workup conditions are too harsh for your specific substrate. The primary cause is providing enough acid concentration and thermal energy to initiate the cleavage mechanism.
Solutions & Causal Analysis:
-
Reduce Temperature: Immediately lower the temperature of your workup. Perform all acidic washes and extractions in a jacketed vessel or an ice bath (0-5 °C). This reduces the available thermal energy, slowing the kinetics of the deprotection reaction significantly.[16][18]
-
Use a Milder Acid: Switch from strong mineral acids (HCl) to milder, buffered, or weak organic acids.
-
Saturated Ammonium Chloride (NH₄Cl): An excellent choice. It is mildly acidic (pH ~4.5-5.5) and is usually sufficient to protonate and remove basic impurities (like excess amines) without cleaving the Boc group.
-
Dilute Citric Acid (e.g., 5-10% w/v): Another effective option. It provides a controlled acidic environment.
-
Brine Wash: Simply washing with saturated NaCl solution can sometimes be sufficient to remove water-soluble impurities without altering the pH.
-
-
Minimize Contact Time: Do not let the organic and acidic aqueous layers sit in the separatory funnel for extended periods. Perform the wash and separation swiftly and efficiently. The extent of deprotection is a function of time.
-
Avoid Emulsions with Vigorous Shaking: Vigorous shaking increases the surface area contact between the phases, which can accelerate the reaction. Gently invert the separatory funnel several times instead.
Q2: My final yield is consistently low, and I suspect my Cbz-protected compound is degrading during workup. I thought Cbz was acid-stable?
A2: While the Cbz group is robust, it is not indestructible. Low yields can result from unforeseen reactivity or physical loss.
Solutions & Causal Analysis:
-
Confirm Cbz Integrity: Before assuming cleavage, verify its presence. Take a sample of your crude organic layer before workup and after each wash. Analyze by TLC or LC-MS to pinpoint where the loss is occurring.
-
Beware of "Hidden" Strong Acids: Ensure no residual strong acids from a previous reaction step are carried into the workup. A preliminary quench with a weak base like sodium bicarbonate (NaHCO₃) solution before the acidic wash can neutralize any potent acid catalysts.
-
Check for Other Acid-Labile Groups: Is there another functional group in your molecule that is acid-sensitive? The Cbz group might be stable, but another part of the molecule could be degrading, leading to polar byproducts that are lost to the aqueous phase during extraction.
-
Consider Alternative Deprotection Conditions: While not a workup issue, it's worth noting that Cbz groups can be cleaved by strong acids like HBr in acetic acid.[10][19] If your reaction conditions generate HBr, this could be the culprit.
Q3: After an acidic workup of my Boc-protected compound, my NMR/LC-MS shows several new, unexpected peaks. What's happening?
A3: You are likely observing byproducts from the alkylation of your starting material or solvent by the tert-butyl cation generated during Boc cleavage.[4][20] Electron-rich aromatic rings or other nucleophilic sites on your molecule are particularly susceptible to this side reaction.
Solutions & Causal Analysis:
-
Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture before initiating the acidic workup or deprotection. The scavenger is an electron-rich compound that will preferentially react with and "trap" the electrophilic tert-butyl cation.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices.[4] They are used in excess (e.g., 5-10 equivalents).
-
-
Re-evaluate the Need for Acid: If the goal of the wash is simply to remove non-basic impurities, you may be able to switch to a neutral (brine) or mildly basic (dilute NaHCO₃) wash, completely avoiding the generation of the t-butyl cation.
Frequently Asked Questions (FAQs)
Q: Which carbamate is the most stable to acid? A: The Fmoc group is exceptionally stable under a wide range of acidic conditions, making it the protecting group of choice when subsequent synthetic steps require a harsh acidic environment.[12][13][14]
Q: Are there any alternatives to acidic workups for removing basic impurities? A: Yes. If your compound is stable to base, a wash with a dilute solution of sodium bicarbonate or sodium carbonate can remove acidic impurities. For removing basic impurities without using acid, consider:
-
Silica Gel Plug: Passing your crude product through a short plug of silica gel can effectively adsorb polar, basic impurities.
-
Solid-Phase Scavengers: Using functionalized resins (e.g., isocyanate or sulfonic acid resins) can selectively bind and remove excess amines or other nucleophiles from the reaction mixture.
Q: How can I monitor the stability of my carbamate during a reaction or workup? A: Thin-Layer Chromatography (TLC) is the quickest method. Spot your reaction mixture alongside a pure sample of your starting material. The appearance of a new, more polar spot (often at a lower Rf) can indicate deprotection to the free amine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can confirm the loss of the protecting group by a change in the molecular weight.
Experimental Protocols
Protocol 1: Mild Acidic Wash Using Saturated NH₄Cl
This protocol is designed to remove basic impurities (e.g., excess amine, pyridine) while minimizing the risk of cleaving an acid-sensitive carbamate like Boc.
-
Preparation: Cool the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) and a separatory funnel in an ice bath to 0-5 °C.
-
Extraction: Add the cold crude mixture to the separatory funnel. Add an equal volume of cold, saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Washing: Gently invert the funnel 5-10 times. Do not shake vigorously. Vent frequently to release any pressure.
-
Separation: Allow the layers to separate and promptly drain the lower aqueous layer.
-
Drying & Concentration: Wash the organic layer with cold brine, then dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation (Optional): Retain a small aliquot of the organic layer before and after the wash for TLC or LC-MS analysis to confirm carbamate integrity.
Protocol 2: Troubleshooting Workflow for Carbamate Instability
This decision tree helps in selecting the appropriate workup strategy.
Caption: Decision workflow for managing carbamate stability.
References
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Jones, J. H., et al. (2007). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Request PDF on ResearchGate. [Link]
-
Reddit. (2018). Protecting groups in organic synthesis?![Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]
-
YouTube. (2020). 33: Kinetic control vs. thermodynamic control. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]
-
Technical Disclosure Commons. (n.d.). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
UreaKnowHow. (n.d.). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. [Link]
-
NCBI Bookshelf. (n.d.). Carbamate Toxicity. [Link]
-
PubChem. (n.d.). Carbamic Acid. [Link]
-
ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?[Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]
-
Wikipedia. (n.d.). Carbamic acid. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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U.S. EPA. (n.d.). Improvements to EPA Method 531.1 for the Analysis of Carbamates. [Link]
-
Reddit. (n.d.). Help with a deprotection method. [Link]
-
ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?[Link]
-
Organic Letters. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating (R) and (S)-Aminobutyrolactone Enantiomers
For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is a critical cornerstone of modern pharmaceutical science. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of chiral drugs. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-α-amino-γ-butyrolactone, a key chiral intermediate in the synthesis of various pharmaceutical agents.
The Criticality of Chiral Separation in Pharmaceutical Development
Chirality plays a pivotal role in the biological activity of many drug molecules. The two enantiomers of a chiral compound can exhibit significantly different interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may be therapeutically active while the other could be inactive, less active, or even responsible for adverse effects. Regulatory agencies worldwide now mandate the stereospecific analysis of chiral drugs, making efficient and accurate enantioseparation methods indispensable.[1][2]
Understanding the Challenge: Direct vs. Indirect Chiral HPLC
Two primary strategies exist for the HPLC-based separation of enantiomers: indirect and direct methods.
-
Indirect Method: This approach involves the derivatization of the enantiomeric pair with a chiral derivatizing agent to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral stationary phase. While effective, this method requires an additional reaction step, which can introduce potential for error and may not be suitable for all analytes.
-
Direct Method: The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. This is often the preferred approach due to its simplicity and directness. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.[1][2]
This guide will focus on the direct separation of aminobutyrolactone enantiomers using polysaccharide-based CSPs.
Comparing Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral HPLC.[3] Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the helical structure of the polysaccharide.[4][5] We will compare the performance of several commonly used polysaccharide-based columns for the separation of aminobutyrolactone enantiomers.
Methodology Overview
The following sections will detail experimental conditions and expected performance for various polysaccharide-based CSPs. The choice of mobile phase is critical and can significantly impact selectivity and resolution. Normal phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., water/acetonitrile or methanol), and polar organic modes are all viable options depending on the specific CSP and analyte properties.[6][7]
dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Method Development"; bgcolor="#F1F3F4"; "Racemic_Standard" [label="Prepare Racemic \n Aminobutyrolactone Standard"]; "Column_Screening" [label="Screen Multiple \n CSP Columns"]; "Mobile_Phase_Optimization" [label="Optimize Mobile Phase \n (Composition, Additives)"]; "Parameter_Tuning" [label="Fine-tune Flow Rate \n & Temperature"]; }
subgraph "cluster_1" { label="Data Analysis"; bgcolor="#F1F3F4"; "Chromatogram_Acquisition" [label="Acquire Chromatograms"]; "Performance_Evaluation" [label="Calculate Resolution (Rs), \n Selectivity (α), and Tailing Factor"]; "Method_Validation" [label="Validate Method for \n Specificity, Linearity, Accuracy, Precision"]; }
"Racemic_Standard" -> "Column_Screening" [label="Inject"]; "Column_Screening" -> "Mobile_Phase_Optimization" [label="Select best CSP(s)"]; "Mobile_Phase_Optimization" -> "Parameter_Tuning" [label="Refine separation"]; "Parameter_Tuning" -> "Chromatogram_Acquisition" [label="Optimized Method"]; "Chromatogram_Acquisition" -> "Performance_Evaluation"; "Performance_Evaluation" -> "Method_Validation"; } Caption: A generalized workflow for developing a chiral HPLC method.
In-Depth Comparison of Chiral Stationary Phases
Due to the limited availability of direct, published experimental data specifically for the enantiomeric separation of α-amino-γ-butyrolactone, this guide will present a comparative analysis based on the well-established performance of leading polysaccharide-based CSPs for structurally similar compounds, such as amino acid derivatives and small polar molecules. The principles and starting conditions provided are grounded in extensive application data for these classes of compounds.
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
The Lux Cellulose-1 is a highly versatile CSP known for its broad enantioselectivity. It is considered an equivalent to the Chiralcel® OD and OD-H columns.[4]
-
Chiral Selector: Cellulose tris(3,5-dimethylphenylcarbamate)
-
Expected Performance for Aminobutyrolactone: This CSP is an excellent starting point for screening. Its ability to form hydrogen bonds and engage in π-π interactions makes it a strong candidate for resolving the enantiomers of aminobutyrolactone, which possesses both an amino group and a lactone ring.[5]
-
Recommended Starting Conditions:
-
Normal Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) for basic analytes.
-
Polar Organic Mode: Acetonitrile/IPA (95:5, v/v) with 0.1% DEA.[4]
-
Reversed Phase: Water (with 0.1% Formic Acid or Ammonium Bicarbonate) / Acetonitrile.
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
The Chiralpak IC features a chlorinated phenylcarbamate selector, which can offer different selectivity compared to its non-halogenated counterparts due to altered electronic interactions.
-
Chiral Selector: Cellulose tris(3,5-dichlorophenylcarbamate)
-
Expected Performance for Aminobutyrolactone: The electron-withdrawing chlorine atoms on the phenyl groups can enhance dipole-dipole and π-π interactions, potentially leading to improved resolution for certain analytes. It has shown excellent performance for the enantioseparation of various chiral amines and amino acid derivatives.[8]
-
Recommended Starting Conditions:
-
Normal Phase: n-Hexane/Ethanol/DEA in various proportions.
-
Polar Organic Mode: Pure methanol or ethanol, or mixtures with acetonitrile.
-
Chiralpak® IA and Lux® i-Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
Amylose-based CSPs often exhibit complementary selectivity to their cellulose-based analogs.
-
Chiral Selector: Amylose tris(3,5-dimethylphenylcarbamate)
-
Expected Performance for Aminobutyrolactone: The different helical structure of amylose compared to cellulose can lead to unique chiral recognition patterns. For some chiral amines and amino acid esters, amylose-based CSPs have shown superior enantioselectivity.[8]
-
Recommended Starting Conditions:
-
Normal Phase: n-Hexane/IPA (e.g., 80:20, v/v) with 0.1% DEA.
-
Polar Organic Mode: Methanol or Ethanol.
-
Data Summary and Comparison Table
| Chiral Stationary Phase | Chiral Selector | Key Interaction Mechanisms | Recommended Mobile Phase Modes | Potential Advantages for Aminobutyrolactone |
| Lux Cellulose-1 / Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Normal Phase, Polar Organic, Reversed Phase | Broad applicability, high success rate for a variety of chiral compounds. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Enhanced dipole-dipole and π-π interactions | Normal Phase, Polar Organic | Alternative selectivity due to halogenation, potentially higher resolution. |
| Chiralpak IA / Lux i-Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, inclusion complexation | Normal Phase, Polar Organic | Complementary selectivity to cellulose-based phases. |
Experimental Protocol: A Step-by-Step Guide for Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of (R) and (S)-aminobutyrolactone.
1. System Preparation:
- Thoroughly flush the HPLC system with the initial mobile phase to remove any contaminants.
- Ensure a stable baseline before injecting the sample.
2. Sample Preparation:
- Dissolve the racemic aminobutyrolactone standard in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter.
3. Initial Screening:
- Start with a versatile column such as Lux Cellulose-1.
- Begin with a normal phase mobile phase: n-Hexane/IPA (90:10, v/v) + 0.1% DEA.
- Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
- Monitor the separation at a low UV wavelength (e.g., 210-220 nm) as aminobutyrolactone lacks a strong chromophore.
4. Method Optimization:
- Mobile Phase Composition: If no or poor separation is observed, systematically vary the ratio of hexane to alcohol (e.g., 80:20, 70:30). Also, screen different alcohols (e.g., ethanol).
- Additives: For basic compounds like aminobutyrolactone, an amine additive (e.g., DEA) is often necessary in normal phase to improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid - TFA) may be required.
- Polar Organic Mode: If normal phase is unsuccessful, switch to a polar organic mobile phase (e.g., 100% Methanol or Acetonitrile with 0.1% DEA). This can sometimes offer different and improved selectivity.[6]
- Flow Rate and Temperature: Once partial separation is achieved, optimize the flow rate (typically lower flow rates improve resolution in chiral separations) and column temperature (lower temperatures often increase selectivity).
5. Column Comparison:
- Repeat the screening and optimization process with other CSPs like Chiralpak IC and an amylose-based column to find the optimal stationary phase for the separation.
dot graph "Method_Optimization_Logic" { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Initial Screening \n (e.g., Lux Cellulose-1, NP mode)", fillcolor="#4285F4"]; "Check_Separation" [label="Separation Achieved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_NP" [label="Optimize Normal Phase \n (Solvent Ratio, Additives)", fillcolor="#34A853"]; "Switch_Mode" [label="Switch to Polar Organic Mode", fillcolor="#EA4335"]; "Optimize_PO" [label="Optimize Polar Organic Mode \n (Solvent, Additives)", fillcolor="#34A853"]; "Switch_Column" [label="Screen a Different CSP \n (e.g., Chiralpak IC)", fillcolor="#EA4335"]; "Final_Method" [label="Final Optimized Method", shape=box, style=rounded, fillcolor="#4285F4"];
"Start" -> "Check_Separation"; "Check_Separation" -> "Optimize_NP" [label="Partial"]; "Check_Separation" -> "Switch_Mode" [label="No"]; "Optimize_NP" -> "Final_Method" [label="Baseline Resolution"]; "Switch_Mode" -> "Optimize_PO"; "Optimize_PO" -> "Check_Separation_PO" [label="Check Separation"]; "Check_Separation_PO" [label="Separation Achieved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Separation_PO" -> "Final_Method" [label="Yes"]; "Check_Separation_PO" -> "Switch_Column" [label="No"]; "Switch_Column" -> "Start"; } Caption: A decision tree for chiral HPLC method optimization.
Trustworthiness and Self-Validation
A robust chiral HPLC method should be self-validating. This means that small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) should not lead to a significant loss of resolution or a change in the elution order of the enantiomers. The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
The enantioselective separation of (R) and (S)-aminobutyrolactone is a crucial analytical task in pharmaceutical development. While direct experimental data for this specific compound is not widely published, a systematic approach utilizing well-established polysaccharide-based chiral stationary phases provides a high probability of success. By starting with a versatile CSP like Lux Cellulose-1 and methodically exploring different mobile phase conditions and alternative columns such as Chiralpak IC and amylose-based phases, a robust and reliable chiral HPLC method can be developed. This guide provides the foundational knowledge and a practical framework for researchers to confidently tackle this and other challenging chiral separations.
References
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 69, 67-76.
-
Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]
-
Phenomenex. APPLICATIONS. [Link]
-
HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113449.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264.
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Phenomenex. Chiral HPLC Separations. [Link]
- Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(10), 934-941.
- Peng, L., Farkas, T., & Jayapalan, S. (2011). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Hroboňová, K., Lehotay, J., & Čižmárik, J. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2159.
- Farkas, T., & Kunnath, P. (2013). The Chiral Notebook. Phenomenex.
- Claus, J. E. (2011). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Kumar, A., & Singh, P. (2017). Enantioselective synthesis of spiro γ-butyrolactones by N-heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of enals with 3-hydroxy oxindoles. Organic & Biomolecular Chemistry, 15(31), 6563-6567.
- Gubitz, G., & Schmid, M. G. (2008). Chiral Separation Principles. Methods in Molecular Biology, 500, 11-40.
- Zhang, T., Nguyen, D., & Franco, P. (2012). Enantiomer separation of acidic compounds.
- Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236-5239.
- Zhao, Y., Li, S., Wang, X., Yu, J., Song, Y., & Guo, X. (2019). Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column. Chirality, 31(7), 502-512.
- Evans, P. A., & Robinson, J. E. (2002). Highly enantioselective syntheses of functionalized alpha-methylene-gamma-butyrolactones via Rh(I)-catalyzed intramolecular Alder ene reaction: application to formal synthesis of (+)-pilocarpine. Journal of the American Chemical Society, 124(28), 8198-8199.
- Ianni, F., Sardella, R., & Natalini, B. (2018). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 23(11), 2959.
- Wang, Z., Liu, Y., & Zhu, S. (2022). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
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A Comparative Guide to the NMR Characterization for Purity Assessment of (R)-3-Boc-amino-gamma-butyrolactone
Abstract
For researchers in medicinal chemistry and drug development, establishing the purity of chiral building blocks is not merely a procedural step but a cornerstone of scientific validity. (R)-3-Boc-amino-gamma-butyrolactone is a critical intermediate whose stereochemical and chemical integrity directly impacts the efficacy and safety of downstream targets. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the comprehensive purity assessment of this molecule. We will move beyond simple spectral interpretation to explain the causality behind experimental choices, presenting NMR not just as a tool for structural confirmation, but as a primary, quantitative method for purity determination (qNMR).
Introduction: The Critical Need for Purity
(R)-3-Boc-amino-gamma-butyrolactone serves as a valuable chiral precursor in the synthesis of numerous pharmacologically active compounds. The presence of impurities—be they residual solvents, starting materials, synthetic byproducts, or the undesired (S)-enantiomer—can lead to misleading biological data, complicate reaction scale-up, and introduce safety risks. Therefore, a robust, reliable, and comprehensive analytical method for purity confirmation is paramount.
While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in the analytical chemist's arsenal, NMR spectroscopy offers a unique advantage: the ability to provide unambiguous structural information and precise quantitative data from a single, non-destructive experiment.[1] This guide will elucidate the power of ¹H and ¹³C NMR for characterizing (R)-3-Boc-amino-gamma-butyrolactone and establishing its purity with a high degree of confidence.
Part 1: The Signature of Purity - NMR Characterization
The foundation of any purity analysis is a thorough understanding of the NMR spectrum of the pure compound. The spectra of (R)-3-Boc-amino-gamma-butyrolactone are distinct and highly informative.
¹H NMR Analysis: A Proton-by-Proton Confirmation
In a high-purity sample, dissolved in a standard deuterated solvent like Chloroform-d (CDCl₃), the ¹H NMR spectrum provides a unique fingerprint.
-
Boc Group (tert-Butoxycarbonyl): The most prominent signal is a sharp, intense singlet appearing around δ 1.45 ppm . This peak integrates to 9 protons and is the unmistakable signature of the Boc protecting group.[2][3] Its singlet nature arises from the chemical equivalence of the nine methyl protons due to rapid rotation around the C-C bonds.
-
Lactone Ring Protons: The protons on the five-membered ring are diastereotopic and exhibit more complex splitting patterns due to spin-spin coupling.
-
H-3 (CH-NHBoc): This proton, attached to the chiral center bearing the Boc-amino group, typically appears as a multiplet around δ 4.4-4.6 ppm . It is coupled to the two H-2 protons, and its downfield shift is caused by the deshielding effects of the adjacent nitrogen and the lactone ring oxygen.
-
H-4 (CH₂-O): The two protons on the carbon adjacent to the ring oxygen appear as distinct multiplets, often in the range of δ 4.2-4.4 ppm . Their chemical non-equivalence and coupling to the H-3 proton result in complex splitting, frequently appearing as a doublet of doublets (dd) for each proton.
-
H-2 (CH₂-C=O): The two protons alpha to the carbonyl group are found further upfield, typically around δ 2.6-2.9 ppm . They are coupled to the H-3 proton and often appear as a complex multiplet.
-
-
Amide Proton (NH): The N-H proton of the carbamate usually appears as a broad singlet or doublet around δ 5.0-5.4 ppm , with its exact position and broadness being sensitive to concentration, temperature, and residual water content.
¹³C NMR Analysis: The Carbon Skeleton Blueprint
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
-
Carbonyl Carbons: Two distinct signals are observed in the downfield region: the lactone carbonyl (C-1 ) around δ 175-177 ppm and the carbamate carbonyl of the Boc group around δ 155-156 ppm .
-
Boc Group Carbons: The quaternary carbon of the Boc group appears around δ 80-81 ppm , while the three equivalent methyl carbons give a strong signal around δ 28.3 ppm .[4]
-
Lactone Ring Carbons: The ring carbons can be assigned as follows: C-4 (attached to the ring oxygen) at δ 72-74 ppm , C-3 (the chiral center) at δ 49-51 ppm , and C-2 (alpha to the carbonyl) at δ 35-37 ppm .
Part 2: From Confirmation to Quantification (qNMR)
While qualitative NMR confirms identity, quantitative NMR (qNMR) establishes purity. The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[5] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte.[6][7]
Experimental Protocol for qNMR Purity Determination
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the weight percent (w/w %) purity of a sample of (R)-3-Boc-amino-gamma-butyrolactone.
Materials:
-
(R)-3-Boc-amino-gamma-butyrolactone sample (analyte).
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard must have a known purity (ideally >99.5%), be stable, non-volatile, and have at least one sharp signal in a region of the spectrum free from analyte or impurity signals.
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analytical balance (accurate to at least 0.01 mg).
-
NMR spectrometer (≥400 MHz recommended).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the (R)-3-Boc-amino-gamma-butyrolactone sample into a clean, dry vial. Record the mass precisely.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. Record the mass precisely.
-
Add approximately 0.7 mL of deuterated solvent to the vial and ensure complete dissolution.
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Crucial Acquisition Parameters: To ensure accurate quantification, the experiment must be set up to allow for full relaxation of all relevant nuclei between scans.
-
Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and standard). A conservative D1 of 30-60 seconds is often sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing:
-
Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the data.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the chosen signals for both the analyte (e.g., the Boc group singlet at ~1.45 ppm) and the internal standard.
-
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following equation:[6]
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard (as a percentage)
Workflow for qNMR Analysis
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Part 3: Identifying Common Impurities
NMR is exceptionally powerful for identifying and, in many cases, quantifying impurities without the need for reference standards.
-
Starting Materials: Unreacted starting materials will show their own characteristic signals.
-
Di-tert-butyl dicarbonate ((Boc)₂O): A common reagent for Boc protection, it shows a singlet around δ 1.5 ppm.[8] While close to the product's Boc signal, it is often distinguishable and should be absent in a clean product.
-
(R)-3-Amino-gamma-butyrolactone: The deprotected amine, a potential byproduct from acidic conditions or heat, would lack the large 9H singlet for the Boc group and would show shifts for the lactone ring protons in different positions.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) have well-documented and distinct NMR signals that are easily identified.
Part 4: A Comparative Analysis - NMR vs. Orthogonal Techniques
While NMR is a powerful primary technique, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure sample properties in different ways.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9]
-
Strengths:
-
High Sensitivity: Can detect impurities at very low levels, often better than NMR.
-
Chiral Separation: Crucially, by using a chiral stationary phase (CSP), HPLC can separate the (R) and (S) enantiomers, providing a measure of enantiomeric excess (e.e.).[10][11][12] This is a significant advantage, as enantiomers are indistinguishable by standard NMR.
-
-
Weaknesses:
-
Requires a Chromophore: UV detection is most common, which requires the analyte and impurities to absorb UV light. Non-chromophoric impurities may be missed.
-
Identification is Not Absolute: Retention time is not a unique identifier. Co-elution can mask impurities, and unknown peaks require further analysis (e.g., by MS) for identification.
-
Quantification Requires Standards: Accurate quantification of a specific impurity requires a reference standard of that impurity to create a calibration curve.
-
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.[13][14]
-
Strengths:
-
Exceptional Sensitivity: The most sensitive of the three techniques, capable of detecting trace-level impurities.[13]
-
Accurate Mass: High-resolution mass spectrometry (HRMS) can determine the elemental formula of the parent compound and impurities.[9]
-
Coupling to Chromatography (LC-MS): When coupled with HPLC, it provides mass identification for each separated peak, overcoming a major weakness of standalone HPLC.[15]
-
-
Weaknesses:
-
Isomer Incapability: Cannot distinguish between isomers (including enantiomers and diastereomers) that have the same mass.
-
Not Inherently Quantitative: Ionization efficiency can vary dramatically between compounds, making it difficult to relate signal intensity directly to concentration without specific calibration for each compound.
-
Comparative Summary
| Feature | NMR Spectroscopy | HPLC (with UV) | Mass Spectrometry |
| Structural Confirmation | Excellent (Unambiguous) | Poor (Indirect) | Good (Molecular Formula) |
| Absolute Quantification | Excellent (Primary method with internal standard) | Good (Requires specific standards) | Poor (Requires specific standards) |
| Isomer Differentiation | Good (Diastereomers); Poor (Enantiomers)¹ | Excellent (With Chiral Stationary Phase) | Poor (No) |
| Impurity Identification | Excellent (For known structures) | Poor (Requires standards) | Good (Provides molecular formula) |
| Sensitivity | Moderate (~0.1 mol%) | High | Very High |
| Sample Throughput | Moderate | High | High |
| Sample Recovery | Excellent (Non-destructive) | Good (Destructive for analysis) | Poor (Destructive) |
¹ Enantiomers can be distinguished using chiral shift reagents, but this is a more advanced technique.
Decision Workflow for Purity Assessment
A robust quality control strategy integrates these techniques.
Caption: Decision workflow integrating NMR with orthogonal methods.
Conclusion
For the comprehensive characterization of (R)-3-Boc-amino-gamma-butyrolactone, NMR spectroscopy stands out as an indispensable primary analytical technique. It is unique in its ability to provide definitive structural confirmation and absolute quantitative purity from a single experiment, offering a holistic view of the sample's composition. While orthogonal methods like chiral HPLC and mass spectrometry are critical for assessing enantiomeric excess and detecting trace-level impurities, respectively, they lack the standalone comprehensive power of NMR. By integrating these techniques as outlined in the decision workflow, researchers and drug development professionals can establish the purity of this vital chiral building block with the highest level of scientific rigor and confidence.
References
-
AxisPharm. (n.d.). Small Molecule Analysis. AxisPharm. [Link]
-
Gadek, T. R., & Power, T. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
The Organic Chemistry Channel. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
-
Mestrelab Resources. (2013, January 11). Purity Calculation. [Link]
-
Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. LCGC North America. [Link]
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Creek, D. J., et al. (2017). msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. Analytical Chemistry. [Link]
-
Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]
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Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
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Dong, M. W. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for gamma-Butyrolactone. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for gamma-Butyrolactone. [Link]
-
Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Zarei, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for gamma-Butyrolactone. [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
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PubChem. (n.d.). gamma-Butyrolactone. National Center for Biotechnology Information. [Link]
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ResearchGate. (2014). Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for gamma-Butyrolactone (HMDB0000549). [Link]
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Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
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Toxin and Toxin Target Database (T3DB). (n.d.). gamma-Butyrolactone (T3D2562). [Link]
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A Comparative Guide to TFA vs. HCl for Boc Deprotection: Efficiency, Selectivity, and Practical Insights
For researchers and professionals in drug development and synthetic chemistry, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. Its widespread use is a testament to its reliability. However, the true art of its application lies in its efficient and selective removal. The choice of acidic reagent for Boc deprotection is a critical decision that can significantly impact yield, purity, and the integrity of complex molecules. This guide provides an in-depth, data-driven comparison of the two most common reagents for this task: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
The Underlying Chemistry: A Shared Mechanism
At its core, the deprotection of a Boc-protected amine by either TFA or HCl follows the same acid-catalyzed mechanism. This process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. Subsequent fragmentation yields a stable tert-butyl cation, carbon dioxide, and the desired free amine, which is then protonated by the excess acid to form the corresponding salt.[1]
Caption: The four-step mechanism of acid-catalyzed Boc deprotection.
While the fundamental pathway is identical, the nuanced differences in the properties of TFA and HCl—acidity, nucleophilicity of their conjugate bases, and typical solvent systems—give rise to significant variations in their performance in the laboratory.
Head-to-Head Comparison: TFA vs. HCl
The choice between TFA and HCl is often dictated by the specific requirements of the synthesis, including the presence of other acid-labile functional groups, the desired final salt form, and practical considerations such as cost and ease of handling.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM); neat TFA[2] | 4M in Dioxane; 1-4M in Methanol or Ethyl Acetate[2] |
| Reaction Time | Generally rapid (30 minutes to a few hours at RT)[2][3] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[4] |
| Yield | Typically high to quantitative[5] | Typically high to quantitative[5] |
| Selectivity | Less selective; may cleave other acid-labile groups (e.g., t-butyl esters)[6] | More selective for Nα-Boc groups in the presence of t-butyl esters and ethers[4] |
| Product Form | Often results in an oily or difficult-to-crystallize TFA salt[7] | Frequently yields a crystalline hydrochloride salt, aiding in purification[7] |
| Work-up | Volatile and easily removed by rotary evaporation[5] | Removal of high-boiling point solvents like dioxane can be challenging[7] |
| Cost & Handling | More expensive; highly corrosive and requires careful handling[8] | Cost-effective; commercially available in various solvent solutions[5] |
| Environmental Impact | Concerns over persistence in the environment[8] | Generally considered a greener alternative, especially when generated in situ[9] |
Deep Dive into Performance and Selectivity
Efficiency and Reaction Kinetics: Both reagents are highly effective and typically provide quantitative deprotection in a timely manner. For many common substrates, a solution of 20-50% TFA in DCM will achieve complete deprotection within 30 minutes to two hours at room temperature.[2][10] Similarly, a 4M solution of HCl in dioxane is known for its rapid and efficient cleavage, often completing the reaction in as little as 30 minutes.[4][11] Studies on the kinetics of Boc cleavage have shown a second-order dependence on HCl concentration, while TFA-mediated deprotection can exhibit more complex kinetic profiles.[12]
The Selectivity Advantage of HCl: A key differentiator is selectivity, particularly in the context of complex molecules with multiple acid-sensitive protecting groups. Research has demonstrated that 4M HCl in dioxane provides superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers.[4] This is a significant advantage in peptide synthesis and the synthesis of complex natural products where orthogonal protection strategies are paramount. In one instance, a researcher noted that while TFA led to 10-20% ester bond cleavage, HCl in ethyl acetate resulted in complete deprotection with no ester cleavage, albeit over a longer reaction time of 6 hours.[6]
Practical Considerations: The Salt of the Matter: A significant practical advantage of using HCl is the physical nature of the resulting product. The hydrochloride salts of amines are often well-behaved, crystalline solids that can be easily isolated and purified by filtration.[7] In contrast, trifluoroacetate salts frequently present as oils or amorphous solids that can be challenging to handle and purify.[7]
However, TFA's high volatility is a distinct advantage during work-up, as it can be readily removed along with volatile solvents like DCM under reduced pressure.[5] Conversely, while HCl itself is volatile, it is commonly used in high-boiling point solvents like dioxane, which can be difficult to remove completely.[7]
Experimental Protocols
The following protocols represent standard laboratory procedures for Boc deprotection using TFA and HCl. It is crucial to adapt these protocols based on the specific substrate and to monitor the reaction's progress by an appropriate analytical method, such as TLC or LC-MS.
Caption: General experimental workflows for Boc deprotection using TFA and HCl.
Protocol 1: Boc Deprotection using TFA in Dichloromethane
-
Preparation: Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v). The addition may cause a slight exotherm.[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the deprotected amine. Further purification can be achieved by precipitation from a suitable solvent system (e.g., addition of cold diethyl ether) or by aqueous work-up if the product is not water-soluble.[10]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: In a round-bottom flask with a magnetic stir bar, suspend or dissolve the Boc-protected amine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or directly in the HCl/dioxane solution if solubility allows.[1]
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction's progress by TLC or LC-MS. In many cases, the hydrochloride salt of the product will precipitate out of the solution.[1]
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]
Conclusion and Recommendations
Both TFA and HCl are robust and highly efficient reagents for the removal of the Boc protecting group. The choice between them is not a matter of universal superiority but one of strategic selection based on the specific synthetic context.
-
Choose TFA when rapid reaction times and straightforward removal of the reagent are the primary concerns, and when the resulting oily nature of the TFA salt is not a hindrance to subsequent steps or purification.
-
Choose HCl when selectivity is paramount, especially in the presence of other acid-labile groups like tert-butyl esters. The formation of a crystalline hydrochloride salt is another significant advantage, often simplifying purification and handling.
Ultimately, a deep understanding of the substrate's sensitivities and the practical advantages and disadvantages of each reagent will empower the discerning scientist to make the optimal choice, ensuring the success of their synthetic endeavors.
References
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]
-
Pawlas, J., et al. (2023). Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/t-Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA. ResearchGate. [Link]
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Stetsenko, D. A., & Palladino, P. (2012). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90815-90819. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
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Blacker, A. J., et al. (2009). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 13(4), 724-729. [Link]
-
Stetsenko, D. A., & Palladino, P. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(5), 1254–1257. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
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ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. [Link]
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A Senior Application Scientist's Guide to Amine Protection in 3-Amino-γ-Butyrolactone Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the strategic use of protecting groups is a cornerstone of success. For a versatile chiral building block like 3-amino-γ-butyrolactone, which features both a reactive primary amine and a lactone ring, the choice of an appropriate amino-protecting group is critical. This decision profoundly impacts reaction yields, chemoselectivity, and the stability of the molecule throughout a synthetic sequence.
This guide provides an in-depth comparison of common and alternative protecting groups for the 3-amino functionality of 3-amino-γ-butyrolactone. We will delve into the practical considerations, experimental data, and underlying chemical principles that govern the selection of an optimal protecting group strategy.
The Challenge: Balancing Amine Reactivity and Lactone Stability
The primary challenge in the chemistry of 3-amino-γ-butyrolactone lies in the dual nature of its functional groups. The nucleophilic amine requires protection to prevent unwanted side reactions during subsequent synthetic transformations. However, the γ-butyrolactone ring is susceptible to hydrolysis or aminolysis under both acidic and basic conditions, which are often employed for the deprotection of the amino group. Therefore, an ideal protecting group strategy must be orthogonal, allowing for the selective deprotection of the amine without compromising the integrity of the lactone ring.
A Comparative Analysis of Key Protecting Groups
We will now compare the performance of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—in the context of 3-amino-γ-butyrolactone chemistry. We will also briefly touch upon other alternatives.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for amine protection due to its ease of introduction and its stability to a wide range of non-acidic reagents.
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. For 3-amino-γ-butyrolactone, which is often supplied as a hydrochloride salt, a common procedure involves the use of a base like triethylamine or sodium bicarbonate in a mixed solvent system.
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in a suitable solvent like dioxane or ethyl acetate.[1]
Causality and Field-Proven Insights:
While the Boc group offers robust protection, its removal presents a significant challenge for substrates containing an acid-sensitive lactone. Strong acids like TFA can lead to the formation of the highly reactive tert-butyl cation, which can cause side reactions.[2] More importantly, the acidic conditions required for Boc deprotection can promote the hydrolysis of the γ-butyrolactone ring, leading to the formation of the corresponding γ-hydroxy acid.
A noteworthy and elegant strategy to circumvent this issue involves a tandem deprotection and lactonization approach starting from a protected amino acid precursor. For instance, the synthesis of (S)-3-amino-γ-butyrolactone can be efficiently achieved from N-t-Boc-L-aspartic acid β-benzyl ester. In this process, the α-carboxylic acid is chemoselectively reduced to the alcohol. Subsequent treatment with acid not only removes the Boc group but also catalyzes the intramolecular cyclization to form the desired γ-lactone in high yield, thus avoiding the direct exposure of the pre-formed lactone to harsh acidic conditions.[3]
Experimental Protocol: Synthesis of (S)-3-Amino-γ-butyrolactone via Boc Deprotection and Lactonization [3]
This two-step process highlights a strategic approach to obtaining the target molecule.
Step 1: Chemoselective Reduction
-
To a solution of N-t-Boc-L-aspartic acid β-benzyl ester in an appropriate anhydrous solvent, add a suitable activating agent for the carboxylic acid (e.g., isobutyl chloroformate) at low temperature.
-
After activation, perform the reduction of the mixed anhydride using a mild reducing agent like sodium borohydride (NaBH₄).
-
Work up the reaction to isolate the N-protected β-amino alcohol. A reported yield for this step is 95%.[3]
Step 2: Acidic Hydrolysis and Lactonization
-
Dissolve the N-protected β-amino alcohol in a suitable solvent.
-
Treat the solution with a strong acid (e.g., HCl) to simultaneously cleave the Boc group and promote the intramolecular cyclization to form the γ-lactone.
-
Isolate the (S)-3-amino-γ-butyrolactone, often as its hydrochloride salt. This step has been reported to proceed with a yield of 98%.[3]
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely used protecting group for amines, valued for its stability and its removal under neutral conditions.[4]
Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[4]
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which proceeds under neutral pH.[4] This method is generally mild and avoids the harsh acidic or basic conditions that can be detrimental to the lactone ring.
Causality and Field-Proven Insights:
For 3-amino-γ-butyrolactone, the Cbz group offers a significant advantage in terms of lactone stability during deprotection. Hydrogenolysis conditions are generally compatible with the ester functionality of the lactone. However, it is crucial to ensure that the substrate does not contain other functional groups that are sensitive to reduction, such as alkenes or alkynes. Careful selection of the catalyst and reaction conditions is also important to avoid over-reduction or other side reactions. While lactones are generally stable to hydrogenolysis, prolonged reaction times or harsh conditions could potentially lead to reduction of the ester carbonyl, although this is not a common side reaction under standard Cbz deprotection conditions.
Experimental Protocol: Cbz Protection of an Amine [4]
-
Dissolve the amine (e.g., 3-amino-γ-butyrolactone hydrochloride) in a suitable solvent system, such as a mixture of THF and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
After completion, perform an aqueous workup and extract the Cbz-protected product with an organic solvent.
-
Purify the product by chromatography or recrystallization. Yields for this type of reaction are typically high, often exceeding 90%.[4]
Experimental Protocol: Cbz Deprotection by Hydrogenolysis
-
Dissolve the Cbz-protected 3-amino-γ-butyrolactone in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly popular in solid-phase peptide synthesis due to its base-lability, which makes it orthogonal to the acid-labile side-chain protecting groups.[5]
Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[6]
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in dimethylformamide (DMF).[7]
Causality and Field-Proven Insights:
The use of the Fmoc group for protecting 3-amino-γ-butyrolactone requires careful consideration. While the deprotection conditions are mild, the basic nature of piperidine can promote the hydrolysis or aminolysis of the γ-butyrolactone ring. The extent of this side reaction will depend on the reaction time, temperature, and the concentration of the base. For solution-phase synthesis, it is crucial to carefully monitor the deprotection reaction to minimize the exposure of the lactone to the basic conditions. In solid-phase synthesis, where the protected lactone would be attached to a resin, the repeated exposure to piperidine during each cycle of peptide elongation could lead to significant product loss. Therefore, the Fmoc group may be less suitable for applications requiring multiple deprotection steps in the presence of the lactone.
Experimental Protocol: Fmoc Protection of an Amine [6]
-
Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-Cl and stir the reaction at room temperature for several hours.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the Fmoc-protected product by chromatography.
Experimental Protocol: Fmoc Deprotection [7]
-
Dissolve the Fmoc-protected 3-amino-γ-butyrolactone in DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for a short period (typically 10-30 minutes), monitoring the progress by TLC or LC-MS to avoid prolonged exposure to the base.
-
Once the deprotection is complete, quench the reaction and perform an appropriate workup to isolate the deprotected amine.
Quantitative Data Summary
| Protecting Group | Protection Reagents | Typical Yield (Protection) | Deprotection Conditions | Lactone Stability Concern |
| Boc | (Boc)₂O, Base | >90% | Strong Acid (TFA, HCl)[1] | High risk of hydrolysis |
| Cbz | Cbz-Cl, Base | >90%[4] | H₂/Pd (Hydrogenolysis)[4] | Generally stable, low risk |
| Fmoc | Fmoc-Cl/OSu, Base | >90%[6] | 20% Piperidine in DMF[7] | Moderate to high risk of hydrolysis/aminolysis |
Visualization of Protection/Deprotection Workflows
Boc Group Protection and Deprotection
Caption: Boc protection/deprotection workflow and potential side reaction.
Cbz Group Protection and Deprotection
Caption: Cbz protection/deprotection workflow.
Fmoc Group Protection and Deprotection
Caption: Fmoc protection/deprotection workflow and potential side reaction.
Conclusion and Recommendations
The selection of an amino-protecting group for 3-amino-γ-butyrolactone is a critical decision that must be guided by the planned synthetic route and the stability of the lactone ring to the deprotection conditions.
-
For syntheses requiring acidic conditions for other transformations, the Boc group should be used with caution. The risk of lactone hydrolysis during deprotection is significant. The tandem deprotection-lactonization strategy starting from a protected aspartic acid derivative is a highly recommended alternative.[3]
-
The Cbz group emerges as a robust and often optimal choice for the protection of 3-amino-γ-butyrolactone. Its removal via neutral hydrogenolysis conditions provides excellent orthogonality and minimizes the risk of lactone degradation.[4]
-
The Fmoc group, while standard in peptide synthesis, presents a considerable risk of lactone ring-opening due to the basic deprotection conditions. Its use should be carefully evaluated, especially in multi-step syntheses requiring repeated deprotection steps. Shorter reaction times and careful monitoring are essential if this protecting group is chosen.
Ultimately, the ideal protecting group is context-dependent. By understanding the chemical principles and potential pitfalls associated with each group, researchers can make informed decisions to ensure the successful synthesis of complex molecules derived from 3-amino-γ-butyrolactone.
References
-
Total Synthesis. (n.d.). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic letters, 4(8), 1303–1305. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
CHIMIA. (2007). Thermal Cleavage of the Fmoc Protection Group. [Link]
-
PubMed. (1998). Chemoselective syntheses of gamma-butyrolactams using vinyl sulfilimines and dichloroketene. [Link]
-
YouTube. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
LSU Scholarly Repository. (2002). Convenient synthesis of 3-(S)-amino-γ-butyrolactone. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- Google Patents. (n.d.). CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Google Patents. (n.d.). CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
-
National Institutes of Health. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ACS Publications. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]
-
RSC Publishing. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
PubMed. (2001). Cleavage of beta-lactone ring by serine protease. Mechanistic implications. [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
- Google Patents. (n.d.). US9695140B2 - Gamma-butyrolactone composition and method for producing same.
-
In situ Fmoc removal. (n.d.). [Link]
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ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Wikipedia. (n.d.). γ-Butyrolactone. [Link]
-
ACS Publications. (2018). Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins. [Link]
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-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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ResearchGate. (2025, August 9). Thermal Cleavage of the Fmoc Protection Group. [Link]
-
National Institutes of Health. (2021). Synthesis of Orthogonally Protected Labionin. [Link]
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A Senior Application Scientist's Guide to Cost-Effective Alternatives for (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Introduction: The Value of a Chiral Scaffold
The (R)-3-aminotetrahydrofuran moiety is a privileged structural motif in modern medicinal chemistry. Its constrained, non-planar geometry and the presence of a key hydrogen bond donor/acceptor make it an invaluable building block for a wide range of pharmacologically active agents, including anti-arrhythmic drugs like Tecadenoson.[1] The title compound, (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, serves as a common, commercially available precursor, offering the desired stereochemistry pre-installed and the amine functionality protected with the versatile tert-butoxycarbonyl (Boc) group.[2][3]
However, reliance on such specialized starting materials often introduces significant cost burdens, particularly during process development and scale-up. The primary cost drivers are typically the introduction and preservation of chirality and the multi-step nature of the synthesis. This guide provides a comprehensive comparison of scientifically robust and economically viable alternative synthetic strategies. We will dissect established routes, explore alternative starting materials from the chiral pool, and evaluate methods starting from inexpensive achiral precursors, providing the experimental rationale and data necessary for researchers and drug development professionals to make informed decisions.
Section 1: Deconstructing the Benchmark Route and Its Cost Implications
A common laboratory-scale approach to this compound often begins with a commercially available, enantiomerically pure precursor like (S)-3-hydroxytetrahydrofuran.
Causality Behind Experimental Choices:
-
Inversion of Stereochemistry: The synthesis starts with the (S)-enantiomer of 3-hydroxytetrahydrofuran. The conversion to the (R)-amine is achieved via a two-step process involving activation of the hydroxyl group (e.g., as a tosylate) followed by an SN2 displacement with an azide nucleophile. This nucleophilic substitution proceeds with inversion of configuration, a fundamental principle of stereospecific reactions. The use of sodium azide (NaN₃), while effective, is a significant drawback due to its high toxicity and explosive nature, posing considerable safety risks and disposal costs at scale.[1][4]
-
Protecting Group Selection: The Boc group is introduced using Di-tert-butyl dicarbonate (Boc₂O). It is favored for its stability under a wide range of conditions and its straightforward removal with acid.[5][6][7] However, Boc₂O is a relatively expensive reagent compared to alternatives.
The primary objective of the following sections is to mitigate these cost and safety concerns by redesigning the synthetic approach from the ground up.
Section 2: Chiral Pool Starting Materials as Cost-Effective Precursors
The "chiral pool" refers to inexpensive, enantiomerically pure natural products that can be used as starting materials. For the tetrahydrofuran scaffold, L-malic acid and L-aspartic acid are outstanding candidates.
Alternative 2.1: Synthesis from L-Malic Acid
L-malic acid is a commodity chemical, making it an economically attractive starting point. The synthetic strategy leverages the inherent (S)-stereochemistry of the hydroxyl group to set the final (R)-configuration of the amine.
Expertise & Trustworthiness - Key Protocol Insights:
-
Esterification and Reduction: The initial di-esterification of L-malic acid is a standard procedure.[8] The subsequent reduction of the diester to (S)-1,2,4-butanetriol is a critical step. While lithium aluminum hydride (LiAlH₄) is effective, it is hazardous and expensive for large-scale operations. A superior, field-proven alternative is the use of sodium borohydride in combination with a Lewis acid like LiCl, or catalytic hydrogenation using a Ruthenium on carbon (Ru/C) catalyst.[8][9] These methods offer enhanced safety profiles and operational simplicity.
-
Cyclization: The acid-catalyzed dehydration of the triol to form (S)-3-hydroxytetrahydrofuran is efficient and high-yielding.[8][10]
-
Amination: Conversion of the resulting (S)-alcohol to the (R)-amine requires an inversion of stereochemistry, as previously discussed. The tosylation/azide/reduction sequence is robust. Alternatively, a Mitsunobu reaction with a suitable nitrogen nucleophile (e.g., phthalimide) can achieve the same inversion in a single step, though it involves stoichiometric amounts of expensive reagents (DIAD/DEAD and PPh₃).
Experimental Protocol: Synthesis of (S)-1,2,4-Butanetriol from L-Dimethyl Malate
-
To a stirred suspension of sodium borohydride (NaBH₄, 4.0 eq) and lithium chloride (LiCl, 2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add a solution of L-dimethyl malate (1.0 eq) in THF dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of aqueous HCl (e.g., 2M) until the pH is acidic and gas evolution ceases.
-
Filter the resulting salts and concentrate the filtrate under reduced pressure. The crude triol is often of sufficient purity for the subsequent cyclization step, or it can be purified by distillation or chromatography.
Alternative 2.2: Synthesis from L-Aspartic Acid
L-aspartic acid is another low-cost chiral starting material. Its key advantage is that the amine functionality is already present with the correct (S)-stereochemistry, which will become the (R)-configuration in the final lactone product after cyclization.
Expertise & Trustworthiness - Key Protocol Insights:
-
Challenge of Reduction: The primary challenge in this route is the reduction of the carboxylic acid moieties without affecting the protected amine. This often necessitates the use of powerful and hazardous reducing agents like borane (BH₃) or LiAlH₄, which can be a significant barrier to industrial scale-up.[1]
-
Chromatography-Free Processes: Some reported procedures are designed to be chromatography-free, which is a major advantage for scalability.[11] These processes rely on crystallization or distillation for purification at each step.
Comparative Data: Chiral Pool Approaches
| Metric | Benchmark Route | L-Malic Acid Route | L-Aspartic Acid Route |
| Starting Material | (S)-3-Hydroxytetrahydrofuran | L-Malic Acid | L-Aspartic Acid |
| Relative Cost | High | Very Low | Very Low |
| Key Reagent Hazards | Sodium Azide (High) | Standard Lab Reagents | LiAlH₄ / Borane (High) |
| Number of Steps | ~3-4 | ~4-5 | ~5-6 |
| Scalability | Moderate | Good to Excellent | Moderate (limited by reduction) |
| Overall Yield | ~50-60% | ~40-55% | ~35-50% |
Section 3: Strategies from Achiral Precursors & Enzymatic Resolution
For ultimate cost-effectiveness, starting from achiral commodity chemicals is the ideal strategy. This approach shifts the cost from the starting material to the step where chirality is introduced. Routes starting from maleic acid diester or furan are prominent examples.[9][12][13]
Expertise & Trustworthiness - The Power of Biocatalysis:
-
Enzymatic Kinetic Resolution (EKR): This is a powerful technique for separating enantiomers.[14] A lipase, such as Candida antarctica Lipase B (CAL-B), is used to selectively acylate one enantiomer of the racemic amine, leaving the other unreacted.[15][16] For example, the enzyme might selectively convert the (S)-amine into an amide, allowing the desired (R)-amine to be easily separated.
-
Advantages of EKR:
-
High Enantioselectivity: Enzymes can often provide exceptionally high enantiomeric excess (>99% ee).
-
Mild Conditions: Reactions are typically run at or near room temperature in standard solvents, avoiding harsh chemicals.
-
"Green" Chemistry: Biocatalysis is a cornerstone of green chemistry, reducing waste and energy consumption.[14]
-
-
The 50% Yield Limitation: A key drawback of any kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, the undesired, acylated enantiomer can often be hydrolyzed back to the racemic amine and recycled, improving the overall process economy.
Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution
-
Dissolve the racemic amine (e.g., 3-aminotetrahydrofuran, 1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE).
-
Add an acylating agent (e.g., ethyl acetate, >5 eq, can also be the solvent) and the lipase catalyst (e.g., immobilized CAL-B, Novozym 435, ~1-10% w/w).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining amine and the formed amide.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Separate the unreacted (R)-amine from the (S)-amide by extraction or chromatography. For instance, the basic amine can be extracted into an acidic aqueous phase, leaving the neutral amide in the organic layer.
Section 4: Comparative Analysis of Protecting Group Strategies
The choice of amine protecting group is not merely an afterthought; it has significant cost and strategic implications. While Boc is common, alternatives like the Carboxybenzyl (Cbz) group can offer substantial cost savings.
| Protecting Group | Reagent | Introduction Conditions | Cleavage Conditions | Relative Cost & Remarks |
| Boc | Boc Anhydride (Boc₂O) | Mild base (e.g., Et₃N, aq. NaHCO₃) | Strong acid (TFA, HCl) | High reagent cost. Very stable. Broadly compatible.[5] |
| Cbz (Z) | Benzyl Chloroformate | Mild base (e.g., aq. NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Lower reagent cost. Cleavage is very clean but requires hydrogenation equipment and is incompatible with reducible groups (alkenes, etc.).[6] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base | Base (e.g., Piperidine) | High reagent cost. Primarily used in peptide synthesis due to its base-lability. Orthogonal to Boc and Cbz.[6] |
Authoritative Grounding: The choice is dictated by the overall synthetic plan. If subsequent steps involve hydrogenation-sensitive functional groups like alkenes or benzylic ethers, a Cbz group is unsuitable. Conversely, if acid-sensitive groups are present, the harsh acidic deprotection of a Boc group may be problematic. An orthogonal protecting group strategy, where different groups can be removed selectively, is a powerful tool in complex synthesis.[7]
Section 5: Summary and Recommendations
Choosing the most cost-effective alternative to this compound requires a holistic analysis of the specific project needs, including scale, available equipment, and downstream chemistry.
Final Recommendation:
-
For laboratory and early-stage development (<1 kg): The L-Malic Acid route offers the best balance of low starting material cost, operational simplicity, and avoidance of highly hazardous reagents. It is reliable and provides excellent stereochemical control.
-
For large-scale, cost-critical manufacturing (>10 kg): The achiral route from maleic acid diester coupled with enzymatic kinetic resolution is superior. While the process is longer and has a theoretical 50% yield limit per pass, the extremely low cost of starting materials and the potential for recycling the undesired enantiomer make it the most economically viable option at scale.
-
On Protecting Groups: For any route, if the downstream chemistry is compatible with hydrogenolysis, substituting the Cbz group for the Boc group can lead to significant cost reductions in reagents.
This guide demonstrates that by carefully analyzing the causality behind synthetic choices and leveraging robust, scalable, and sometimes unconventional methodologies like biocatalysis, researchers can significantly reduce the cost of essential chiral building blocks, thereby accelerating the drug development pipeline.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 15, 2026, from [Link]
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WIPO Patentscope. (2008). PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. (WO/2008/080891). [Link]
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PubMed Central. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 88(1), 479-487. [Link]
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Bod তোর, M., & Paizs, C. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 19(23), 2468-2475. [Link]
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Verifying Product Purity and Identity: A Comparative Guide to Mass Spectrometry for Product Mass Verification
In the landscape of drug development and manufacturing, the precise and unequivocal verification of a product's molecular weight is a cornerstone of quality control and regulatory compliance. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique to confirm product mass is a critical decision that impacts development timelines, manufacturing consistency, and ultimately, patient safety. This guide provides an in-depth comparison of mass spectrometry (MS) with alternative methodologies for product mass verification. Grounded in scientific principles and practical expertise, this document will navigate the nuances of experimental design, data interpretation, and regulatory expectations, empowering you to make informed decisions for your analytical workflows.
The Imperative of Accurate Mass Verification
The molecular weight of a therapeutic product, particularly for biologics, is a critical quality attribute (CQA) that directly reflects its identity and purity.[1][2] Deviations from the expected mass can indicate a host of issues, including incorrect amino acid sequence, post-translational modifications (PTMs), degradation, or the presence of impurities.[1][2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization of therapeutic proteins, with molecular mass determination being a key component of Biologics License Applications (BLAs).[3][4][5]
Mass Spectrometry: The Gold Standard for Mass Verification
Mass spectrometry has emerged as an indispensable tool in the biopharmaceutical industry for its ability to provide highly accurate and precise molecular weight information.[6][7] The fundamental principle of mass spectrometry involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z).[7] This technique offers unparalleled specificity and sensitivity, making it the gold standard for confirming the primary structure of proteins and identifying any modifications.[7][8]
Two of the most common ionization techniques employed for protein analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[9] These are often coupled with Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) mass analyzers, respectively.
A Comparative Overview of Key Techniques
To navigate the analytical landscape, it is essential to understand the strengths and limitations of various techniques. The following table provides a high-level comparison of common methods for molecular weight determination.
| Technique | Principle | Accuracy | Throughput | Sample Requirements | Key Advantages | Limitations |
| MALDI-TOF MS | Laser-induced desorption and ionization from a solid matrix.[9] | High (<0.01% error for small proteins)[10] | High | Purified proteins or simple mixtures[10] | Rapid, high precision for smaller proteins.[10] | Less effective for large proteins (>100 kDa) or complex samples.[10] |
| ESI-QTOF MS | Ionization from a liquid phase via a high voltage spray. | Very High | Moderate to High | Compatible with liquid chromatography for complex mixtures. | Excellent for large proteins and protein complexes, allows for online separation.[10] | Requires desalting to minimize signal interference.[10] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Low (relative to standards) | High | Soluble proteins | Can analyze proteins in their native state. | Provides an estimate of molecular weight, not an absolute measurement.[11] |
| SDS-PAGE | Electrophoretic separation of denatured proteins based on size. | Low (relative to standards) | High | Denatured proteins | Simple, widely available. | Low accuracy, provides a relative molecular weight.[11] |
In-Depth Analysis: Mass Spectrometry vs. Alternatives
While techniques like Size-Exclusion Chromatography (SEC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are valuable for assessing protein size and purity, they provide a relative molecular weight based on comparison to standards. Mass spectrometry, in contrast, delivers a direct and absolute measurement of the molecule's mass.
When coupled with multi-angle light scattering (MALS), SEC can provide absolute molecular weight determination.[12] However, for detailed characterization of heterogeneous samples, such as monoclonal antibodies with various glycoforms, mass spectrometry offers superior resolution and the ability to identify and quantify different species.[5]
The choice between MALDI-TOF and ESI-QTOF often depends on the specific application. MALDI-TOF is generally faster and more tolerant to buffers and salts, making it suitable for rapid screening of simpler samples.[9][10] ESI-MS, particularly when coupled with liquid chromatography (LC-MS), excels in the analysis of complex mixtures and large, intact proteins, providing high-resolution data that can reveal subtle modifications.[10]
Experimental Workflows: From Sample to Spectrum
To ensure the generation of high-quality, reliable data, it is crucial to follow well-defined experimental protocols. The following sections provide detailed, step-by-step methodologies for intact protein mass analysis using both ESI-QTOF and MALDI-TOF mass spectrometry.
Visualizing the Workflow
The following diagram illustrates the general workflow for product mass verification using mass spectrometry.
Caption: General workflow for product mass verification by mass spectrometry.
Experimental Protocol 1: Intact Protein Mass Analysis by ESI-QTOF MS
This protocol is designed for the accurate mass determination of intact proteins, such as monoclonal antibodies, and is particularly useful for analyzing complex samples with multiple isoforms.
1. Sample Preparation:
- Objective: To prepare a clean, salt-free sample suitable for ESI-MS.
- Procedure:
- Start with a purified protein sample at a concentration of approximately 0.1-1 mg/mL.
- Perform buffer exchange into an MS-compatible solvent (e.g., 0.1% formic acid in water/acetonitrile) using a desalting column or centrifugal filter with an appropriate molecular weight cutoff.[13]
- For antibodies, denaturation can be achieved by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at room temperature for 30 minutes.[14]
- Dilute the final sample to a concentration of approximately 1-10 pmol/µL in the MS-compatible solvent.
2. LC-MS System Configuration:
- Objective: To set up the liquid chromatography and mass spectrometry system for optimal separation and detection.
- Procedure:
- Equilibrate a reverse-phase C4 or C8 column with the initial mobile phase (e.g., 95% Solvent A: 0.1% formic acid in water; 5% Solvent B: 0.1% formic acid in acetonitrile).
- Set the column temperature (e.g., 60-80°C) to improve peak shape.
- Configure the ESI source parameters, including capillary voltage, nebulizer pressure, and drying gas flow and temperature, to achieve a stable spray.
- Calibrate the QTOF mass spectrometer using a suitable standard (e.g., sodium iodide or a protein standard) to ensure high mass accuracy.
3. Data Acquisition:
- Objective: To acquire high-resolution mass spectra of the intact protein.
- Procedure:
- Inject an appropriate amount of the prepared sample (e.g., 1-5 µL) onto the LC system.
- Apply a gradient of increasing Solvent B to elute the protein from the column.
- Acquire mass spectra in the positive ion mode over a suitable m/z range (e.g., 500-4000 m/z) to encompass the expected charge states of the protein.
4. Data Analysis:
- Objective: To process the raw data and determine the accurate mass of the protein.
- Procedure:
- Combine the spectra across the chromatographic peak corresponding to the protein.
- Use deconvolution software (e.g., MaxEnt1) to convert the series of multiply charged ions into a single zero-charge mass spectrum.
- Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence. The mass difference should be within an acceptable tolerance (e.g., <20 ppm).
Experimental Protocol 2: Protein Mass Verification by MALDI-TOF MS
This protocol is suitable for the rapid mass determination of relatively pure proteins and peptides.
1. Sample Preparation:
- Objective: To prepare the sample and matrix for co-crystallization on the MALDI target plate.
- Procedure:
- Ensure the protein sample is at a concentration of 5-50 pmol/µL and is free of high concentrations of salts and detergents.[15] If necessary, perform on-plate washing with a small volume of cold, high-purity water.[15]
- Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (for peptides and small proteins), in a solvent mixture like 1:1 (v/v) acetonitrile/0.1% trifluoroacetic acid.[9][15]
2. Sample Spotting and Co-crystallization:
- Objective: To create a homogenous crystal lattice of the sample and matrix on the target plate.
- Procedure:
- Mix the sample and matrix solutions in a 1:1 ratio.
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[15] This process results in the co-crystallization of the sample and matrix.
3. Data Acquisition:
- Objective: To acquire a mass spectrum of the protein.
- Procedure:
- Insert the target plate into the MALDI-TOF mass spectrometer.
- Calibrate the instrument using a protein standard of a similar mass to the analyte.
- Fire the laser at the sample spot to desorb and ionize the protein molecules.
- Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
4. Data Analysis:
- Objective: To determine the molecular weight of the protein.
- Procedure:
- Identify the peak corresponding to the singly charged ion ([M+H]+) of the protein.
- Compare the measured m/z value to the theoretical mass of the protein.
Decision-Making Framework for Technique Selection
The choice of analytical technique should be guided by a thorough understanding of the product and the specific information required. The following diagram provides a decision-making framework to aid in this process.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion: A Commitment to Scientific Rigor
The verification of product mass is a non-negotiable aspect of drug development and manufacturing. Mass spectrometry, with its unparalleled accuracy and specificity, stands as the premier technology for this critical task. By understanding the principles and practical considerations of different mass spectrometry techniques and their alternatives, researchers and drug development professionals can implement robust analytical strategies that ensure product quality and regulatory compliance. The protocols and frameworks presented in this guide are intended to serve as a foundation for developing and executing scientifically sound and defensible methods for product mass verification.
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A Senior Application Scientist's Guide to the Asymmetric Synthesis of γ-Butyrolactones
Introduction: The Enduring Importance of Chiral γ-Butyrolactones
The γ-butyrolactone scaffold is a cornerstone of chemical synthesis, prominently featured in a vast array of natural products and pharmaceuticals.[1][2][3] These five-membered lactone rings are not merely structural curiosities; their specific stereochemistry is often the linchpin of biological activity, dictating interactions with enzymes and receptors. Consequently, the development of robust, efficient, and highly stereoselective methods to access enantiomerically pure γ-butyrolactones is a critical endeavor for researchers in drug discovery and development.[1][2][3]
This guide provides an in-depth comparison of the four principal strategies employed in modern organic synthesis to achieve this goal: Metal-Catalyzed Asymmetric Hydrogenation, Asymmetric Dihydroxylation, Biocatalytic and Chemoenzymatic Resolutions, and Organocatalytic Annulations. We will dissect the mechanistic underpinnings of each approach, provide validated experimental protocols, and present comparative data to guide your selection of the optimal synthetic route for your target molecule.
Figure 1: Overview of primary synthetic strategies to access chiral γ-butyrolactones.
Metal-Catalyzed Asymmetric Hydrogenation: The Atom-Economic Approach
Asymmetric hydrogenation represents one of the most powerful and atom-economical methods for installing chirality. This approach typically involves the reduction of a prochiral unsaturated precursor, such as a substituted maleic anhydride or a γ-butenolide, using molecular hydrogen and a chiral transition metal catalyst.
Causality of Stereoselection: The remarkable enantioselectivity of this reaction stems from the formation of a transient diastereomeric complex between the substrate and the chiral catalyst, typically based on rhodium or ruthenium with sophisticated phosphine ligands. The ligand's steric and electronic properties create a highly organized chiral environment, forcing the hydrogen to add to one face of the double bond preferentially. For instance, ligands like ZhaoPhos, a bisphosphine-thiourea, utilize a thiourea motif that acts as a hydrogen-bond donor, pre-organizing the substrate by binding to its carbonyl group, thereby enhancing both reactivity and enantioselectivity.[4]
Figure 2: Simplified workflow for asymmetric hydrogenation.
Key Advantages:
-
High Atom Economy: The only byproduct is, in theory, nothing.
-
Scalability: The process is well-suited for industrial applications due to low catalyst loadings and high turnover numbers (TON).[4]
Considerations:
-
Substrate Specificity: The performance is highly dependent on the substrate-ligand pairing.
-
Catalyst Cost: Chiral phosphine ligands and rhodium precursors can be expensive.
-
Safety: Requires handling of pressurized hydrogen gas.
Comparative Data: Asymmetric Hydrogenation of Maleic Anhydrides
| Substrate (3-substituted Maleic Anhydride) | Catalyst System | Conversion | Yield | ee (%) | Ref. |
| 3-Phenyl | Rh/ZhaoPhos | >99% | 99% | 99% | [4] |
| 3-(4-Fluorophenyl) | Rh/ZhaoPhos | >99% | 98% | 99% | [4] |
| 3-Benzyl | Rh/ZhaoPhos | >99% | 95% | 98% | [4] |
| 3-iso-Propyl | Rh/ZhaoPhos | >99% | 94% | 90% | [4] |
Representative Protocol: Asymmetric Hydrogenation of 3-Phenylmaleic Anhydride
This protocol is adapted from the work of Han et al. (2017).[4]
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and ZhaoPhos ligand (3.8 mg, 0.0055 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) is stirred for 30 minutes.
-
Reaction Setup: A stainless-steel autoclave is charged with 3-phenylmaleic anhydride (87.1 mg, 0.5 mmol) and anhydrous DCM (2.0 mL).
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The system is purged with H₂ gas three times before being pressurized to 50 bar H₂.
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature for 1 hour.
-
Work-up: The autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Analysis: The residue is analyzed by chiral HPLC to determine the enantiomeric excess (ee). The product, (R)-3-phenylsuccinic anhydride, is typically obtained in >99% conversion and 99% ee.
Sharpless Asymmetric Dihydroxylation (SAD): A Classic Oxidative Strategy
The Sharpless Asymmetric Dihydroxylation is a landmark reaction in organic synthesis that allows for the enantioselective conversion of a prochiral alkene into a chiral diol.[6][7] For the synthesis of γ-butyrolactones, this method is applied to β,γ-unsaturated esters or similar precursors, where the resulting diol undergoes a subsequent spontaneous or acid-catalyzed intramolecular cyclization to form the desired lactone ring.[8]
Causality of Stereoselection: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand. The ligand, typically a phthalazine (PHAL) dimer like (DHQ)₂-PHAL (found in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), coordinates to the osmium center. This chiral complex then undergoes a [3+2] cycloaddition with the alkene. The bulky chiral ligand effectively blocks one face of the alkene, directing the osmylation to the opposite, more accessible face with high predictability.
Figure 3: Workflow for lactone synthesis via Sharpless Asymmetric Dihydroxylation.
Key Advantages:
-
High Reliability and Predictability: The facial selectivity can be reliably predicted based on the alkene substitution pattern and the choice of AD-mix (α or β).[6]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups.
-
Commercially Available Reagents: The AD-mix formulations simplify reaction setup.
Considerations:
-
Toxicity and Cost of Osmium: OsO₄ is highly toxic, volatile, and expensive, although it is used in catalytic amounts.
-
Stoichiometric Waste: The reaction uses potassium ferricyanide as a stoichiometric re-oxidant, generating significant waste.
Comparative Data: Dihydroxylation-Lactonization of β-Alkenyl-β-hydroxy-N-acyloxazolidin-2-ones
| Alkene Substitution | Diastereoselectivity (dr) | Yield | Ref. |
| (E)-1,2-disubstituted | >95:5 (anti) | 85% | [8] |
| (Z)-1,2-disubstituted | >95:5 (anti) | 81% | [8] |
| 1,1-disubstituted | >95:5 (anti) | 91% | [8] |
| 1,1,2-trisubstituted | >95:5 (anti) | 89% | [8] |
Representative Protocol: Synthesis of a Hydroxy-γ-butyrolactone
This protocol is conceptualized based on the methodology described by Peed et al. (2012).[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of substrate) and methanesulfonamide (CH₃SO₂NH₂, 1 equivalent).
-
Solvent Addition: Add a 1:1 mixture of t-BuOH and water (10 mL per 1 mmol of substrate). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the β,γ-unsaturated ester substrate (1 equivalent) to the cooled mixture.
-
Reaction Execution: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per 1 mmol of substrate) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which has cyclized in situ, is purified by column chromatography on silica gel.
Biocatalytic and Chemoenzymatic Methods: The "Green" Chemistry Route
Biocatalysis offers an environmentally benign and exceptionally selective alternative for producing chiral compounds.[9][10] For γ-butyrolactones, the most common strategy is the enzymatic kinetic resolution (EKR) of a racemic mixture. In this process, an enzyme (often a lipase) selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester precursor, leaving the other enantiomer unreacted. This allows for the separation of two enantiomerically enriched compounds.
Causality of Stereoselection: The high fidelity of enzymatic reactions is rooted in the intricate, three-dimensional structure of the enzyme's active site. This chiral pocket binds one enantiomer of the substrate in a specific orientation that is highly favorable for catalysis, while the other enantiomer binds poorly or in a non-productive orientation. Lipases, for example, are highly effective at distinguishing between enantiomers of secondary alcohols, making them ideal for resolving precursors to γ-butyrolactones.[11][12]
Figure 4: Workflow for enzymatic kinetic resolution of a γ-butyrolactone precursor.
Key Advantages:
-
Exceptional Selectivity: Enzymes often provide unparalleled enantioselectivity (ee >99%).
-
Mild Reaction Conditions: Reactions are run in aqueous or organic media at or near room temperature and atmospheric pressure.
-
Environmentally Friendly: Avoids the use of toxic metals and harsh reagents.
Considerations:
-
50% Maximum Yield: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.
-
Separation Required: The product and the unreacted starting material must be separated post-reaction.
-
Enzyme Cost and Stability: While many enzymes are commercially available, they can be costly and may have limited operational stability.
Comparative Data: Lipase-Catalyzed Resolution
| Enzyme | Reaction Type | Substrate | Product ee (%) | Unreacted SM ee (%) | Ref. |
| Candida rugosa Lipase | Hydrolysis | (S)-β-benzoyloxy-γ-butyrolactone | >99% (for S-HGB) | N/A (chiral SM) | [11] |
| Candida antarctica Lipase B | Transesterification | rac-trans-β-aryl-δ-hydroxy-γ-lactone | 96% | 99% | [12] |
| Porcine Pancreatic Lipase | Transesterification | γ-butyrolactam | Resolved γ⁴-lactam | Not specified | [13] |
Representative Protocol: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone
This protocol is based on the large-scale synthesis reported by Park et al. (2008), which combines a chemical step with an enzymatic resolution.[11][14]
-
Chemical Synthesis of Precursor: L-Malic acid is converted to (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) via a chemical process involving selective reduction and benzoylation. This step establishes the initial chirality.
-
Enzymatic Hydrolysis Setup: In a temperature-controlled vessel, a solution of S-BBL (e.g., 100 g) is prepared in a two-phase system of tert-butyl methyl ether (TBME) and water.
-
Enzyme Addition: Immobilized Candida rugosa lipase is added to the biphasic mixture. The immobilization prevents emulsion formation and simplifies enzyme recovery.[11]
-
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The lipase selectively hydrolyzes the benzoyl ester to produce (S)-3-hydroxy-γ-butyrolactone (S-HGB) and benzoic acid. The benzoic acid byproduct is extracted into the organic TBME phase.
-
Work-up: After the reaction is complete (monitored by HPLC), the immobilized enzyme is filtered off for reuse. The aqueous phase, containing the water-soluble S-HGB product, is separated.
-
Purification: The aqueous solution is concentrated and purified, often by distillation, to yield highly pure (S)-HGB. This process has been successfully scaled to produce over 700 kg of product with an 80% isolated yield.[11]
Organocatalysis: The Metal-Free Frontier
Organocatalysis has emerged as a third major pillar of asymmetric synthesis, using small, chiral organic molecules to catalyze transformations. For γ-butyrolactone synthesis, this often involves tandem reactions where a chiral amine or N-heterocyclic carbene (NHC) catalyst first facilitates an asymmetric Michael or aldol addition, followed by a subsequent cyclization/lactonization step.[15][16]
Causality of Stereoselection: The mechanism of stereocontrol is dependent on the catalyst class. With secondary amine catalysts like proline, the reaction proceeds through a chiral enamine or iminium ion intermediate. For example, in an aldol reaction between an aldehyde and methyl 4-oxobutyrate, proline forms a chiral enamine with the keto-ester. This enamine then attacks the aldehyde from a specific face, dictated by the steric environment of the catalyst's pyrrolidine ring, to set the crucial stereocenter before subsequent reduction and lactonization.[15]
Figure 5: Workflow for a one-pot organocatalytic synthesis of γ-butyrolactones.
Key Advantages:
-
Metal-Free: Avoids contamination of the final product with potentially toxic residual metals, a significant advantage in pharmaceutical manufacturing.
-
Operational Simplicity: Reactions are often run under aerobic conditions without the need for gloveboxes or inert atmospheres.
-
Catalyst Availability: Many organocatalysts are inexpensive and derived from natural sources (e.g., amino acids).
Considerations:
-
Catalyst Loading: Organocatalytic reactions sometimes require higher catalyst loadings (1-20 mol%) compared to metal catalysts.
-
Reaction Times: Can be slower than metal-catalyzed counterparts.
Comparative Data: Organocatalytic Synthesis of 4-(Hydroxyalkyl)-γ-butyrolactones
| Aldehyde Substrate | Catalyst | dr | ee (%) | Yield | Ref. |
| Isovaleraldehyde | (S)-Proline | >24:1 | >99% | 80% | [15] |
| Cyclohexanecarboxaldehyde | (S)-Proline | >24:1 | >99% | 75% | [15] |
| Benzaldehyde | (S)-Proline | >24:1 | >99% | 70% | [15] |
| Cinnamaldehyde | (S)-Proline | >24:1 | >99% | 72% | [15] |
Representative Protocol: One-Pot Synthesis of 4-(Hydroxyalkyl)-γ-butyrolactone
This protocol is adapted from the work of Wang et al. (2008).[15]
-
Reaction Setup: A flask is charged with methyl 4-oxobutyrate (1 equivalent), the desired aldehyde (1.2 equivalents), and (S)-proline (0.1 equivalents) in anhydrous CH₃CN as the solvent.
-
Aldol Reaction: The mixture is stirred at 0 °C for 24-48 hours until the aldol reaction is complete (monitored by TLC).
-
In-situ Reduction: The reaction mixture is cooled to -20 °C. Methanol is added, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.5 equivalents).
-
Reaction Execution: The mixture is stirred at -20 °C for 4 hours.
-
Quenching and Lactonization: The reaction is quenched by the slow addition of 1 M HCl. The mixture is then stirred at room temperature for 1 hour to facilitate lactonization.
-
Extraction: The mixture is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the desired γ-butyrolactone with high diastereoselectivity and enantioselectivity.
Summary and Strategic Comparison
The choice of synthetic route is a multifactorial decision that balances stereoselectivity, scalability, cost, safety, and substrate scope. The following table provides a high-level comparison to aid in this strategic decision-making process.
| Feature | Asymmetric Hydrogenation | Asymmetric Dihydroxylation | Biocatalysis (EKR) | Organocatalysis |
| Stereoselectivity | Excellent (often >99% ee) | Excellent (predictable) | Superb (>99% ee) | Very Good to Excellent |
| Scalability | Excellent | Good (waste is a concern) | Good (can be scaled) | Good |
| Atom Economy | Excellent | Poor (stoichiometric oxidant) | Moderate (50% max yield) | Good |
| Safety Profile | H₂ pressure risk | High (OsO₄ is toxic) | Excellent (mild conditions) | Excellent (metal-free) |
| Cost | High (catalyst) | High (OsO₄, ligands) | Moderate (enzyme cost) | Low to Moderate |
| Substrate Scope | Good, but ligand-dependent | Broad | Substrate-dependent | Broad |
| Best For... | Large-scale, atom-efficient production from unsaturated precursors. | Complex molecules requiring predictable dihydroxylation of diverse alkenes. | "Green" synthesis where exceptional ee is paramount and 50% yield is acceptable. | Metal-sensitive targets and processes where operational simplicity is key. |
Conclusion and Future Outlook
The synthesis of chiral γ-butyrolactones is a mature field, yet it continues to evolve. While classic methods like Sharpless dihydroxylation and modern mainstays like asymmetric hydrogenation provide powerful and reliable solutions, the push for greener, safer, and more cost-effective processes continues. Biocatalysis, especially with the advent of directed evolution and enzyme engineering, promises to overcome the 50% yield limitation of EKR through deracemization and desymmetrization pathways.[9][17] Similarly, the discovery of new organocatalytic cascades will further simplify access to these vital chiral building blocks without reliance on precious or toxic metals.[1][15] As a researcher, understanding the fundamental principles, advantages, and limitations of each of these core strategies is essential for designing a synthetic route that is not only successful but also practical, efficient, and aligned with the goals of modern chemical synthesis.
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A Strategic Guide to Amine Protection: Cbz-(R)-benzyl (5-oxotetrahydrofuran-3-yl)carbamate vs. its Boc-Protected Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, such as amines, is a foundational strategy to prevent undesired side reactions and to orchestrate a precise and efficient synthetic route. This guide provides an in-depth, objective comparison of two stalwart protecting groups for the chiral amine, (R)-3-amino-γ-butyrolactone: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group.
This analysis is designed to move beyond a mere recitation of protocols, offering instead a field-proven perspective on the causality behind experimental choices. We will delve into the chemical properties, stability, and deprotection kinetics of Cbz-(R)-benzyl (5-oxotetrahydrofuran-3-yl)carbamate and its Boc-protected counterpart, supported by experimental data and detailed methodologies.
At a Glance: A Comparative Overview
The fundamental distinction between the Cbz and Boc protecting groups lies in their lability under different chemical conditions, a principle known as orthogonality. This property is paramount in complex syntheses, enabling the selective deprotection of one amine in the presence of the other.
| Feature | Cbz-(R)-benzyl (5-oxotetrahydrofuran-3-yl)carbamate | tert-Butyl (R)-(5-oxotetrahydrofuran-3-yl)carbamate (Boc-protected) |
| Chemical Formula | C₁₂H₁₃NO₄[1] | C₉H₁₅NO₄[2] |
| Molecular Weight | 235.24 g/mol [1] | 201.22 g/mol [2] |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Acidic Conditions (e.g., TFA, HCl)[3] |
| Key Advantage | Stability to acidic and basic conditions; mild, neutral deprotection. | Ease of removal with volatile acids; widely used in solid-phase synthesis. |
| Primary Limitation | Incompatible with reducible functional groups (e.g., alkenes, alkynes). | Potential for side reactions from the tert-butyl cation; harsh acidic conditions. |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups. | Orthogonal to Cbz and Fmoc protecting groups.[4] |
The Chemistry of Protection: Mechanisms and Experimental Considerations
The selection of a protecting group is not merely a matter of choosing a reagent, but of understanding the intricate interplay of reaction kinetics, substrate stability, and the compatibility of reaction conditions with other functional groups within the molecule.
The Cbz Group: A Classic Choice for Robust Protection
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in the 1930s, has long been a cornerstone of peptide chemistry and remains a highly relevant tool for amine protection.
Protection Mechanism: The protection of an amine with Cbz-Cl typically proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is often carried out under Schotten-Baumann conditions, utilizing a mild base to neutralize the hydrochloric acid byproduct.
Deprotection Mechanism: The key advantage of the Cbz group lies in its facile removal under neutral conditions via catalytic hydrogenolysis. This process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction yields the free amine, toluene, and carbon dioxide as byproducts.
The Boc Group: A Modern Workhorse for Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis, prized for its stability in a wide range of conditions and its straightforward removal with acid.
Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide.
Deprotection Mechanism: The acid-lability of the Boc group is its defining characteristic. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the protection and deprotection of (R)-3-amino-γ-butyrolactone.
Protocol 1: Synthesis of Cbz-(R)-benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Caption: Workflow for the Cbz protection of (R)-3-amino-γ-butyrolactone.
Materials:
-
(R)-3-amino-γ-butyrolactone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-amino-γ-butyrolactone hydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the cooled, stirring solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Cbz-protected product.
Protocol 2: Synthesis of tert-Butyl (R)-(5-oxotetrahydrofuran-3-yl)carbamate
Caption: Workflow for the Boc protection of (R)-3-amino-γ-butyrolactone.
Materials:
-
(R)-3-amino-γ-butyrolactone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend (R)-3-amino-γ-butyrolactone hydrochloride (1.0 eq) in THF.
-
Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected product.
Head-to-Head Deprotection: A Comparative Analysis
The true utility of a protecting group is often judged by the ease and selectivity of its removal. The divergent deprotection pathways of Cbz and Boc groups are a testament to their orthogonality.
Cbz Deprotection: Mild Hydrogenolysis
The removal of the Cbz group via catalytic hydrogenolysis is a remarkably mild and clean transformation.
Typical Conditions:
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagents (e.g., ammonium formate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Temperature: Room temperature
Advantages:
-
Neutral pH conditions are well-tolerated by acid- and base-sensitive functional groups.
-
The byproducts, toluene and CO₂, are volatile and easily removed.
Disadvantages:
-
Incompatible with other reducible functional groups such as alkenes, alkynes, and some nitro groups.
-
The catalyst can be pyrophoric and requires careful handling.
-
Catalyst poisoning can occur with sulfur-containing compounds.
Boc Deprotection: Acid-Catalyzed Cleavage
The acid-catalyzed deprotection of the Boc group is a rapid and efficient process.
Typical Conditions:
-
Acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol).
-
Solvent: Dichloromethane (DCM) or Ethyl acetate.
-
Temperature: 0°C to room temperature.
Advantages:
-
Rapid reaction times.
-
Volatile byproducts (isobutylene and CO₂).
-
Orthogonal to Cbz and other acid-stable protecting groups.
Disadvantages:
-
Harsh acidic conditions can be detrimental to other acid-sensitive functionalities.
-
The formation of the reactive tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic residues like tryptophan or methionine. The use of scavengers such as anisole or triisopropylsilane is often necessary to mitigate these side reactions.
In Summary: Making the Strategic Choice
The decision to employ either a Cbz or a Boc protecting group for (R)-3-amino-γ-butyrolactone is a strategic one, dictated by the overall synthetic design.
-
Choose Cbz when:
-
The substrate contains acid- or base-sensitive functional groups.
-
A mild, neutral deprotection step is required.
-
The molecule does not contain other reducible moieties.
-
-
Choose Boc when:
-
Rapid deprotection is desired.
-
The synthesis involves other protecting groups that are labile to hydrogenolysis.
-
The substrate is tolerant of strong acidic conditions.
-
By carefully considering the chemical environment of the target molecule and the planned subsequent transformations, researchers can leverage the distinct properties of Cbz and Boc protecting groups to achieve their synthetic goals with precision and efficiency.
References
-
PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. [Link]
-
LookChem. (R)-3-BOC-AMINO-GAMMA-BUTYROLactone. [Link]
-
LookChem. (R)-3-BOC-AMINO-GAMMA-BUTYROLactone. [Link]
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The Definitive Guide to Enantioseparation on Polysaccharide-Based Chiral Stationary Phases
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral separations, polysaccharide-based chiral stationary phases (CSPs) stand as the undisputed workhorses, renowned for their broad applicability and high success rates.[1][2] This guide provides a comprehensive comparison of the performance of these versatile tools, moving beyond mere product specifications to delve into the fundamental principles that govern their enantioselective capabilities. Herein, we will explore the critical nuances of amylose versus cellulose backbones, the practical implications of coated versus immobilized phases, and the strategic art of mobile phase optimization, all supported by experimental data and actionable protocols.
The Foundation of Selectivity: Amylose vs. Cellulose
The remarkable enantiorecognition capabilities of polysaccharide CSPs originate from the distinct three-dimensional structures of their base polymers: amylose and cellulose.[3] While both are composed of D-glucose units, the nature of their glycosidic linkages imparts fundamentally different secondary structures, which, after derivatization, leads to complementary enantioselectivities.
-
Cellulose: A linear polymer of β-1,4-linked glucose units, derivatized cellulose CSPs are often described as having a "flatter" or more regular, twisted-ribbon structure.[4]
-
Amylose: Composed of α-1,4-linked glucose units, amylose derivatives tend to form a more defined helical or spiral structure.[3][4] This helical groove is a key feature in its chiral recognition mechanism.
This structural divergence is not merely academic; it has profound implications for enantioselectivity. The helical grooves of amylose-based CSPs are thought to provide a different chiral environment compared to the cavities and channels formed between the polymer chains of cellulose derivatives.[4][5] Consequently, for a given racemic compound, one backbone may provide significantly better separation than the other. In general, amylose-based CSPs have been found to provide better enantioselectivity for a broad range of chiral compounds.[6] This complementarity is a cornerstone of effective chiral method development, making it essential to screen columns based on both polysaccharide types.[7][8]
Table 1: Comparative Performance of Amylose and Cellulose-Based CSPs for Select Compound Classes
| Compound Class | Amylose-Based CSPs (e.g., Chiralpak AD, IA) | Cellulose-Based CSPs (e.g., Chiralcel OD, IB) | Key Takeaway |
| β-Blockers | Often provide excellent resolution.[6] | Also effective, but may show different elution orders.[7] | Both should be screened; amylose phases are a strong first choice. |
| NSAIDs | High success rates reported. | Complementary selectivity is often observed. | Screening both is recommended for optimal separation. |
| Benzodiazepines | Generally good performance. | Can offer superior separation for certain analogues. | The choice is compound-specific; empirical screening is necessary. |
| β-Lactams | Best for bi- and tricyclic structures.[8] | Better for 4-aryl-substituted β-lactams.[8] | Clear complementarity based on analyte structure. |
Coated vs. Immobilized CSPs: A Trade-off Between Versatility and Performance
Polysaccharide derivatives are attached to the silica support in one of two ways: physical coating or covalent immobilization.[4] This distinction is arguably the most critical factor in determining a column's operational limits and robustness.
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica surface. These phases, the "classic" polysaccharide columns, often exhibit higher enantioselectivity due to the highly ordered structure of the selector on the silica surface.[9] However, their major drawback is a restricted solvent compatibility. "Forbidden" or "non-standard" solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone can strip the coating from the silica, irreversibly destroying the column.[4]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This chemical linkage makes the stationary phase exceptionally robust and compatible with virtually any organic solvent.[10] This expanded solvent compatibility is a game-changer for method development, as it allows for the exploration of unique selectivities and improved sample solubility.[10] While it has been suggested that the immobilization process might slightly reduce the chiral recognition ability compared to their coated counterparts under identical mobile phase conditions, this can often be overcome by the much broader range of applicable solvents.[9]
Table 2: Coated vs. Immobilized CSPs - A Head-to-Head Comparison
| Feature | Coated CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) | Immobilized CSPs (e.g., Chiralpak IA, IB, IC) |
| Solvent Compatibility | Limited to "standard" solvents (e.g., hexane, alcohols). | Compatible with a wide range of organic solvents (DCM, THF, etc.).[10] |
| Robustness/Durability | Lower; susceptible to damage from incompatible solvents. | High; very stable due to covalent bonding.[9] |
| Enantioselectivity | Often slightly higher under identical mobile phase conditions.[9] | May be slightly lower but can be enhanced with extended solvent options.[11] |
| Method Development | Restricted mobile phase choices. | Greater flexibility, allowing for novel selectivities.[10] |
| Cost | Generally lower initial cost. | Generally higher initial cost. |
When to Choose Immobilized CSPs:
-
When dealing with compounds that have poor solubility in standard mobile phases.
-
When a desired separation cannot be achieved with standard solvents.
-
For monitoring stereospecific reactions that are performed in "forbidden" solvents.[10]
-
When developing methods for preparative chromatography where a wider range of solvents can improve sample loading and productivity.
The Role of the Mobile Phase: More Than Just an Eluent
The mobile phase is not a passive carrier; it is an active participant in the chiral recognition process. Its composition dictates the interactions between the analyte and the CSP, influencing retention, selectivity, and resolution. Polysaccharide CSPs are unique in their ability to operate effectively in multiple mobile phase modes.
-
Normal Phase (NP): The most common mode, typically using a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[1] This mode relies on polar interactions such as hydrogen bonding and dipole-dipole interactions for separation.
-
Reversed Phase (RP): Increasingly popular, especially for LC-MS applications, this mode uses aqueous-organic mobile phases (e.g., acetonitrile/water or methanol/water), often with buffers like ammonium acetate or ammonium bicarbonate.[1][12]
-
Polar Organic (PO): This mode uses mixtures of polar organic solvents, such as acetonitrile and methanol.
Strategic Use of Mobile Phase Additives
Additives are powerful tools for fine-tuning selectivity and improving peak shape.
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Used for acidic analytes to suppress the ionization of both the analyte and any residual silanol groups on the silica surface, reducing peak tailing and often improving resolution.[13]
-
Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): Essential for basic analytes to minimize interactions with acidic silanol groups, leading to sharper peaks.[13] Basic additives can also influence the conformation of the polysaccharide selector, potentially enhancing enantioselectivity.[13][14]
-
Acid/Base Combinations: In some cases, using a salt formed from an acid and a base (e.g., TEA/TFA) can provide the best peak shape and resolution for amine compounds.[15]
The choice of additive can sometimes even lead to a reversal in the elution order of enantiomers, highlighting their direct involvement in the chiral recognition mechanism.[15]
Unraveling the Chiral Recognition Mechanism
While not fully elucidated, the chiral recognition mechanism on polysaccharide CSPs is understood to be a multi-point interaction model.[4] Separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, causing one enantiomer to be retained longer than the other. The primary interactions involved are:
-
Hydrogen Bonding: Occurs between polar functional groups on the analyte (e.g., -OH, -NH2, -COOH) and the carbamate or ester groups of the derivatized polysaccharide.
-
π-π Interactions: Aromatic rings on the analyte can interact with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Occur between polar bonds in the analyte and the CSP.
-
Steric Interactions (Inclusion): The analyte must fit into the "chiral pockets" or grooves of the polysaccharide structure. The shape and rigidity of the analyte play a crucial role in how well it fits, contributing significantly to enantiorecognition.[16]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases [research.unipg.it]
- 15. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 16. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS No. 137105-97-6), a compound that combines the chemical functionalities of a carbamate and a tetrahydrofuran derivative. Understanding the potential hazards associated with these structural motifs is essential for its safe handling and disposal. This document synthesizes established best practices with specific data to offer a clear, step-by-step procedure for laboratory personnel.
Core Principles of Chemical Waste Management
The disposal of this compound must be approached with a comprehensive understanding of its chemical nature. As a carbamate, it may possess biological activity and potential toxicity. The tetrahydrofuran ring, while a common solvent moiety, can form explosive peroxides over time when exposed to air, although the oxo- functionality in this specific molecule may alter this reactivity. Given the stated hazards of being harmful if swallowed, in contact with skin, or inhaled, all disposal methods must prioritize the containment of the solid material and the prevention of dust generation.[1]
Hazard and Safety Information Summary
A thorough risk assessment is the foundation of safe chemical handling. The following table summarizes the known hazard information for this compound.
| Property | Value/Information | Hazard Class & Disposal Consideration |
| Chemical Family | Carbamate, Tetrahydrofuran derivative | Carbamates can exhibit toxicity. Tetrahydrofuran derivatives may have peroxide-forming potential. |
| Physical Form | Solid | Handle as a solid waste, avoiding dust generation. |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Toxic. Do not dispose of in standard laboratory or municipal trash. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] | Segregate from incompatible materials during storage and disposal. |
| Recommended Disposal Method | Incineration by a licensed hazardous waste disposal facility is the preferred method for carbamate-containing compounds.[2] | Ensures complete thermal destruction of the compound. |
Step-by-Step Disposal Protocol
Adherence to the following protocol is crucial for the safe disposal of this compound. This procedure is designed to protect laboratory personnel, the community, and the environment.
Part 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Personal Protective Equipment :
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat : A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection : If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
Part 2: Waste Segregation and Collection
-
Solid Waste :
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.
-
The container should be made of a material that is non-reactive with the chemical, such as high-density polyethylene (HDPE).
-
Do not mix this waste with other waste streams, particularly solvents or aqueous waste, to avoid unforeseen chemical reactions.
-
-
Contaminated Labware :
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood. The resulting solvent rinse should be collected as hazardous waste in a separate, clearly labeled container for flammable organic waste.
-
Part 3: Final Disposal
-
Labeling : All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation : Meticulously document all disposal activities in your laboratory's waste log in accordance with institutional and regulatory requirements.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Alert personnel in the immediate area and evacuate the spill zone.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, use an absorbent material, such as vermiculite or sand, to contain the solid. Avoid raising dust.
-
Collect : Carefully sweep or scoop the contained material and absorbent into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Key Organics Safety Data Sheet for this compound. Link
-
Fisher Scientific Safety Data Sheet for tert-Butyl carbamate. Link
-
Sigma-Aldrich Safety Data Sheet for Tetrahydrofuran. Link
-
PubChem Compound Summary for (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Link
-
AK Scientific, Inc. Safety Data Sheet. Link
-
Cayman Chemical Safety Data Sheet for 3,4-MDMA tert-butyl Carbamate. Link
-
Capot Chemical MSDS for tert-butyl N-(5-chlorothiophen-2-yl)carbamate. Link
Sources
Navigating the Safe Handling of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile: A Synthesis of Structural Analogues
The safe handling of any chemical begins with a thorough understanding of its potential risks. In the absence of specific toxicological data for (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, we must infer its hazard profile from its constituent functional groups: the tert-butyl carbamate and the 5-oxotetrahydrofuran ring.
-
Carbamates: This class of compounds can exhibit a range of biological activities, with some affecting the nervous system.[1] Dermal absorption is a potential route of exposure for carbamates, making skin protection a critical consideration.[2]
-
Tetrahydrofuran (THF) and its Derivatives: Tetrahydrofuran is a highly flammable liquid and can form explosive peroxides upon exposure to air and light.[3][4][5] It is a known irritant to the eyes, skin, and respiratory system.[3][5][6] Furthermore, THF is suspected of causing cancer.[3][5][6] The 5-oxo functional group introduces a lactone, which is generally considered to be of low to moderate toxicity, but can be a sensitizer in some individuals.
Given these potential hazards, a cautious and well-defined approach to personal protective equipment (PPE) is paramount.
Essential Personal Protective Equipment (PPE) for Safe Handling
A multi-layered approach to PPE is necessary to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing upon best practices for handling both carbamates and tetrahydrofuran derivatives.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[1][2] | Protects against splashes and potential vapors that could cause serious eye irritation or damage.[2][3][5][6][7] |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for integrity before each use and changed frequently.[1][2] Lab Coat: A flame-resistant lab coat worn over personal clothing. For larger quantities or increased splash risk, a chemical-resistant apron should be worn.[2] | Carbamates can potentially be absorbed through the skin.[2] THF and its derivatives can cause skin irritation.[5] Protective gloves and clothing provide a necessary barrier. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][8] | Inhalation of vapors may cause respiratory tract irritation.[3][5][6][8] Engineering controls like a fume hood are the primary means of exposure control.[2] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for maintaining a safe laboratory environment. The following diagram illustrates the key steps for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review this guide and any available safety information for structural analogs.
-
Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
All manipulations, including weighing and transferring, should be performed within a certified chemical fume hood.
-
Use spark-proof tools and equipment to prevent ignition of flammable vapors.[4]
-
Avoid the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Remove and properly dispose of contaminated PPE. Contaminated lab coats should be professionally laundered.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
All waste contaminated with this compound must be considered hazardous.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused material and reaction residues should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Due to its flammability, it should be stored away from heat and ignition sources.
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the full chemical name and associated hazards (e.g., "Flammable," "Irritant," "Potential Carcinogen"). Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
| Large Spill | Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- Clark, D. E. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Regulatory Toxicology and Pharmacology, 67(2), 249-261.
- Chemical Suppliers. (2023). SAFETY DATA SHEET TETRAHYDROFURAN LRG.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
- Univar Solutions. (2025). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.
- Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate.
- New Jersey Department of Health. (2004). TETRAHYDROFURAN HAZARD SUMMARY.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. qatransport.com [qatransport.com]
- 5. nj.gov [nj.gov]
- 6. chemos.de [chemos.de]
- 7. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
